(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLVZAGSOJLXCT-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431457 | |
| Record name | (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220352-36-3 | |
| Record name | (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: A Key Intermediate in Modern Antithrombotic Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is a chiral carboxylic acid of significant interest in medicinal chemistry and pharmaceutical development. Its rigid cyclopropane scaffold, coupled with the electronic properties of the 3,4-difluorophenyl group, makes it a crucial building block in the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, stereoselective synthesis, and critical role as a key intermediate in the manufacture of Ticagrelor, a potent and reversible P2Y12 receptor antagonist. The document further elucidates the structure-activity relationships that underscore its importance and details the biochemical pathways central to the therapeutic action of the final drug product.
Introduction: The Significance of a Chiral Cyclopropane
This compound, with CAS Number 220352-36-3, is a non-proteinogenic amino acid analogue that has emerged as a cornerstone in the synthesis of advanced pharmaceuticals.[1][2] Its molecular structure, characterized by a trans-substituted cyclopropane ring, provides a conformationally constrained framework that is invaluable for achieving high-affinity and selective binding to biological targets.[3] The presence of a 3,4-difluorophenyl moiety further enhances its pharmacological profile by modulating lipophilicity and metabolic stability.[3]
This guide will delve into the critical aspects of this molecule, from its synthesis to its application, providing researchers and drug development professionals with the in-depth knowledge required to effectively utilize this important chemical entity.
Chemical Structure and Properties
The chemical structure of this compound is defined by a cyclopropane ring with a carboxylic acid group and a 3,4-difluorophenyl group attached to adjacent carbon atoms in a trans configuration. The (1R,2R) stereochemistry denotes the specific absolute configuration at the two chiral centers of the cyclopropane ring.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 220352-36-3 | [1] |
| Molecular Formula | C₁₀H₈F₂O₂ | [4] |
| Molecular Weight | 198.17 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥95% | [6] |
Stereoselective Synthesis: A Multi-Step Approach
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry to yield the desired enantiomer. Several synthetic routes have been reported, primarily in patent literature, with a common strategy commencing from 3,4-difluorobenzaldehyde.[7][8][9][10] The following is a representative, detailed protocol based on established methodologies.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Knoevenagel Condensation to form (E)-3-(3,4-Difluorophenyl)acrylic acid [7][8]
-
To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in pyridine (5-10 vol), add malonic acid (1.1-1.5 eq) and a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the mixture and pour it into an excess of cold water.
-
Acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield (E)-3-(3,4-difluorophenyl)acrylic acid.
Causality: The Knoevenagel condensation is a classic and efficient method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound like malonic acid. Pyridine acts as a basic solvent, while piperidine serves as a more basic catalyst to deprotonate the malonic acid, initiating the condensation.
Step 2: Reduction to (E)-3-(3,4-Difluorophenyl)prop-2-en-1-ol [7]
-
Suspend (E)-3-(3,4-difluorophenyl)acrylic acid (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or another carboxylate-reducing agent (approx. 1.0-1.5 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (E)-3-(3,4-difluorophenyl)prop-2-en-1-ol.
Causality: The carboxylic acid is reduced to the corresponding allylic alcohol. LiAlH₄ is a powerful reducing agent capable of this transformation. The reaction is performed under anhydrous conditions due to the high reactivity of LiAlH₄ with water.
Step 3: Asymmetric Simmons-Smith Cyclopropanation to [(1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl]methanol [7]
-
In a dry reaction vessel under an inert atmosphere, prepare a solution of a chiral ligand (e.g., a derivative of TADDOL or a chiral diamine) in a dry, non-coordinating solvent like dichloromethane (DCM).
-
Add diethylzinc (Et₂Zn) (2.0-3.0 eq) to the solution at a low temperature (e.g., -20 °C to 0 °C) and stir for a short period to form the chiral catalyst complex.
-
Add diiodomethane (CH₂I₂) (2.0-3.0 eq) to the mixture.
-
Slowly add a solution of (E)-3-(3,4-difluorophenyl)prop-2-en-1-ol (1.0 eq) in DCM to the reaction mixture.
-
Stir the reaction at the low temperature until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to yield [(1R,2R)-2-(3,4-difluorophenyl)cyclopropyl]methanol.
Causality: The Simmons-Smith reaction is a classic method for cyclopropanation. The use of a chiral ligand in conjunction with diethylzinc and diiodomethane allows for the enantioselective addition of a methylene group across the double bond, establishing the crucial (1R,2R) stereochemistry. The hydroxyl group of the allylic alcohol directs the cyclopropanation.
Step 4: Oxidation to this compound [7]
-
Dissolve [(1R,2R)-2-(3,4-difluorophenyl)cyclopropyl]methanol (1.0 eq) in a suitable solvent such as acetone or a mixture of acetonitrile, water, and ethyl acetate.
-
Add a catalytic amount of a stable radical such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a co-oxidant like sodium hypochlorite (bleach) or a hypervalent iodine reagent. Alternatively, Jones oxidation (chromic acid in acetone) can be employed.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, quench any remaining oxidant. For TEMPO-mediated oxidation, add a small amount of a reducing agent like sodium thiosulfate. For Jones oxidation, add isopropanol.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
Causality: The primary alcohol is oxidized to the carboxylic acid. TEMPO-catalyzed oxidation is a mild and selective method for this transformation. Jones oxidation is a stronger, more traditional method. The choice of oxidant depends on the scale and desired reaction conditions.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (3H) in the range of δ 6.9-7.2 ppm, showing complex splitting patterns due to H-H and H-F coupling. - Cyclopropyl protons (3H) in the upfield region, typically δ 1.0-2.5 ppm, with characteristic geminal and vicinal coupling constants. - Carboxylic acid proton (1H) as a broad singlet at δ 10-12 ppm. |
| ¹³C NMR | - Carboxylic acid carbonyl carbon around δ 170-180 ppm. - Aromatic carbons in the range of δ 115-155 ppm, with characteristic C-F coupling. - Cyclopropyl carbons in the upfield region, typically δ 10-30 ppm. |
| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid dimer, approximately 2500-3300 cm⁻¹. - Sharp C=O stretch from the carboxylic acid at approximately 1700-1725 cm⁻¹. - C-F stretches in the aromatic region, typically 1100-1300 cm⁻¹. - C-H stretches from the aromatic and cyclopropyl groups around 2850-3100 cm⁻¹. |
| Mass Spec. | - Molecular ion peak (M⁺) corresponding to the molecular weight (198.17). - Fragmentation pattern showing loss of the carboxyl group (-45) and other characteristic fragments of the difluorophenylcyclopropyl moiety. |
Role in Ticagrelor Synthesis and Structure-Activity Relationship (SAR)
This compound is a pivotal intermediate in the synthesis of Ticagrelor, a direct-acting and reversibly binding P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[15][16][17] The carboxylic acid is typically converted to the corresponding amine, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, which is then coupled with the triazolopyrimidine core of Ticagrelor.[18][19]
The specific structural features of this intermediate are critical for the therapeutic efficacy of Ticagrelor:
-
The Cyclopropyl Ring: This rigid moiety serves as a conformational constraint, locking the 3,4-difluorophenyl group in a specific spatial orientation relative to the rest of the molecule. This precise positioning is essential for optimal binding to the P2Y12 receptor.[20]
-
(1R,2R) Stereochemistry: The trans configuration of the substituents on the cyclopropane ring is crucial for activity. This specific stereochemistry ensures the correct presentation of the difluorophenyl group within the binding pocket of the P2Y12 receptor.[20]
-
The 3,4-Difluorophenyl Group: The fluorine atoms on the phenyl ring significantly impact the electronic properties and lipophilicity of the molecule. The difluoro substitution enhances the binding affinity of Ticagrelor to its target and improves its metabolic stability, contributing to a favorable pharmacokinetic profile.[20]
Mechanism of Action of Ticagrelor and the P2Y12 Signaling Pathway
Ticagrelor, synthesized from the title compound, exerts its antiplatelet effect by antagonizing the P2Y12 receptor, a key player in ADP-mediated platelet activation and aggregation.
P2Y12 Receptor Signaling Pathway
Caption: Simplified P2Y12 receptor signaling pathway and the inhibitory action of Ticagrelor.
Adenosine diphosphate (ADP) released from dense granules of activated platelets binds to the P2Y12 receptor, a G protein-coupled receptor (GPCR). This binding activates the inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase. The inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), leading to decreased phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP is unable to inhibit the conformational change of the glycoprotein IIb/IIIa receptor, ultimately leading to platelet activation, degranulation, and aggregation.
Ticagrelor is a direct-acting, reversible, and allosteric antagonist of the P2Y12 receptor.[21][22] Unlike thienopyridines (e.g., clopidogrel), it does not require metabolic activation. It binds to a site on the P2Y12 receptor distinct from the ADP binding site, inducing a conformational change that prevents receptor activation by ADP.[17] This reversible inhibition leads to a rapid onset and offset of its antiplatelet effect, which is a significant advantage in clinical settings.[16]
Conclusion
This compound is a molecule of high strategic importance in the pharmaceutical industry. Its stereochemically defined and conformationally restricted structure provides an ideal scaffold for the design of potent and selective therapeutic agents. The detailed synthetic protocols and an understanding of its role in the structure-activity relationship of Ticagrelor, as outlined in this guide, provide a valuable resource for researchers and professionals in drug discovery and development. Further exploration of this and similar chiral cyclopropane derivatives holds promise for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- MA Qingwen, WANG Zengxue. Stereoselectivity Synthesis of this compound. Chinese Journal of Pharmaceuticals. 2014, 45(12): 1125-1127.
-
Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Google Patents. WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
ChemicalBook. (1S,2R)-2-Fluorocyclopropanecarboxylic acid(167073-07-6) 1H NMR spectrum.
-
Henderickx, J., et al. Structural and functional characterization of a specific antidote for ticagrelor. Blood, 2016, 127(13), 1635–1644.
-
Benchchem. Synthesis routes of 3,4-Difluorobenzaldehyde.
-
Google Patents. EP2628721A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
-
Google Patents. WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
-
Farmacia Journal. TICAGRELOR – MECHANISM OF ACTION AND ITS IMPACT ON DRUG EFFICACY.
-
Husted, S., & van Giezen, J. J. (2009). Ticagrelor: the first reversibly binding oral P2Y12 receptor antagonist. Cardiovascular therapeutics, 27(4), 259–274.
-
ChemicalBook. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate(376608-71-8) 1H NMR.
-
ResearchGate. Calculated and experimental 13C NMR chemical shifts.
-
ChemicalBook. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum.
-
ChemicalBook. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum.
-
ChemicalBook. This compound synthesis.
-
TradeIndia. High Purity this compound for Advanced Chemical Synthesis.
-
Pharmaffiliates. (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid.
-
Carl ROTH. (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid, 1 g.
-
Armstrong, D., et al. Ticagrelor inverse agonist activity at the P2Y12 receptor is non-reversible versus its endogenous agonist adenosine 5´-diphosphate. British journal of pharmacology, 2023, 180(21), 2733–2748.
-
Google Patents. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates.
-
ResearchGate. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist.
-
SpectraBase. (1R,2R)-cyclopropane-1,2-dicarboxylic acid diethyl ester - Optional[13C NMR] - Spectrum.
-
apicule. This compound (CAS No: 220352-36-3) API Intermediate Manufacturers.
-
Armstrong, D., et al. Ticagrelor inverse agonist activity at the P2Y12 receptor is non-reversible versus its endogenous agonist adenosine 5´-diphosphate. British Journal of Pharmacology, 2023, 180(21), 2733-2748.
-
Oregon State University. 13C NMR Chemical Shift.
-
Chemistry LibreTexts. 5.3: The 1H-NMR experiment.
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
-
chemBlink. This compound [CAS# 220352-36-3].
-
Gurbel, P. A., & Tantry, U. S. (2014). Ticagrelor – toward more efficient platelet inhibition and beyond. Vascular health and risk management, 10, 197–209.
-
PubChem. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate.
-
Fahelelbom, K. M., et al. (2022). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Reviews in Analytical Chemistry, 41(1), 20220030.
-
Zhang, Y., et al. (2021). A Review of the Role of the Antiplatelet Drug Ticagrelor in the Management of Acute Coronary Syndrome, Acute Thrombotic Disease, and Other Diseases. Cardiovascular Therapeutics, 2021, 6688923.
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.
-
Nagy, M., et al. (2020). Ticagrelor Inhibits Toll-Like and Protease-Activated Receptor Mediated Platelet Activation in Acute Coronary Syndromes. Journal of Clinical Medicine, 9(10), 3121.
-
Thermo Fisher Scientific. Aldrich FT-IR Collection Edition II.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CAS # 220352-36-3, this compound - chemBlink [chemblink.com]
- 3. apicule.com [apicule.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid, 1 g, CAS No. 220352-36-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 7. Stereoselectivity Synthesis of this compound [cjph.com.cn]
- 8. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 9. EP2628721A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 10. WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 11. (1S,2R)-2-Fluorocyclopropanecarboxylic acid(167073-07-6) 1H NMR spectrum [chemicalbook.com]
- 12. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate(376608-71-8) 1H NMR spectrum [chemicalbook.com]
- 13. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR [m.chemicalbook.com]
- 14. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]
- 15. farmaciajournal.com [farmaciajournal.com]
- 16. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]
- 19. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate | C17H17F2NO3 | CID 9944965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Structural and functional characterization of a specific antidote for ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ticagrelor inverse agonist activity at the P2Y12 receptor is non-reversible versus its endogenous agonist adenosine 5´-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ticagrelor inverse agonist activity at the P2Y12 receptor is non‐reversible versus its endogenous agonist adenosine 5´‐diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid CAS number 220352-36-3
An In-depth Technical Guide to (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Keystone Chiral Building Block in Modern Drug Synthesis
This compound, identified by CAS number 220352-36-3, is a highly significant chiral intermediate in the landscape of pharmaceutical synthesis.[1] Its structure, featuring a conformationally constrained cyclopropane ring and a metabolically robust 3,4-difluorophenyl group, imparts critical properties to active pharmaceutical ingredients (APIs).[1] This molecule is not merely a synthetic curiosity; it is a cornerstone in the manufacture of Ticagrelor (formerly AZD6140), a P2Y12 receptor antagonist used clinically for the prevention of thrombotic events such as heart attack and stroke.[2][3]
The defined (1R,2R) stereochemistry is paramount, as it dictates the precise three-dimensional orientation of the substituent groups, which is essential for the target engagement and pharmacological activity of the final drug product.[1] This guide provides a comprehensive technical overview of its synthesis, properties, applications, and handling, designed to equip professionals in drug development with the expert knowledge required to effectively utilize this vital compound.
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of chemical synthesis and quality control. The key properties of this compound are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 220352-36-3 | [4] |
| Molecular Formula | C₁₀H₈F₂O₂ | [4][5] |
| Molecular Weight | 198.17 g/mol | [1][4] |
| Appearance | White to Off-White Crystalline Solid | [3][6] |
| Solubility | Very slightly soluble in water (0.17 g/L at 25°C, calculated).[4] Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Sparingly).[3] | |
| Density | ~1.435 g/cm³ (Predicted) | [7] |
| pKa | 4.53 ± 0.10 (Predicted) | [7] |
| Boiling Point | 308.1 °C (Predicted) | [8] |
| Flash Point | 140.1 °C (Predicted) | [8] |
| Storage | Store at room temperature in a dry, sealed container.[3][7] |
Expected Analytical & Spectroscopic Data
While specific spectra are batch-dependent, the structural features of the molecule lead to predictable analytical signatures essential for its identification and quality assessment.
| Technique | Expected Observations |
| ¹H NMR | The spectrum is characterized by distinct regions. The aromatic region (approx. 7.0-7.3 ppm) will show complex multiplets for the three protons on the difluorophenyl ring. The cyclopropane protons will appear in the upfield region (approx. 1.0-2.5 ppm) and exhibit complex splitting patterns (diastereotopic protons) due to cis and trans coupling. The carboxylic acid proton will appear as a broad singlet far downfield (typically >10 ppm). |
| ¹³C NMR | Key signals include the carboxylic acid carbonyl carbon (~175-180 ppm). The aromatic carbons will appear in the ~115-155 ppm range, with the fluorine-bonded carbons showing large C-F coupling constants. The three sp³ carbons of the cyclopropane ring will be found in the upfield region (~15-30 ppm). |
| IR Spectroscopy | A very broad absorption band is expected in the 2500-3300 cm⁻¹ range, characteristic of the O-H stretch of a carboxylic acid dimer. A strong, sharp absorption corresponding to the C=O stretch will be present around 1700 cm⁻¹. C-F stretching bands will appear in the 1100-1300 cm⁻¹ region. |
| Mass Spec. | The molecular ion peak (M+) would be expected at m/z = 198.17. |
Synthesis and Manufacturing: A Stereoselective Approach
The industrial production of this compound requires a robust and stereoselective synthetic route. A common and effective strategy begins with 3,4-difluorobenzaldehyde and proceeds through several key transformations.[9] The causality behind each step is critical for achieving high yield and enantiomeric purity.
Core Synthetic Workflow
The following diagram outlines a validated pathway for the synthesis.
Caption: Synthetic progression from carboxylic acid to Ticagrelor.
This conversion often employs a Curtius rearrangement. [10][11]This process involves converting the carboxylic acid to an acyl azide (via the acyl chloride), which then rearranges upon heating to an isocyanate, followed by hydrolysis to the amine. It is crucial to note that this route involves the use of sodium azide, a toxic and potentially explosive reagent, necessitating stringent safety protocols in an industrial setting. [11]Alternative, safer routes are a subject of ongoing process chemistry research. [11]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential for laboratory and personnel safety.
Hazard Identification
The compound is classified with the following hazards:
| Pictogram | GHS Classification |
| GHS07 | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). [12] |
Recommended Safety and Handling Protocols
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood. [12]* Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. [12]Do not breathe dust. [12]Wash hands thoroughly after handling. [12]Keep away from heat and ignition sources.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. [12]Store locked up. [12]* First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. [12] * If on Skin: Wash with plenty of water and soap. Take off contaminated clothing and wash it before reuse. [12] * If Inhaled: Remove person to fresh air and keep comfortable for breathing. [12] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [12]
-
Conclusion
This compound (CAS 220352-36-3) stands as a testament to the enabling power of chiral building blocks in modern medicine. Its stereospecific synthesis is a multi-step process demanding precise control over reaction conditions to ensure high enantiomeric purity. For drug development professionals, a thorough understanding of its synthesis, characterization, and role as a precursor to the critical Ticagrelor amine intermediate is indispensable. Adherence to rigorous safety protocols is equally important due to the hazards associated with the compound and some of the reagents used in its synthesis and subsequent transformations. This guide serves as a foundational technical resource, providing the causal insights and practical data necessary to leverage this key molecule in the advancement of pharmaceutical research and manufacturing.
References
-
MA Qingwen, WANG Zengxue. (2014). Stereoselectivity Synthesis of this compound. Chinese Journal of Pharmaceuticals, 45(12): 1125-1127.
-
Springthorpe, B., Bailey, A., Barton, P., et al. (2007). From ATP to AZD6140: the discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis. Bioorganic & Medicinal Chemistry Letters, 17(21): 6013-6018.
-
Sterk, D., & Zupancic, B. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. Google Patents, EP2628721A1.
-
Various Authors. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents, EP2644590A1.
-
Various Authors. (2007). Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes. Google Patents, EP1760066A2.
-
chemBlink. (n.d.). This compound [CAS# 220352-36-3]. chemBlink.
-
ChemicalBook. (n.d.). This compound. ChemicalBook.
-
Carl ROTH. (n.d.). (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid, 1 g. Carl ROTH.
-
apicule. (n.d.). This compound (CAS No: 220352-36-3) API Intermediate Manufacturers. apicule.
-
ChemicalBook. (n.d.). This compound | 220352-36-3. ChemicalBook.
-
KM Pharma Solution Private Limited. (n.d.). MSDS - Ticagrelor Impurity 134. KM Pharma Solution Private Limited.
-
Pharmaffiliates. (n.d.). (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid. Pharmaffiliates.
-
Anax Laboratories. (n.d.). (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid. Anax Laboratories.
-
Naarini Molbio Pharma. (n.d.). (1R,2R)-2-(3,4-difluorophenyl) cyclopropanecarboxylic Acid. Naarini Molbio Pharma.
-
Biosynth. (n.d.). (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid. Biosynth.
-
CymitQuimica. (2024). Safety Data Sheet. CymitQuimica.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Fisher Scientific.
-
PubChem. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate. PubChem.
Sources
- 1. apicule.com [apicule.com]
- 2. This compound | 220352-36-3 [chemicalbook.com]
- 3. Naarini Molbio Pharma [naarini.com]
- 4. CAS # 220352-36-3, this compound - chemBlink [chemblink.com]
- 5. kmpharma.in [kmpharma.in]
- 6. anaxlab.com [anaxlab.com]
- 7. This compound CAS#: 220352-36-3 [m.chemicalbook.com]
- 8. biosynth.com [biosynth.com]
- 9. Stereoselectivity Synthesis of this compound [cjph.com.cn]
- 10. EP2628721A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 11. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Spectroscopic Characterization of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the expected spectroscopic data and the methodologies for their acquisition and interpretation.
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on analysis of its structural features and comparison with analogs such as trans-2-phenylcyclopropanecarboxylic acid.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |
| H-1 | 1.8 - 2.0 | ddd | J1,2 ≈ 4-6, J1,3a ≈ 8-10, J1,3b ≈ 6-8 | Diastereotopic protons on the cyclopropane ring will exhibit complex splitting. |
| H-2 | 2.6 - 2.8 | ddd | J2,1 ≈ 4-6, J2,3a ≈ 8-10, J2,3b ≈ 6-8 | Benzylic proton, deshielded by the aromatic ring. |
| H-3a, H-3b | 1.4 - 1.7 | m | - | Diastereotopic methylene protons of the cyclopropane ring. |
| Ar-H | 6.9 - 7.2 | m | - | Complex multiplet due to F-H coupling. |
| COOH | 10.0 - 13.0 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | 175 - 180 | Carboxylic acid carbonyl. |
| C-1 | 20 - 25 | Cyclopropane carbon bearing the carboxylic acid. |
| C-2 | 25 - 30 | Cyclopropane carbon bearing the difluorophenyl group. |
| C-3 | 15 - 20 | Methylene carbon of the cyclopropane ring. |
| Ar-C (ipso) | 135 - 140 (d) | Carbon attached to the cyclopropane ring, split by fluorine. |
| Ar-C-F | 148 - 152 (dd) | Carbons directly attached to fluorine, showing large C-F coupling. |
| Ar-C-H | 115 - 125 (m) | Aromatic carbons attached to hydrogen, showing smaller C-F coupling. |
Table 3: Predicted Infrared (IR) Absorption Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | Very characteristic broad absorption due to hydrogen bonding.[1][2] |
| C-H (Aromatic) | 3000 - 3100 | Medium | |
| C-H (Cyclopropane) | 3000 - 3100 | Medium | C-H stretches in strained rings appear at slightly higher wavenumbers.[3] |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | Position is dependent on hydrogen bonding (dimerization).[1][2] |
| C=C (Aromatic) | 1500 - 1600 | Medium | |
| C-F | 1100 - 1300 | Strong | |
| C-O | 1210 - 1320 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 214.05 | Molecular ion. |
| [M-OH]⁺ | 197.04 | Loss of the hydroxyl radical from the carboxylic acid.[4][5] |
| [M-COOH]⁺ | 169.06 | Loss of the carboxylic acid group.[4][5] |
| [C₇H₄F₂]⁺ | 125.03 | Fragment corresponding to the difluorophenyl group. |
Experimental Protocols
The following sections detail the standard operating procedures for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating, ensuring high-quality and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. ¹H NMR provides information on the proton environment and connectivity, while ¹³C NMR reveals the carbon skeleton. For this particular molecule, NMR is crucial for confirming the presence of the cyclopropane ring, the substitution pattern of the aromatic ring, and the relative stereochemistry of the substituents.
Workflow for NMR Data Acquisition:
Caption: Workflow for ATR-FTIR data acquisition.
Step-by-Step Protocol:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth if necessary.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor. [6]
-
-
Sample Placement and Spectrum Acquisition:
-
Data Processing and Interpretation:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns can offer additional structural information. For this compound, MS is used to confirm the molecular weight and to observe characteristic fragmentation patterns that support the proposed structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules. [8][9] Workflow for EI-MS Data Acquisition:
Caption: Workflow for Electron Ionization Mass Spectrometry.
Step-by-Step Protocol:
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
-
Ionization and Fragmentation:
-
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Interpretation:
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic losses of functional groups, which can provide structural confirmation.
-
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful suite of tools for the comprehensive characterization of this compound. This guide has outlined the predicted spectroscopic data and provided robust, field-proven protocols for their acquisition. By following these methodologies, researchers can confidently verify the structure, purity, and stereochemistry of this important pharmaceutical intermediate, ensuring the quality and integrity of their downstream applications.
References
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). trans-2-Phenylcyclopropanecarboxylic acid. PubChem. Retrieved from [Link]
-
Oregon State University. (n.d.). CH362: Use of IR Spectrometer with an ATR cell. Retrieved from [Link]
-
Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]
-
SpectraBase. (n.d.). Trans-2-phenylcyclopropanecarboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
- Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of mass spectrometry, 40(8), 989-1002.
-
National Center for Biotechnology Information. (n.d.). (1S,2R)-2-Phenylcyclopropanecarboxylic acid. PubChem. Retrieved from [Link]
-
LCGC International. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Ionization Modes: EI. Retrieved from [Link]
-
West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. Retrieved from [Link]
-
ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
-
UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]
- Martin, G. E., & Williams, A. J. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). The Royal Society of Chemistry.
-
SpectraBase. (n.d.). Cyclopropaneacetic acid, 2-phenyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
PROSPRE. (n.d.). 1 H NMR Predictor. Retrieved from [Link]
-
NIST. (n.d.). Cyclopropanecarboxylic acid. NIST WebBook. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
The features of IR spectrum. (n.d.). Retrieved from [Link]
-
Department of Chemistry Swansea University. (2020, July 6). Mass Spec 3e Carboxylic Acids [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
CASPRE. (n.d.). 13 C NMR Predictor. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
SpectraBase. (n.d.). (1R,2R)-cyclopropane-1,2-dicarboxylic acid diethyl ester - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
Chemistry with Dr. G. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
-
University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Role of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid in drug discovery
An In-Depth Technical Guide to the Role of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid in Drug Discovery
Authored by: A Senior Application Scientist
Foreword: The Unseen Architect of a Blockbuster Drug
In the intricate world of pharmaceutical sciences, the final active pharmaceutical ingredient (API) often takes the spotlight. However, the journey to a successful drug is paved with critical, often unsung, molecular architects. This compound is one such architect—a chiral building block of immense strategic importance. This guide provides an in-depth exploration of its pivotal role, not as a therapeutic agent itself, but as a cornerstone in the synthesis of a life-saving medication. For researchers and drug development professionals, understanding the nuances of this intermediate offers a compelling case study in process chemistry, stereocontrol, and the optimization of pharmaceutical manufacturing.
Molecular Profile and Physicochemical Significance
This compound is a chiral cyclopropane derivative with the CAS Number 220352-36-3.[1][2][3] Its structure is characterized by a rigid cyclopropane ring, a carboxylic acid functional group, and a 3,4-difluorophenyl substituent. The specific (1R,2R) stereochemistry is crucial as it dictates the precise three-dimensional orientation of the phenyl ring relative to the carboxylic acid, a feature that is essential for the biological activity of the final drug product.[4]
The incorporation of a difluorophenyl group enhances lipophilicity and can improve metabolic stability, while the cyclopropyl scaffold provides conformational rigidity—a desirable trait in drug design for optimizing binding to a biological target.[4][5]
| Property | Value |
| IUPAC Name | (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid |
| CAS Number | 220352-36-3 |
| Molecular Formula | C₁₀H₈F₂O₂ |
| Purity | Typically >95% for use in pharmaceutical synthesis |
The Central Role: A Key Intermediate for Ticagrelor
The primary and most significant role of this compound in drug discovery is as a key intermediate in the synthesis of Ticagrelor .[6] Ticagrelor is a potent and selective P2Y12 receptor antagonist, a crucial antiplatelet medication used to prevent thrombotic events such as heart attack and stroke in patients with acute coronary syndrome.[7][8]
The carboxylic acid is the immediate precursor to (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA), the amine fragment that is directly incorporated into the triazolopyrimidine core of Ticagrelor.[8][9] The specific stereochemistry of the cyclopropane ring is essential for Ticagrelor's activity.
Below is a simplified workflow illustrating the pivotal position of our topic molecule in the broader synthesis of Ticagrelor.
Caption: Generalized synthetic routes to the target molecule.
Comparative Analysis of Synthetic Routes
The choice of synthetic route often involves a trade-off between the cost of reagents, operational complexity, and the efficiency of achieving high stereochemical purity.
| Route Feature | Description | Advantages | Disadvantages |
| Chiral Auxiliary (e.g., L-menthol) | An achiral precursor is reacted with a chiral alcohol to form a diastereomeric mixture of esters, which are then separated. The desired diastereomer is hydrolyzed to the final product. [7] | Utilizes relatively inexpensive starting materials. | Can involve tedious separation steps (e.g., crystallization) and the chiral auxiliary must be recycled to be economical. [10] |
| Asymmetric Catalysis | A prochiral alkene (e.g., 3,4-difluorostyrene) undergoes cyclopropanation using a chiral metal catalyst (e.g., based on Ruthenium or Palladium) to directly generate the desired enantiomer. [7][8] | Potentially more direct and atom-economical. | Relies on expensive and often proprietary chiral ligands and metal catalysts. [7][9] |
| Enzymatic Resolution | A racemic mixture of the carboxylic acid or its ester is subjected to an enzyme that selectively hydrolyzes one enantiomer, allowing for the separation of the desired (1R,2R)-acid. | High enantioselectivity and environmentally friendly conditions. | May require specific enzyme development and optimization; can be limited by substrate scope and enzyme stability. |
From Carboxylic Acid to Amine: The Critical Transformation
Once the stereochemically pure carboxylic acid is obtained, it must be converted to the corresponding amine (CPA). A common, though hazardous, method is the Curtius rearrangement . [7][9]
Step-by-Step: Curtius Rearrangement Protocol
-
Acid Chloride Formation: The carboxylic acid is treated with thionyl chloride (SOCl₂) or a similar reagent to form the acyl chloride. [10]2. Azide Formation: The acyl chloride is then reacted with sodium azide (NaN₃) to produce an acyl azide. This step is hazardous due to the toxic and potentially explosive nature of azides. [7]3. Rearrangement: The acyl azide is heated, causing it to lose nitrogen gas (N₂) and rearrange to an isocyanate.
-
Hydrolysis: The isocyanate is then hydrolyzed to yield the primary amine, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA).
The significant safety concerns associated with the Curtius rearrangement have prompted extensive research into alternative, safer methods for this transformation. [7]
The Structural Contribution to Ticagrelor's Efficacy
The rigid, stereodefined cyclopropylamine moiety derived from this compound is not merely a linker. It plays a crucial role in correctly positioning the 3,4-difluorophenyl group within the binding site of the P2Y12 receptor. Ticagrelor is a reversible, allosteric antagonist, meaning it binds to a site on the receptor different from that of the natural agonist, ADP. [11]The specific conformation enforced by the cyclopropane ring is critical for this allosteric interaction, leading to the high affinity and selectivity of Ticagrelor.
Caption: Structural role of the cyclopropylamine moiety in Ticagrelor's mechanism.
Future Outlook: The Quest for Greener and More Efficient Synthesis
The commercial success of Ticagrelor ensures that this compound will remain a molecule of high industrial importance. The future of its role in drug discovery and manufacturing is intrinsically linked to the development of more sustainable and cost-effective synthetic methods. Key areas of ongoing research include:
-
Novel Catalytic Systems: Discovery of new, non-precious metal catalysts for asymmetric cyclopropanation.
-
Flow Chemistry: Implementing continuous flow processes for hazardous steps like azide formation and rearrangement to improve safety and control.
-
Biocatalysis: Engineering robust enzymes for highly selective synthesis or resolution, reducing the reliance on traditional chemical methods.
Conclusion
This compound stands as a testament to the critical importance of chiral intermediates in modern medicine. While it does not possess direct therapeutic activity, its role as the central building block for the antiplatelet agent Ticagrelor is indispensable. The synthetic challenges it presents, particularly in achieving stereocontrol, have spurred significant innovation in process chemistry. For scientists in drug development, the story of this molecule is a powerful reminder that the efficiency, safety, and scalability of synthesizing such key intermediates are paramount to bringing life-saving therapies to patients worldwide.
References
- EP2628721A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- WO 2013/144295 A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes.
-
Intermediates of Ticagrelor | Manufacturers | Suppliers. Manus Aktteva Biopharma LLP. [Link]
-
Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research. [Link]
-
This compound (CAS No: 220352-36-3) API Intermediate Manufacturers. apicule. [Link]
-
Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. PubMed. [Link]
-
The Crucial Role of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid, 1 g. Carl ROTH. [Link]
Sources
- 1. manusaktteva.com [manusaktteva.com]
- 2. This compound | 220352-36-3 [chemicalbook.com]
- 3. (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid, 1 g, CAS No. 220352-36-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 4. apicule.com [apicule.com]
- 5. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. EP2628721A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 10. EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes - Google Patents [patents.google.com]
- 11. medkoo.com [medkoo.com]
The Cyclopropane Moiety: A Cornerstone of Modern Drug Discovery and Chemical Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The cyclopropane ring, a three-membered carbocycle, stands as a testament to the profound impact of subtle structural features on biological function. Its inherent ring strain and unique electronic properties bestow upon it a rigid conformation and reactivity profile that has been artfully exploited in medicinal chemistry and chemical biology.[1] This guide provides a comprehensive exploration of the biological activities of cyclopropane derivatives, delving into the physicochemical principles that govern their function as potent pharmacophores. We will examine their diverse roles as enzyme inhibitors, neuromodulators, and antimicrobial agents, supported by quantitative data and mechanistic insights. Furthermore, this document serves as a practical resource, offering detailed experimental protocols for the synthesis and biological evaluation of these remarkable compounds, equipping researchers with the knowledge to harness the power of the cyclopropyl group in their own discovery endeavors.
Part 1: The Cyclopropane Ring: A Unique Pharmacophore
The strategic incorporation of a cyclopropane ring into a molecule can dramatically alter its biological properties. This is not a matter of chance, but a direct consequence of the ring's distinct physicochemical characteristics.
Physicochemical Properties
-
Ring Strain and Bonding: The cyclopropane ring is characterized by significant angle strain, with C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons. This strain results in "bent" or "Walsh" bonds, which possess a higher degree of p-character than typical C-C single bonds.[2] This unique electronic distribution gives the cyclopropane ring olefin-like properties in some reactions and influences its non-covalent interactions with biological targets.[2][3]
-
Conformational Rigidity: The three carbon atoms of a cyclopropane ring are coplanar, creating a rigid structural motif.[3] In medicinal chemistry, this rigidity is a powerful tool. By incorporating a cyclopropyl group, chemists can lock a molecule's conformation, reducing the entropic penalty upon binding to a target protein and precisely controlling the spatial orientation of key functional groups.[4][5] This conformational constraint often leads to enhanced binding potency and selectivity.[2][4]
-
Electronic Nature and Bioisosterism: The cyclopropyl group is a versatile bioisostere, a chemical substituent that can replace another group without significantly impacting the desired biological activity, while potentially improving other properties.[6] It is often used as a stable, non-hydrolyzable replacement for a carbon-carbon double bond. Its steric profile can also mimic that of a gem-dimethyl group.[7] This bioisosteric potential allows for the fine-tuning of a drug candidate's properties.[8]
Implications for Medicinal Chemistry
The unique properties of the cyclopropane ring translate into tangible benefits in drug design and development:
-
Enhanced Potency and Selectivity: By locking a molecule into its bioactive conformation, the cyclopropyl group can significantly increase its affinity for the intended target, thereby boosting potency.[3][5] This conformational rigidity can also prevent the molecule from adopting shapes that would allow it to bind to off-target proteins, thus improving selectivity.[3]
-
Improved Metabolic Stability and Pharmacokinetics: The C-H bonds on a cyclopropane ring are shorter and stronger than those in typical alkanes, making them more resistant to metabolic oxidation by cytochrome P450 enzymes.[3] Replacing a metabolically vulnerable group (like an isopropyl group) with a cyclopropyl group is a common strategy to increase a drug's half-life and improve its pharmacokinetic profile.[4][9]
-
Reduced Off-Target Effects: Enhanced selectivity, as mentioned above, directly contributes to a reduction in off-target effects and potential toxicity.[3] Furthermore, the improved metabolic stability can prevent the formation of reactive metabolites that might cause adverse drug reactions.
Part 2: A Spectrum of Biological Activities
Cyclopropane derivatives are not confined to a single therapeutic area; their unique properties have been leveraged to generate compounds with a wide array of biological functions.
Enzyme Inhibition
The cyclopropane ring is a privileged scaffold for the design of enzyme inhibitors, acting through various mechanisms.
-
Mechanism-Based Inactivators: Cyclopropylamines are classic examples of mechanism-based or "suicide" inhibitors. A prime example is Tranylcypromine , an inhibitor of monoamine oxidase (MAO). The enzyme oxidizes the cyclopropylamine, leading to the opening of the strained ring and the formation of a reactive species that covalently binds to and inactivates the enzyme.
-
Transition-State Mimetics: The rigid framework of the cyclopropane ring can be used to construct molecules that mimic the high-energy transition state of an enzyme-catalyzed reaction. These mimics bind to the enzyme's active site with very high affinity. This approach has been used in the design of inhibitors for proteases like renin, where the cyclopropane backbone helps to correctly position the pharmacophoric groups.[10]
-
Covalent Inhibitors: The inherent strain of the cyclopropane ring can be harnessed to design covalent inhibitors. For example, potent inhibitors of the SARS-CoV-2 3C-like protease have been developed that incorporate a cyclopropane moiety.[11] These inhibitors were designed to enhance potency by positioning key elements for hydrogen bonding and hydrophobic interactions within the enzyme's active site.[11]
| Compound/Class | Target Enzyme | IC₅₀ Value | Reference |
| Tranylcypromine | Monoamine Oxidase B (MAO-B) | ~200 nM | [12] |
| Aldehyde 11c | SARS-CoV-2 3CLpro | 0.14 µM | [11] |
| Renin Inhibitor (Example) | Renin | Nanomolar range | [10] |
| Dioctylamine | E. coli CFAS | 130 nM (Kᵢ) | [13] |
Note: IC₅₀ values can vary based on assay conditions. This table provides representative values.
Neuromodulatory Activity
-
NMDA Receptor Ligands: Derivatives of 1-aminocyclopropanecarboxylic acid (ACC) have been identified as potent and selective ligands for the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[14] The NMDA receptor is a crucial ion channel in the central nervous system involved in synaptic plasticity, learning, and memory.[15] The parent ACC is structurally related to glycine and its constrained conformation allows for high-affinity binding to the glycine site.[14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society [acs.digitellinc.com]
- 7. chem-space.com [chem-space.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. docentes.fct.unl.pt [docentes.fct.unl.pt]
Topic: The Architecture of Innovation: A Technical Guide to the Discovery and Development of Ticagrelor Intermediates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: From Concept to Clinic – The Ticagrelor Story
Ticagrelor (marketed as Brilinta®) represents a significant milestone in antiplatelet therapy for patients with Acute Coronary Syndromes (ACS).[1] As the first orally active, reversible, direct-acting P2Y12 receptor antagonist, its development was driven by the need to overcome the limitations of its predecessors, such as the thienopyridines (e.g., clopidogrel).[1][2] Unlike those agents, Ticagrelor does not require metabolic activation, leading to a more rapid and consistent antiplatelet effect.[2][3] The landmark PLATO (Platelet Inhibition and Patient Outcomes) trial firmly established its clinical superiority in reducing thrombotic events in a broad ACS population.[2][4]
This guide moves beyond the clinical data to dissect the intricate chemical architecture of Ticagrelor. The journey from the initial adenosine triphosphate (ATP) analogues to a potent, orally bioavailable drug is a masterclass in modern medicinal chemistry and process development.[2][4] We will explore the strategic decisions, the stereochemical challenges, and the process safety innovations that defined the synthesis of its core intermediates. For the researcher and drug development professional, understanding this journey is not merely an academic exercise; it is a blueprint for the logical and efficient construction of complex, life-saving pharmaceuticals.
Chapter 1: A Convergent Strategy: The Blueprint for Ticagrelor Synthesis
The molecular complexity of Ticagrelor, featuring a triazolopyrimidine core, a stereochemically rich cyclopentane ring, and a chiral cyclopropylamine moiety, necessitates a highly efficient and controllable synthetic strategy. A linear approach, where the molecule is built step-by-step from one end, would be plagued by low overall yields and the daunting task of carrying complex intermediates through numerous transformations.
Therefore, a convergent synthesis was adopted, a strategy that is the hallmark of modern pharmaceutical manufacturing for complex targets.[1][5] This approach involves the independent synthesis of key fragments—the core intermediates—which are then strategically coupled in the final stages. This methodology offers several profound advantages:
-
Maximization of Yield: The overall yield is significantly higher as it is the product of the yields of a few coupling reactions, rather than a long sequence of linear steps.
-
Increased Efficiency: Parallel synthesis of the fragments allows for a more time-efficient process.
-
Simplified Purification: Impurities generated during the synthesis of one fragment can be removed before it is coupled, preventing their carryover into the final, more complex stages.
The synthesis of Ticagrelor is a textbook example of this strategy, converging three masterfully designed intermediates:
-
The Pyrimidine Core: 4,6-dichloro-2-(propylthio)pyrimidin-5-amine
-
The Cyclopentane Moiety: 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][6]dioxol-4-yl)oxy)ethanol
-
The Cyclopropylamine Moiety: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
The logical flow of this convergent assembly is visualized below.
Caption: High-level overview of the convergent synthesis route for Ticagrelor.
Chapter 2: Forging the Core: 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (Intermediate 1)
This dichloropyrimidine derivative serves as the foundational scaffold upon which the other fragments are assembled. Its synthesis requires careful handling of reactive intermediates and has been the subject of significant process optimization to ensure safety and scalability.[6][7]
Causality in Synthesis Design
The initial reported syntheses involved the nitration of a 2-(propylthio)pyrimidine-4,6-diol precursor.[8][9] While effective on a lab scale, nitration reactions using reagents like fuming nitric acid are notoriously hazardous, with a high potential for thermal runaway events, making them ill-suited for large-scale industrial production.[7] This critical safety issue drove the development of alternative pathways and safer reduction methods for the subsequent step.
The reduction of the nitro group to the essential 5-amino functionality was initially performed using reagents like iron powder in acetic acid.[8][10] While effective, this method generates large volumes of iron sludge, creating waste disposal challenges. Process development has therefore focused on cleaner, catalytic methods or alternative reducing agents. For instance, processes using sodium dithionite or catalytic hydrogenation over platinum-vanadium on carbon (Pt/V/C) have been developed to mitigate these issues, though the latter introduces concerns about catalyst cost and heavy metal contamination.[11]
Caption: Common synthetic pathway to the pyrimidine core intermediate.
Data Summary: Intermediate 1
| Parameter | Value | Reference(s) |
| CAS Number | 145783-15-9 | [6] |
| Molecular Formula | C₇H₉Cl₂N₃S | [6] |
| Molecular Weight | 238.14 g/mol | [6] |
| Appearance | Light pink to dark brown liquid or semi-solid | [6] |
| Boiling Point | 334.05 °C at 760 mmHg | [6] |
| Purity (Typical) | ≥99% | [9] |
Self-Validating Protocol: Reduction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine
This protocol describes a robust reduction using iron powder, a method validated through extensive use, with clear in-process checks.
-
Reactor Setup: Charge a suitable reactor with methanol and acetic acid at ambient temperature.
-
Reagent Addition: Add 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (1.0 eq) to the solvent mixture. Begin agitation.
-
Reduction: Carefully add iron powder (approx. 3.0 eq) portion-wise to the solution, monitoring the internal temperature. An exotherm is expected. Maintain the reaction temperature between 40-50°C.[9]
-
In-Process Control (IPC): Stir the reaction mixture for 2-5 hours.[9] Monitor the reaction progress by HPLC or TLC until the starting material is consumed. This check validates the completion of the reaction.
-
Work-up: Upon completion, cool the mixture and filter it through a pad of diatomaceous earth to remove iron salts. The clarity of the filtrate serves as a validation check for the filtration step.
-
Extraction: Transfer the filtrate to a separation vessel. Add water and an appropriate organic solvent (e.g., toluene).[9] Extract the product into the organic layer.
-
Purification: Wash the combined organic layers with an aqueous sodium bicarbonate solution to neutralize residual acid, followed by a brine wash. The pH of the aqueous layer after the bicarbonate wash should be >7, validating the neutralization.
-
Isolation: Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the title compound.
Chapter 3: The Stereochemical Keystone: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (Intermediate 2)
The precise three-dimensional arrangement, or stereochemistry, of the cyclopropylamine fragment is absolutely essential for Ticagrelor's ability to bind effectively to the P2Y12 receptor.[12][13] The synthesis of this intermediate is a case study in stereocontrol, where the primary challenge is the isolation of the desired (1R,2S) enantiomer in high purity.
Causality in Synthesis Design
The core of the challenge lies in creating a cyclopropane ring with two adjacent chiral centers and then isolating one of four possible stereoisomers. Direct asymmetric synthesis can be complex and expensive. A more industrially viable approach involves a diastereoselective cyclopropanation to create a mixture of two diastereomers, which are more easily separated than enantiomers. This is followed by a chiral resolution step.
The resolution is typically achieved by forming a diastereomeric salt with a chiral acid. (R)-(-)-Mandelic acid is an excellent choice for this purpose because it forms a crystalline salt with the desired (1R,2S)-amine, while the salt of the unwanted (1S,2R)-amine remains soluble in the chosen solvent system (e.g., methanol).[14] This difference in solubility is the physical basis for the separation. The precipitated salt can be isolated by simple filtration, yielding the desired enantiomer with high purity (enantiomeric excess).
Caption: Chiral resolution workflow for the cyclopropylamine intermediate.
Data Summary: Intermediate 2 (Mandelate Salt)
| Parameter | Value | Reference(s) |
| CAS Number | 376608-71-8 | [12] |
| Molecular Formula | C₁₇H₁₇F₂NO₃ (for mandelate salt) | [12] |
| Appearance | White powder | [12][14] |
| Purity (Typical) | ≥99% | [12] |
| Enantiomeric Excess | >99% e.e. | N/A |
Self-Validating Protocol: Chiral Resolution
This protocol details the resolution step, where successful execution is validated by the physical isolation of the crystalline product.
-
Dissolution: Dissolve racemic trans-2-(3,4-difluorophenyl)cyclopropanamine (1.0 eq) in methanol at 20-25°C.
-
Resolving Agent Addition: In a separate vessel, prepare a solution of (R)-(-)-mandelic acid (approx. 0.5-0.6 eq) in methanol. Slowly add the mandelic acid solution to the amine solution over 40-60 minutes, maintaining the temperature at 20-25°C.[14]
-
Crystallization (Validation Step): Stir the resulting slurry for an extended period (e.g., 12 hours) at 20-25°C. The formation of a thick, white precipitate is the primary validation that the resolution is proceeding as expected.
-
In-Process Control (IPC): Cool the slurry to 0-5°C and hold for at least 2 hours to maximize the yield of the crystalline salt.[14]
-
Isolation: Isolate the solid by filtration. Wash the filter cake with chilled methanol to remove any residual soluble diastereomer.
-
Drying: Dry the solid under reduced pressure at 40-45°C to a constant weight. The final weight should be in the expected range for a ~50% yield (as half the material is the wrong enantiomer).
-
Release: The isolated mandelate salt can then be treated with a base (free-basing) in a subsequent step to liberate the pure (1R,2S)-amine (Intermediate 2) for use in the final coupling.
Chapter 4: The Cyclopentane Side-Chain: 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][6]dioxol-4-yl)oxy)ethanol (Intermediate 3)
This intermediate is arguably the most structurally complex of the three, containing four contiguous stereocenters. It provides the cyclopentane backbone of Ticagrelor and the crucial 2-hydroxyethoxy side chain, which enhances water solubility and contributes to the binding profile. Its synthesis is a testament to the power of protecting group chemistry and stereocontrol.
Causality in Synthesis Design
The core challenge is the stereospecific construction of the substituted cyclopentane ring. The synthesis often starts from a chiral precursor and builds the remaining functionality. A key strategic element is the use of an acetonide protecting group to mask the cis-diol functionality. This serves two purposes: it prevents unwanted side reactions of the hydroxyl groups in subsequent steps and it locks the cyclopentane ring into a rigid conformation, which helps to direct the stereochemical outcome of further reactions.
The final step in preparing this intermediate for the coupling reaction often involves the deprotection of a carbamate (like a Cbz group) to reveal the primary amine, followed by salt formation with L-tartaric acid.[15][16] Forming the tartrate salt is a critical self-validating purification step. It enhances the stability of the amine and, more importantly, leverages the high crystallinity of the salt to purge minor impurities, ensuring that a highly pure intermediate enters the final, high-value coupling stages.[16]
Caption: Final steps in the synthesis of the cyclopentane intermediate.
Data Summary: Intermediate 3 (L-Tartrate Salt)
| Parameter | Value | Reference(s) |
| CAS Number | 376608-65-0 | [16][17] |
| Molecular Formula | C₁₆H₂₉NO₁₂ (for tartrate salt) | [18] |
| Appearance | White to off-white powder | [16] |
| Application | Key building block for Ticagrelor synthesis | [17] |
| Purity (Typical) | High Purity (via crystalline salt) | [15] |
Self-Validating Protocol: Deprotection and Salt Formation
This protocol covers the final steps to generate the highly pure tartrate salt of Intermediate 3.
-
Reactor Setup: Charge a hydrogenation vessel with the Cbz-protected precursor (1.0 eq), a catalyst such as 10% Palladium on Carbon (Pd/C), and a suitable solvent like methanol.[15][16]
-
Deprotection: Pressurize the vessel with hydrogen gas and stir the reaction mixture. Monitor the reaction by HPLC for the disappearance of the starting material. The consumption of hydrogen serves as a real-time validation of the reaction's progress.
-
Isolation of Free Amine: Once the reaction is complete, carefully vent the reactor and filter the mixture through celite to remove the Pd/C catalyst. The complete removal of the black catalyst is a critical visual check. Rinse the filter cake with methanol and concentrate the combined filtrates to obtain the crude free amine.
-
Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., ethanol). Add a solution of L-tartaric acid (approx. 1.0 eq) in ethanol.[16]
-
Crystallization (Validation Step): Stir the mixture. A white solid should precipitate. Continue stirring for several hours to ensure complete crystallization. Cool the slurry to 0-10°C to maximize yield.[16]
-
Isolation: Filter the white solid, wash with cold ethanol, and dry under vacuum at 40°C to afford the highly pure L-tartrate salt of Intermediate 3.[16]
Chapter 5: The Convergent Endgame: Final Assembly of Ticagrelor
With the three key intermediates synthesized in high purity, the final stage involves their sequential coupling to construct the Ticagrelor molecule. This endgame is a carefully choreographed sequence of reactions, each chosen for its efficiency and selectivity.
The Assembly Workflow
-
Step 1: C-N Bond Formation: The first crucial step is the nucleophilic aromatic substitution reaction between the pyrimidine core (Intermediate 1) and the cyclopentane moiety (Intermediate 3). The amino group of the cyclopentane attacks one of the chloro-positions on the pyrimidine ring. This reaction is typically performed at elevated temperatures (120-125°C) in a high-boiling solvent like ethylene glycol, using organic bases such as N,N-Diisopropylethylamine (DIPEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction and scavenge the HCl byproduct.[5]
-
Step 2: Triazole Ring Formation: The resulting diamine intermediate is then converted to the signature triazolopyrimidine core of Ticagrelor. This is achieved via diazotization of the 5-amino group, followed by intramolecular cyclization. While traditional methods use sodium nitrite in acid, this can generate unstable diazonium species and nitrous acid fumes. An innovative, safer "green chemistry" approach uses a solid-supported nitrite reagent, such as Amberlyst resin-NO₂, which is safer to handle and simplifies work-up, as the spent resin is simply filtered off.[5][7]
-
Step 3: Final C-N Coupling: The intermediate from the previous step now has a reactive chloro group on the triazole ring. This is displaced by the final key fragment, the chiral cyclopropylamine (Intermediate 2). This substitution is typically run in a polar aprotic solvent like acetonitrile with a base such as potassium carbonate.[5]
-
Step 4: Final Deprotection: The fully assembled molecule is still in a protected form (containing the acetonide group). The final step is the hydrolysis of this acetonide under acidic conditions (e.g., hydrochloric acid in a solvent like dichloromethane or methanol) to reveal the 1,2-diol of Ticagrelor.[5]
Caption: The final convergent assembly workflow to produce Ticagrelor.
Self-Validating Protocol: Final Assembly Sequence
This protocol outlines the key steps of the final convergence.[5]
-
Condensation (Step 1):
-
To a solution of Intermediate 1 (1.0 eq) and Intermediate 3 (1.1 eq) in ethylene glycol, add DBU and DIPEA at room temperature.
-
Heat the mixture to 120-125°C for 4-5 hours.
-
IPC: Monitor by HPLC for the consumption of starting materials.
-
Cool, dilute with water, and adjust pH to 4-5 with aqueous HCl. Extract the product with ethyl acetate. The separation of clean layers validates the quench and initial purification.
-
-
Triazole Formation (Step 2):
-
To a solution of p-Toluenesulfonic acid (TsOH) in water, add resin-NO₂ and stir.
-
Add a solution of the intermediate from Step 1 in acetonitrile. Stir for 20-30 minutes at room temperature.
-
IPC: Monitor by TLC or HPLC.
-
Validation: Filter off the resin beads. The ease of this solid-liquid separation validates the choice of the solid-supported reagent. Dilute the mother liquor with water and extract with dichloromethane (DCM).
-
-
Final Coupling (Step 3):
-
Dissolve the intermediate from Step 2 in acetonitrile. Add anhydrous K₂CO₃ followed by Intermediate 2 (the free amine).
-
Stir at room temperature for 2-3 hours.
-
IPC: Monitor by HPLC until the reaction is complete.
-
Filter off the base and concentrate the filtrate to yield protected Ticagrelor.
-
-
Deprotection (Step 4):
-
Dissolve the protected Ticagrelor in DCM.
-
Add aqueous HCl and stir vigorously at room temperature for 6-8 hours.
-
IPC: Monitor by HPLC for the disappearance of the protected intermediate.
-
Neutralize the reaction with a base (e.g., NaOH solution), separate the layers, and concentrate the organic layer. Purify the crude product by crystallization from a suitable solvent system (e.g., Methanol/Water) to yield Ticagrelor API of >99.7% purity.[5][8]
-
Conclusion
The synthesis of Ticagrelor and its intermediates is a powerful illustration of applied chemical science, where strategic planning, stereochemical precision, and a commitment to process safety and efficiency converge. The development journey, from hazardous nitrations to safer solid-supported reagents and from difficult separations to elegant crystalline salt resolutions, highlights the iterative and innovative nature of pharmaceutical process chemistry. For scientists and researchers, this guide serves not only as a technical manual for a specific molecule but as an authoritative case study on the principles of designing and executing complex, multi-step syntheses for the medicines of tomorrow.
References
-
The Science Behind Ticagrelor: A Look at Key Chemical Intermediates. (n.d.). Blooger. Retrieved from [Link]
-
4,6-dichloro-2-propylthiopyrimidine-5-amine. (n.d.). lookchem. Retrieved from [Link]
-
Kumar, V., & Gupta, V. (2012). Ticagrelor: molecular discovery to clinical evidence. Journal of Cardiovascular Disease Research, 3(4), 333-339. Retrieved from [Link]
-
Shinde, S. B., Shinde, D. B., et al. (2015). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Chemistry Central Journal, 9(1), 69. Retrieved from [Link]
- Synthesis method of ticagrelor intermediate. (n.d.). Patsnap.
-
Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 11(3), 1088-1095. Retrieved from [Link]
-
Humphries, B., & Dixon, J. (2014). “Daring to be Different”: The Discovery of Ticagrelor. In The Handbook of Medicinal Chemistry: Principles and Practice. Royal Society of Chemistry. Retrieved from [Link]
- Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. (n.d.). Google Patents.
- Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. (n.d.). Patsnap.
-
Cattaneo, M., & Schulz, R. (2011). Mechanism of action and clinical development of ticagrelor, a novel platelet ADP P2Y12 receptor antagonist. Expert Review of Cardiovascular Therapy, 9(3), 299-306. Retrieved from [Link]
-
Novel synthesis of Ticagrelor, an antithrombotic agent. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Dam Joly, F., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of Medicinal Chemistry, 187, 111977. Retrieved from [Link]
-
An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed format. (n.d.). CORE. Retrieved from [Link]
- Preparation method of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine. (n.d.). Google Patents.
-
Bandari, R., et al. (2019). Stereoselective Synthesis for Potential Isomers of Ticagrelor Key Starting Material. Journal of Heterocyclic Chemistry, 56(10), 2795-2806. Retrieved from [Link]
-
Process For The Preparation Of Ticagrelor. (n.d.). Quick Company. Retrieved from [Link]
- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.). Google Patents.
-
Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. (n.d.). ResearchGate. Retrieved from [Link]
-
FDA Application Review File for BRILINTA (ticagrelor). (2010). accessdata.fda.gov. Retrieved from [Link]
-
Jilma, B., & Bliden, K. (2011). Ticagrelor: From discovery to Phase III clinical trial. Future Cardiology, 7(3), 303-319. Retrieved from [Link]
- Preparation of ticagrelor. (n.d.). Google Patents.
- Synthesis method of ticagrelor key intermediate. (n.d.). Google Patents.
-
2-((3aR,4S,6R,6aS). (n.d.). LookChem. Retrieved from [Link]
-
Stereoselective synthesis of the key intermediate of ticagrelor and its diverse analogs using a new alcohol dehydrogenase from Rhodococcus kyotonensis. (n.d.). ResearchGate. Retrieved from [Link]
-
2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][6]dioxol-4-yl]oxy}ethanol (2R,3R)-2,3-dihydroxysuccinate. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ticagrelor: molecular discovery to clinical evidence: Ticagrelor: a novel antiplatelet agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action and clinical development of ticagrelor, a novel platelet ADP P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine | lookchem [lookchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Process For The Preparation Of Ticagrelor [quickcompany.in]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]
- 15. CN112724119B - Synthesis method of ticagrelor key intermediate - Google Patents [patents.google.com]
- 16. 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol L-tataric acid | 376608-65-0 [chemicalbook.com]
- 17. lookchem.com [lookchem.com]
- 18. echemi.com [echemi.com]
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid: A Technical Guide for Drug Development Professionals
Abstract
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is a chiral building block of significant interest in pharmaceutical development. Its unique structural features, including a constrained cyclopropane ring and a difluorophenyl moiety, make it a valuable intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on sourcing, evaluating, and handling this critical raw material to ensure scientific integrity and accelerate development timelines.
Introduction: The Significance of a Chiral Building Block
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its importance lies in the precise three-dimensional arrangement of its atoms, a property known as stereochemistry, which is crucial for the biological activity of many drugs. The rigid cyclopropane scaffold helps to lock the conformation of the molecule, while the 3,4-difluorophenyl group can enhance properties like metabolic stability and binding affinity to biological targets.[1] This compound is notably used in the synthesis of ticagrelor, a P2Y12 receptor antagonist used for the prevention of thrombotic events.[2]
The synthesis of this specific enantiomerically pure acid can be complex, often involving multiple steps and the use of chiral auxiliaries or catalysts.[2][3][4][5][6] Given the challenges in its synthesis, securing a reliable and high-quality source is a critical first step in any research or development program that utilizes this intermediate.
Supplier Identification and Qualification: A Risk-Based Approach
A multitude of chemical suppliers offer this compound. However, the quality and consistency of the material can vary significantly. A thorough vetting process is essential to mitigate risks to project timelines and outcomes.
Major Suppliers and Aggregators
Several reputable suppliers and platforms list this compound. These include:
-
LGC Standards [7]
-
Pharmaffiliates [8]
-
Carl ROTH [9]
-
chemBlink (aggregator of various suppliers)[10]
-
Apicule (platform for API intermediates)[1]
-
Echemi (chemical trading platform)[11]
It is important to note that some listings may be for related compounds, such as the corresponding ethyl ester, so careful verification of the exact product is necessary.[12][13]
The Supplier Qualification Workflow
A systematic approach to qualifying a new supplier is crucial. The following workflow outlines the key stages, from initial identification to final approval for use in a research or manufacturing setting.
Caption: A workflow for qualifying suppliers of critical chemical intermediates.
Key Data for Supplier Evaluation
| Parameter | Why It's Critical | What to Look For |
| Purity (by HPLC/GC) | Ensures the absence of impurities that could interfere with subsequent reactions or introduce unwanted byproducts. | A purity level of >95% is generally acceptable for early-stage research, with higher purity required for later-stage development.[9] |
| Enantiomeric Excess (e.e.) | Confirms the stereochemical purity of the compound, which is vital for its intended biological activity. | An e.e. of >98% is typically required. The analytical method (e.g., chiral HPLC) should be specified. |
| Identity Confirmation | Verifies that the material is indeed the correct chemical structure. | Look for confirmation by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data should be consistent with the expected structure. |
| Certificate of Analysis (CoA) | A formal document that provides lot-specific quality control results from the supplier. | Should be requested for the specific batch being purchased.[1] |
| Material Safety Data Sheet (MSDS) | Provides essential safety, handling, and disposal information. | A comprehensive and up-to-date MSDS is a sign of a diligent supplier.[14][15] |
Analytical Verification: Trust but Verify
While a supplier's CoA is a valuable starting point, independent analytical verification is a cornerstone of good scientific practice.
Protocol: Identity and Purity Confirmation by ¹H NMR
Objective: To confirm the chemical structure and assess the purity of this compound.
Materials:
-
Sample of this compound
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
5 mm NMR tubes
-
NMR Spectrometer (300 MHz or higher)
Procedure:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and compare the chemical shifts and coupling constants to literature values or a reference spectrum.
-
Examine the spectrum for any unexpected peaks, which may indicate the presence of impurities.
Protocol: Purity Assessment by HPLC
Objective: To determine the purity of the compound and quantify any impurities.
Materials:
-
Sample of this compound
-
HPLC-grade acetonitrile and water
-
Phosphoric acid or formic acid (for mobile phase modification)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of the sample in acetonitrile or a suitable solvent mixture.
-
Prepare a mobile phase, for example, a gradient of water (with 0.1% acid) and acetonitrile (with 0.1% acid).
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject a known concentration of the sample.
-
Run the HPLC method and monitor the elution profile with a UV detector (e.g., at 254 nm).
-
Calculate the area percentage of the main peak to determine the purity.
Safe Handling and Storage: Protecting Personnel and Material Integrity
Proper handling and storage are crucial for maintaining the quality of the compound and ensuring the safety of laboratory personnel.
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound and other cyclopropanecarboxylic acid derivatives. This includes:
-
Chemical-resistant gloves.[14]
-
A lab coat.[14]
-
Work in a well-ventilated area or a chemical fume hood.[14][15][17]
Storage Conditions
To ensure the long-term stability of the compound:
-
Store in a cool, dry, and well-ventilated place.[15]
-
Keep the container tightly closed to prevent moisture absorption.[14][15]
-
For long-term storage, refrigeration (2-8°C) is recommended.[8][13][14][16]
Spill and Disposal Procedures
In case of a spill, absorb the material with an inert absorbent such as vermiculite or sand and place it in a suitable container for disposal.[14][15] Avoid runoff into sewers and waterways.[14] Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable yet specialized chemical intermediate. A meticulous approach to supplier selection, coupled with rigorous in-house analytical verification and adherence to safe handling protocols, is paramount. By implementing the strategies and methodologies outlined in this guide, research and development teams can ensure the quality and integrity of their starting materials, thereby fostering a solid foundation for successful and reproducible scientific outcomes.
References
- Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC) MSDS# 72879 Section 1 - Chemical Product and Company Identificat - West Liberty University. (n.d.).
- EP2628721A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents. (n.d.).
- Cyclopropane Carboxylic Acid CAS No 1759-53-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents. (n.d.).
- This compound (CAS No: 220352-36-3) API Intermediate Manufacturers - apicule. (n.d.).
- (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid, 1 g - Carl ROTH. (n.d.).
- This compound - Echemi. (n.d.).
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents. (n.d.).
- WO 2013/144295 A1 - Googleapis.com. (2013, October 3).
- EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes - Google Patents. (n.d.).
- This compound [CAS# 220352-36-3] - chemBlink. (n.d.).
- Cyclopropanecarboxylic acid - Synquest Labs. (n.d.).
- CAS No : 220352-36-3 | Product Name : (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid | Pharmaffiliates. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2010, May 14).
- (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid - LGC Standards. (n.d.).
- This compound ethyl ester | 1006376-61-9 | FD98897 - Biosynth. (n.d.).
- Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate | Pharmaffiliates. (n.d.).
Sources
- 1. apicule.com [apicule.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP2628721A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 6. EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes - Google Patents [patents.google.com]
- 7. (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid [lgcstandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid, 1 g, CAS No. 220352-36-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 10. CAS # 220352-36-3, this compound - chemBlink [chemblink.com]
- 11. echemi.com [echemi.com]
- 12. biosynth.com [biosynth.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. westliberty.edu [westliberty.edu]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. fishersci.com [fishersci.com]
Safety and handling of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
An In-depth Technical Guide to the Safe Handling of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid
Authored by: Gemini, Senior Application Scientist
Foreword: A Proactive Approach to Safety in Pharmaceutical Synthesis
This compound stands as a critical chiral building block in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of Ticagrelor, a potent P2Y12 receptor antagonist used for the prevention of thrombotic events.[1][2][3][4] The molecular architecture, featuring a strained cyclopropane ring and a difluorophenyl moiety, imparts unique chemical properties that are valuable in drug design but also necessitate a nuanced and rigorous approach to its handling and safety management.[5]
This guide is designed for the discerning researcher and drug development professional. It moves beyond a mere recitation of standard safety protocols to provide a deeper understanding of the why behind each recommendation. By grounding our procedures in the fundamental principles of chemical reactivity and toxicology, we aim to foster a culture of intrinsic safety, where protocols are not just followed, but are understood as a self-validating system of protection. Our objective is to empower you, the scientist, with the knowledge to handle this valuable intermediate with the confidence and respect it requires, ensuring both personal safety and the integrity of your research.
Section 1: Chemical and Physical Identity
A thorough understanding of a compound's properties is the bedrock of its safe handling. The unique structural features of this compound dictate its behavior and potential hazards.
| Property | Value | Source/Rationale |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 220352-36-3 | Chemical Abstracts Service |
| Molecular Formula | C₁₀H₈F₂O₂ | Derived from structure |
| Molecular Weight | 200.17 g/mol | Calculated from formula |
| Appearance | Likely a white to off-white solid/powder | Inferred from related compounds[6] |
| Purity | Typically >95% for use as a pharmaceutical intermediate | Supplier Specifications[7] |
| Key Structural Features | Carboxylic Acid, Difluorophenyl Group, Cyclopropane Ring | Analysis of chemical structure |
The presence of the carboxylic acid group suggests acidic properties and the potential for corrosivity.[8][9] The difluorophenyl group increases lipophilicity and may influence metabolic pathways and toxicity.[5] The strained cyclopropane ring is generally stable but can participate in specific reactions under certain conditions.
Section 2: Comprehensive Hazard Identification and Risk Assessment
While a specific, comprehensive toxicological profile for this exact intermediate is not extensively published, a robust hazard assessment can be formulated by examining structurally related compounds and the functional groups present. The primary hazards are anticipated to be related to its acidic nature and potential as an irritant.
Anticipated GHS Classification (Inferred):
-
Skin Corrosion/Irritation: Category 1B or 2. Carboxylic acids are known to be irritants and can be corrosive at high concentrations.[8][9][10]
-
Serious Eye Damage/Irritation: Category 1. Direct contact of acidic powders with eyes can cause severe and potentially irreversible damage.[9][10][11]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). Inhalation of fine dust may cause respiratory tract irritation.[11]
Causality of Hazards:
-
Corrosivity/Irritation: The acidic proton of the carboxylic acid group can denature proteins and cause chemical burns upon contact with skin, eyes, and mucous membranes.[8][9]
-
Respiratory Irritation: Fine particulates of the compound, if inhaled, can irritate the lining of the respiratory tract, leading to coughing and inflammation.[11]
-
Chronic Effects: While no specific data exists, prolonged and repeated exposure to fluorinated aromatic compounds warrants caution. It is good practice to minimize exposure to prevent any potential for long-term effects.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls with appropriate PPE. The goal is to create a robust barrier between the researcher and the chemical.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6][12]
-
Ventilation: The laboratory should be well-ventilated to ensure low background levels of any airborne contaminants.[6][11]
-
Eyewash Station and Safety Shower: Immediate access to a functional eyewash station and safety shower is mandatory in any area where this compound is handled.[6][8]
Personal Protective Equipment (PPE) Workflow
The selection of PPE is not a static choice but a dynamic process based on the specific task being performed. The following diagram outlines the logic for selecting appropriate PPE.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 220352-36-3 [chemicalbook.com]
- 3. EP2628721A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 4. anaxlab.com [anaxlab.com]
- 5. apicule.com [apicule.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. westliberty.edu [westliberty.edu]
- 10. biosynth.com [biosynth.com]
- 11. aksci.com [aksci.com]
- 12. sds.edqm.eu [sds.edqm.eu]
Methodological & Application
Application Notes & Protocols for the Stereoselective Synthesis of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid
Introduction
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is a pivotal chiral building block in modern medicinal chemistry. Its significance is underscored by its role as a key intermediate in the synthesis of Ticagrelor (Brilinta®), a potent and selective P2Y12 receptor antagonist used for the prevention of thrombotic events.[1] The precise stereochemistry of the cyclopropane ring is crucial for the pharmacological activity of Ticagrelor, necessitating highly stereoselective synthetic strategies. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of this vital compound, exploring various methodologies with a focus on mechanistic understanding and practical application.
Strategic Approaches to Stereoselective Synthesis
The synthesis of this compound can be broadly categorized into three main strategies: chiral auxiliary-mediated synthesis, catalytic asymmetric cyclopropanation, and biocatalytic methods. Each approach offers distinct advantages and challenges in terms of scalability, cost, and stereochemical control.
Chiral Auxiliary-Mediated Diastereoselective Synthesis
This classical yet robust strategy involves the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of the cyclopropanation reaction. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product.
The underlying principle of this method is the conversion of an achiral substrate into a chiral derivative by attaching a chiral auxiliary. This creates a diastereomeric intermediate where the existing stereocenter of the auxiliary influences the formation of new stereocenters during cyclopropanation, leading to one diastereomer being formed in preference to the other.
-
L-Menthol: As described in patent literature, (E)-3-(3,4-difluorophenyl)-2-propenoic acid, derived from the condensation of 3,4-difluorobenzaldehyde and malonic acid, can be esterified with L-menthol.[2][3] The resulting menthyl ester undergoes diastereoselective cyclopropanation with a reagent like dimethylsulfoxonium methylide.[4] The steric bulk of the menthyl group directs the incoming methylene group to the opposite face of the double bond, favoring the formation of the (1R,2R) diastereomer. Subsequent hydrolysis of the ester furnishes the target carboxylic acid.[3]
-
Oppolzer's Sultam: Another effective chiral auxiliary is Oppolzer's sultam.[4][5] The substituted cinnamic acid is first converted to an N-acylsultam. This derivative then undergoes a diastereoselective cyclopropanation reaction. The camphor-based sultam provides excellent stereocontrol, leading to high chiral purity after recrystallization. The auxiliary is then cleaved to yield the desired carboxylic acid.[5]
Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Chiral auxiliary-mediated synthesis workflow.
Catalytic Asymmetric Cyclopropanation
This approach utilizes a chiral catalyst to control the stereochemistry of the cyclopropanation of an achiral olefin, such as 3,4-difluorostyrene, with a carbene precursor.
In these reactions, a transition metal complex with a chiral ligand forms a metal-carbene intermediate. The chiral environment around the metal center dictates the facial selectivity of the carbene transfer to the alkene, leading to the enantioselective formation of the cyclopropane ring.
-
Rhodium-Catalyzed Cyclopropanation: Chiral dirhodium tetracarboxylate catalysts are highly effective for the asymmetric cyclopropanation of styrenes with diazoacetates.[6][7][8] The reaction of 3,4-difluorostyrene with ethyl diazoacetate in the presence of a catalyst such as Rh₂(S-PTAD)₄ can yield the corresponding cyclopropyl ester with high enantioselectivity.[7][9] Subsequent hydrolysis of the ester provides the target carboxylic acid. The choice of the chiral ligand on the rhodium catalyst is critical for achieving high stereoselectivity.[10]
-
Ruthenium-Catalyzed Cyclopropanation: Ruthenium complexes bearing chiral ligands, such as those derived from bis(oxazolinyl)pyridine (pybox), have also been employed for asymmetric cyclopropanation.[11][12] For instance, the reaction of 3,4-difluorostyrene with ethyl diazoacetate can be catalyzed by a complex like dichloro(p-cymene)ruthenium(II) dimer in the presence of (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine to give the (1R,2R)-cyclopropyl ester.[2][11]
-
Simmons-Smith Reaction: The asymmetric Simmons-Smith reaction provides a pathway starting from (E)-3-(3,4-difluorophenyl)allyl alcohol.[13] This alcohol can be prepared by the reduction of (E)-3-(3,4-difluorophenyl)acrylic acid.[13] In the presence of diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), along with a chiral ligand such as a C₂-symmetric disulfonamide, the allylic alcohol undergoes cyclopropanation to yield [(1R,2R)-2-(3,4-difluorophenyl)cyclopropyl]methanol with good stereoselectivity.[13] The resulting alcohol is then oxidized to the carboxylic acid.[13]
Workflow for Catalytic Asymmetric Cyclopropanation
Caption: Catalytic asymmetric cyclopropanation workflow.
Biocatalytic Approaches
Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. These methods can involve either the kinetic resolution of a racemic mixture or the direct asymmetric synthesis of the target molecule.
In this strategy, a racemic mixture of the cyclopropanecarboxylic acid or its ester is subjected to an enzymatic reaction where one enantiomer reacts significantly faster than the other.[14] For example, a lipase could selectively hydrolyze the (1S,2S)-ester from a racemic mixture, leaving the desired (1R,2R)-ester unreacted.[15][16] This allows for the separation of the two enantiomers. The efficiency of this process is determined by the enantioselectivity of the enzyme.
Recent advances in directed evolution have led to the development of engineered enzymes capable of catalyzing asymmetric cyclopropanation reactions.[17][18] For instance, an engineered truncated globin from Bacillus subtilis has been shown to catalyze the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate to produce ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate with excellent diastereoselectivity (>99% dr) and enantioselectivity (98% ee).[17][18] This biocatalytic approach offers a single-step, environmentally friendly route to the key intermediate.[18]
Experimental Protocols
Protocol 1: Synthesis via Asymmetric Simmons-Smith Reaction
This protocol is adapted from the work of Ma and Wang.[13]
Step 1: Synthesis of (E)-3-(3,4-Difluorophenyl)acrylic acid
-
To a solution of 3,4-difluorobenzaldehyde (1 equiv.) and malonic acid (1.2 equiv.) in pyridine (5 vol.), add a catalytic amount of piperidine (0.1 equiv.).
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford (E)-3-(3,4-difluorophenyl)acrylic acid.
Step 2: Reduction to (E)-3-(3,4-Difluorophenyl)allyl alcohol
-
Suspend (E)-3-(3,4-difluorophenyl)acrylic acid (1 equiv.) in a suitable solvent such as THF.
-
Slowly add a reducing agent, for example, a (pyridine)(tetrahydroborato)zinc complex (1.5 equiv.), at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the allylic alcohol.
Step 3: Asymmetric Simmons-Smith Cyclopropanation
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral disulfonamide ligand (e.g., as described by Takahashi et al.[13]) (0.1 equiv.) in anhydrous dichloromethane.
-
Add diethylzinc (2.2 equiv., 1.0 M solution in hexanes) dropwise at 0 °C and stir for 30 minutes.
-
Add diiodomethane (2.0 equiv.) dropwise and stir for another 30 minutes at 0 °C.
-
Add a solution of (E)-3-(3,4-difluorophenyl)allyl alcohol (1 equiv.) in dichloromethane dropwise.
-
Stir the reaction at 0 °C for 24-48 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to give [(1R,2R)-2-(3,4-difluorophenyl)cyclopropyl]methanol.
Step 4: Oxidation to this compound
-
Dissolve the cyclopropylmethanol (1 equiv.) in acetone.
-
Add a solution of periodic acid (2.5 equiv.) in acetone.
-
Add a catalytic amount of chromium trioxide (0.02 equiv.).
-
Stir the mixture at room temperature until the reaction is complete.
-
Quench the reaction with isopropanol and filter the mixture.
-
Concentrate the filtrate and purify the residue to obtain the final product.
Protocol 2: Ruthenium-Catalyzed Asymmetric Cyclopropanation
This protocol is based on patent literature.[2][11]
Step 1: Synthesis of 3,4-Difluorostyrene
-
Suspend methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous toluene.
-
Add a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv.) and stir at room temperature for 1 hour.
-
Add 3,4-difluorobenzaldehyde (1 equiv.) and stir the reaction at room temperature until completion.
-
Filter the reaction mixture and concentrate the filtrate. Purify the crude product by distillation or chromatography to obtain 3,4-difluorostyrene.
Step 2: Asymmetric Cyclopropanation
-
To a solution of 3,4-difluorostyrene (1 equiv.) and (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine (0.01 equiv.) in a suitable solvent (e.g., dichloromethane), add dichloro(p-cymene)ruthenium(II) dimer (0.005 equiv.).
-
Slowly add a solution of ethyl diazoacetate (1.2 equiv.) in the same solvent over several hours at a controlled temperature (e.g., 25 °C).
-
Stir the reaction mixture until the styrene is consumed (monitored by GC or TLC).
-
Concentrate the reaction mixture and purify by column chromatography to yield ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the cyclopropyl ester (1 equiv.) in a mixture of methanol and water.
-
Add sodium hydroxide (2-3 equiv.) and heat the mixture at reflux for 2-4 hours.
-
Cool the reaction, acidify with aqueous HCl, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and recrystallize to obtain the pure this compound.
Analytical Characterization
| Parameter | Method | Typical Results |
| Chemical Purity | HPLC, GC, ¹H NMR, ¹³C NMR | >98% |
| Stereochemical Purity (ee) | Chiral HPLC (e.g., Chiralcel OD-H column) | >98% ee |
| Structure Confirmation | Mass Spectrometry, FT-IR | Consistent with the proposed structure |
Conclusion
The stereoselective synthesis of this compound is a well-explored area with multiple viable synthetic routes. The choice of a particular method will depend on factors such as the desired scale of synthesis, cost considerations, and available expertise and equipment. Chiral auxiliary-based methods are reliable and often high-yielding, while catalytic asymmetric cyclopropanation offers a more atom-economical approach. The emerging field of biocatalysis presents a promising green alternative with the potential for exceptional selectivity. The protocols and strategies outlined in this document provide a comprehensive guide for the successful synthesis and characterization of this important pharmaceutical intermediate.
References
-
Ma, Q., & Wang, Z. (2014). Stereoselectivity Synthesis of this compound. Chinese Journal of Pharmaceuticals, 45(12), 1125-1127. [Link]
-
An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. (n.d.). IP.com. [Link]
- Zupancic, B., & Sterk, D. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. EP2644590A1.
- Zupancic, B., & Sterk, D. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. EP2644590A1.
-
Dydio, P., et al. (2016). Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. ACS Catalysis, 6(11), 7810-7813. [Link]
- Zupancic, B., & Sterk, D. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. EP2628721A1.
- Zupancic, B., & Sterk, D. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. WO 2013/144295 A1.
-
Villada, J. D., Majhi, J., Hendricks, M. E., & Fasan, R. (2017). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 56(4), 1118-1122. [Link]
-
Pocock, V., et al. (2016). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of Medicinal Chemistry, 124, 62-75. [Link]
-
Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine. (2016). CN105801389A. Patsnap. [Link]
-
Dydio, P., et al. (2016). Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. ACS Catalysis, 6(11), 7810-7813. [Link]
-
An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. (2017). RSC Advances, 7(5), 2533-2539. [Link]
-
Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803. [Link]
- Zupancic, B., & Sterk, D. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. WO2013124280A1.
-
Davies, H. M., & Denton, J. R. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chemical Science, 12(32), 10834-10842. [Link]
-
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). Molecules, 29(18), 4205. [Link]
-
The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid derivatives. (2017). Green Chemistry, 19(2), 438-444. [Link]
-
Zhang, X., et al. (2023). Asymmetric [2+1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes under rhodium catalysis. iScience, 26(3), 105896. [Link]
-
Zhang, X., et al. (2023). Asymmetric [2+1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes under rhodium catalysis: Synthesis of chiral difluoroalkyl-substituted cyclopropanes. iScience, 26(3), 105896. [Link]
-
Lebel, H., et al. (2008). Recent developments in asymmetric cyclopropanation. Tetrahedron, 64(29), 6793-6811. [Link]
-
Fokin, V. V., & Gevorgyan, V. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Angewandte Chemie International Edition, 48(9), 1629-1632. [Link]
-
Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. (2024). ACS Catalysis, 14(9), 6423-6431. [Link]
-
Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. (2023). ETD. [Link]
-
Chiral auxiliary. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
A dual role for the N-perfluorobutanesulfinamide auxiliary in an asymmetric decarboxylative Mannich reaction. (2024). ChemRxiv. [Link]
-
Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. (2023). The Journal of Organic Chemistry, 88(17), 12297-12306. [Link]
-
Light-Driven Enzymatic Decarboxylation of Dicarboxylic Acids. (2021). Angewandte Chemie International Edition, 60(27), 15003-15007. [Link]
-
Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. (2022). Molecules, 27(19), 6599. [Link]
-
Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and... (2015). ResearchGate. [Link]
Sources
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP2628721A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 5. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 9. Asymmetric [2+1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes under rhodium catalysis: Synthesis of chiral difluoroalkyl-substituted cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 12. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 13. Stereoselectivity Synthesis of this compound [cjph.com.cn]
- 14. mdpi.com [mdpi.com]
- 15. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions | MDPI [mdpi.com]
- 17. Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Asymmetric Synthesis of a Key Chiral Intermediate for Ticagrelor
Abstract
Ticagrelor (Brilinta®) is a critical antiplatelet therapeutic agent that functions as a direct-acting, reversible P2Y12 receptor antagonist.[1][2] Its clinical efficacy is intrinsically linked to its specific stereochemistry. A pivotal component of its structure is the chiral cyclopropylamine side chain, specifically (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine.[3][4] The synthesis of this intermediate in high enantiomeric purity is a paramount challenge in the manufacturing of Ticagrelor. This document provides detailed application notes and protocols for two distinct and highly efficient asymmetric strategies for synthesizing this key intermediate: a cutting-edge biocatalytic cyclopropanation and a robust rhodium-catalyzed asymmetric 1,4-addition. These methods are presented to offer researchers and process chemists scalable, selective, and innovative solutions for pharmaceutical synthesis.
Introduction: The Stereochemical Imperative of Ticagrelor
The therapeutic activity of many modern pharmaceuticals is dependent on the precise three-dimensional arrangement of their atoms. Ticagrelor is a prime example, where the interaction with the P2Y12 receptor is highly stereospecific. The (1R,2S) configuration of the 2-(3,4-difluorophenyl)cyclopropylamine moiety is essential for optimal binding and pharmacological effect. Consequently, developing synthetic routes that can generate this specific stereoisomer with high fidelity is not merely an academic exercise but a necessity for producing a safe and effective drug.
Traditional methods for obtaining this intermediate have often relied on lengthy processes, classical resolution, the use of chiral auxiliaries, or expensive and sometimes hazardous reagents.[4][5] This note focuses on two advanced methodologies that overcome many of these limitations, providing higher efficiency, selectivity, and improved safety profiles suitable for industrial application.
Method 1: Biocatalytic Synthesis via Engineered Heme Protein
This approach represents a significant advancement in green chemistry, leveraging the power of directed evolution to create an enzyme that performs a non-natural reaction with exceptional precision. The core of this method is the enantioselective and diastereoselective cyclopropanation of a styrene derivative catalyzed by an engineered heme protein.[3][4]
Causality and Expertise: The choice of a biocatalytic route is driven by the pursuit of sustainability and unparalleled selectivity. Natural enzymes do not typically catalyze this specific cyclopropanation. However, by engineering the active site of a truncated globin from Bacillus subtilis, a catalyst was developed that can efficiently assemble the cyclopropane ring from simple precursors, dictating the exact stereochemistry required.[3][4] This method obviates the need for heavy metal catalysts and harsh reaction conditions, significantly reducing environmental impact.[4]
Overall Biocatalytic Workflow
The process begins with the enzyme-mediated cyclopropanation, followed by standard chemical transformations to convert the resulting ester into the target amine.
Caption: Workflow for the biocatalytic synthesis of the Ticagrelor intermediate.
Protocol: Preparative-Scale Biocatalytic Cyclopropanation
This protocol is adapted from established literature procedures.[3][4]
Step 1: Catalyst Preparation (Whole-Cell Biocatalyst)
-
Culture E. coli cells expressing the engineered Bacillus subtilis truncated globin in a suitable growth medium supplemented with antibiotics and an inducing agent (e.g., IPTG) until an optimal cell density is reached.
-
Harvest the cells via centrifugation and resuspend them in a reaction buffer (e.g., potassium phosphate buffer, pH 8.0) to a final concentration of 50-100 g/L wet cell weight.
Step 2: Biocatalytic Reaction
-
In a temperature-controlled bioreactor set to 25 °C, add the resuspended cell slurry.
-
Add 3,4-difluorostyrene (1.0 eq) to the reactor.
-
Prepare a solution of ethyl diazoacetate (EDA) (1.1 eq) in a water-miscible solvent like ethanol.
-
Feed the EDA solution into the reactor slowly over 8-12 hours using a syringe pump. Note: EDA is toxic and potentially explosive; handle with extreme care. The slow addition is crucial to maintain a low steady-state concentration, maximizing enzyme efficiency and safety.
-
Monitor the reaction progress by taking aliquots and analyzing them via chiral GC or HPLC to determine substrate conversion and product stereoselectivity.
-
After completion (typically 12-24 hours), extract the product from the reaction mixture using an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester product. Purify via silica gel chromatography if necessary.
Step 3: Conversion to Amine
-
Ammonolysis: Dissolve the purified ester, ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate, in methanol saturated with ammonia. Seal the vessel and stir at room temperature for 24-48 hours until TLC indicates complete conversion to the corresponding amide.
-
Hofmann Rearrangement: Prepare a fresh solution of sodium hypobromite or sodium hypochlorite. Cool the amide solution in an ice bath and slowly add the hypohalite solution. Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) to complete the rearrangement.
-
After cooling, perform an acidic workup to extract the amine into an aqueous layer, wash the aqueous layer with an organic solvent to remove impurities, and then basify to liberate the free amine. Extract the final product into a solvent like dichloromethane, dry, and concentrate to obtain (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine.
Data and Performance
| Parameter | Value | Source |
| Substrate | 3,4-Difluorostyrene | [3][4] |
| Reagent | Ethyl Diazoacetate | [3][4] |
| Catalyst | Engineered B. subtilis Globin | [3][4] |
| Yield (Ester) | 79% | [4] |
| Diastereomeric Ratio (dr) | >99% (trans) | [4] |
| Enantiomeric Excess (ee) | 98% | [4] |
Method 2: Rhodium-Catalyzed Asymmetric 1,4-Addition
This strategy employs a sophisticated transition-metal catalysis approach to set the key stereocenter. The core reaction is the asymmetric 1,4-addition of a 3,4-difluorophenylboronic acid derivative to (5H)-furan-2-one, catalyzed by a chiral rhodium complex.[6]
Causality and Expertise: Rhodium catalysis is a powerful tool in modern organic synthesis for creating chiral centers with high enantioselectivity. By complexing the rhodium metal with a specific chiral ligand, a catalytic environment is created where the addition of the phenyl group to the lactone substrate occurs preferentially from one face, leading to the desired (R)-enantiomer of the lactone intermediate. This intermediate is then elaborated through a series of robust chemical steps to the final amine, preserving the initial stereochemistry. This method offers high reproducibility and scalability, which are critical for industrial production.
Overall Rhodium-Catalyzed Workflow
This multi-step chemical synthesis is efficient and provides excellent stereocontrol from the outset.
Sources
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]
- 3. Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 6. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents [patents.google.com]
Protocol for Asymmetric Simmons-Smith Cyclopropanation: A Guide for Researchers
The Simmons-Smith reaction stands as a cornerstone in synthetic organic chemistry for the stereospecific conversion of alkenes into cyclopropanes.[1] Its asymmetric variant has become an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry where the chirality of a molecule is intrinsically linked to its biological activity.[2] This guide provides an in-depth exploration of the asymmetric Simmons-Smith cyclopropanation, detailing not just the protocols but the underlying principles that govern their success. We will delve into the mechanistic nuances, the critical role of chiral ligands, and provide field-proven, step-by-step procedures for the synthesis of enantiomerically enriched cyclopropanes.
The Mechanistic Heart of Asymmetry: The "Butterfly" Transition State
The Simmons-Smith reaction proceeds through a concerted mechanism involving a zinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which delivers a methylene group to the alkene.[3] The key to enantioselectivity lies in the formation of a chiral, organized transition state, often referred to as the "butterfly" transition state. In this arrangement, the zinc carbenoid, the alkene, and a chiral ligand assemble in a way that favors the approach of the methylene group to one face of the double bond over the other.
For allylic alcohols, a widely successful substrate class, the hydroxyl group plays a crucial directing role. It coordinates to the Lewis acidic zinc center of the reagent, positioning the carbenoid for intramolecular delivery to the syn face of the double bond.[4] The introduction of a chiral ligand modifies this coordination environment, creating a diastereomeric transition state that dictates the enantiomeric outcome.
The Power of Chiral Ligands: A Comparative Overview
The choice of the chiral ligand is paramount in achieving high enantioselectivity. A variety of ligands have been developed, each with its own advantages depending on the substrate. Below is a comparative summary of some of the most effective chiral ligands for the asymmetric Simmons-Smith cyclopropanation.
| Chiral Ligand/Auxiliary | Substrate Type | Reagent System | Typical ee (%) | Typical Yield (%) | Reference |
| Charette's Dioxaborolane | Allylic Alcohols | Et₂Zn, CH₂I₂ | >95 | 70-95 | [5][6] |
| Kobayashi/Denmark's Disulfonamide | Allylic Alcohols | Et₂Zn, CH₂I₂ | 80-95 | 85-95 | [7][8] |
| Shi's Dipeptide (e.g., N-Boc-L-Val-L-Pro-OMe) | Unfunctionalized Olefins | Et₂Zn, CH₂I₂ | 80-93 | 70-85 | [5][9] |
| Aziridine-Phosphines | Allylic Alcohols | Et₂Zn, CH₂I₂ | 80-98 | ~90 | [2] |
| Titanium-TADDOLate | Allylic Alcohols | Zn(CH₂I)₂ | up to 94 | High | [10][11] |
Experimental Protocols: From Reagent Preparation to Product Isolation
Success in asymmetric Simmons-Smith cyclopropanation hinges on meticulous experimental technique, particularly the handling of moisture-sensitive reagents. The following protocols are designed to be robust and reproducible.
Preparation of the Zinc-Copper Couple (Classic Simmons-Smith)
The original Simmons-Smith reaction utilizes a zinc-copper couple to form the active carbenoid. The quality of this couple is critical for reactivity.
Materials:
-
Zinc dust
-
Copper(II) acetate monohydrate
-
Glacial acetic acid
-
Diethyl ether (anhydrous)
Procedure:
-
In a flask equipped with a magnetic stirrer, add zinc dust (10 eq relative to the alkene).
-
Wash the zinc dust sequentially with 1 M HCl, deionized water, and ethanol to activate its surface.
-
Prepare a 2% (w/v) solution of copper(II) acetate in glacial acetic acid.
-
Add the copper acetate solution to the activated zinc dust with stirring. A black precipitate of copper will form on the surface of the zinc.
-
Continue stirring for 30 minutes, then decant the supernatant.
-
Wash the resulting zinc-copper couple with glacial acetic acid and then several times with anhydrous diethyl ether.
-
The activated zinc-copper couple should be used immediately.
Protocol 1: Charette's Asymmetric Cyclopropanation of Allylic Alcohols using a Dioxaborolane Ligand
This method is highly effective for a wide range of allylic alcohols, consistently providing excellent enantioselectivities.[6] The chiral dioxaborolane ligand creates a well-defined chiral environment around the zinc center.
Materials:
-
(R,R)-Dioxaborolane ligand (typically derived from tartaric acid)
-
Allylic alcohol
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (DCM)
Step-by-Step Protocol:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the (R,R)-dioxaborolane ligand (1.1 eq).
-
Dissolve the ligand in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add diethylzinc (2.2 eq) to the solution. Stir for 20 minutes at 0 °C.
-
Add the allylic alcohol (1.0 eq) dropwise to the solution. A gas evolution (ethane) will be observed. Stir for another 20 minutes at 0 °C.
-
Add diiodomethane (2.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.
Protocol 2: Shi's Catalytic Asymmetric Cyclopropanation of Unfunctionalized Olefins
A significant challenge in asymmetric Simmons-Smith reactions has been the cyclopropanation of unfunctionalized olefins. Shi's development of dipeptide-based ligands provides a powerful solution.[5][9]
Materials:
-
N-Boc-L-Val-L-Pro-OMe dipeptide ligand
-
Unfunctionalized olefin
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (DCM)
Step-by-Step Protocol:
-
To an oven-dried flask under an inert atmosphere, add the dipeptide ligand (10-25 mol%).
-
Add anhydrous DCM and cool the solution to 0 °C.
-
Add the unfunctionalized olefin (1.0 eq).
-
Slowly add diethylzinc (2.0 eq).
-
Add diiodomethane (3.0 eq) dropwise.
-
Stir the reaction at 0 °C for the time indicated by reaction monitoring (typically 6-24 hours).
-
Work-up: Quench the reaction at 0 °C with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the product by flash chromatography.
Protocol 3: Walsh's Tandem Asymmetric Allylation and Diastereoselective Cyclopropanation
This elegant one-pot procedure combines a catalytic asymmetric addition of an alkyl group to an enal with a subsequent diastereoselective cyclopropanation, creating up to four contiguous stereocenters with high control.[12][13]
Materials:
-
α,β-Unsaturated aldehyde (enal)
-
Dialkylzinc reagent (e.g., Et₂Zn)
-
Chiral ligand for allylation (e.g., a chiral amino alcohol)
-
Diiodomethane (CH₂I₂) or Iodoform (CHI₃) for iodocyclopropanation
-
Anhydrous toluene
Step-by-Step Protocol:
-
In an inert atmosphere glovebox or Schlenk line, add the chiral ligand (e.g., 10 mol%) to a flask containing anhydrous toluene.
-
Add the dialkylzinc reagent (1.5 eq) and stir for 30 minutes.
-
Cool the mixture to 0 °C and add the enal (1.0 eq) dropwise. Stir for 1-4 hours at 0 °C.
-
After the asymmetric allylation is complete (monitored by TLC), add diiodomethane (2.0 eq) or iodoform for iodocyclopropanation.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Visualizing the Process: Workflows and Mechanisms
To better understand the experimental flow and the key transformations, the following diagrams illustrate the general workflow for an asymmetric Simmons-Smith reaction and the proposed catalytic cycle for the Shi dipeptide-mediated process.
Caption: General experimental workflow for asymmetric Simmons-Smith cyclopropanation.
Caption: Proposed catalytic cycle for Shi's dipeptide-mediated cyclopropanation.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: All reagents are extremely sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas. Anhydrous solvents are crucial.
-
Reagent Quality: The quality of diiodomethane and diethylzinc can affect the reaction outcome. Use freshly opened bottles or purify if necessary.
-
Temperature Control: Maintaining the correct temperature, especially during the addition of reagents, is critical for selectivity and to control the exothermicity of the reaction.
-
Reaction Monitoring: The reaction progress should be carefully monitored by an appropriate technique (TLC, GC, or NMR) to determine the optimal reaction time and avoid side reactions.
-
Work-up Procedure: The quenching step should be performed slowly and at low temperature to avoid a vigorous reaction. The use of saturated aqueous ammonium chloride helps to dissolve the zinc salts, facilitating the work-up.[3]
Conclusion
The asymmetric Simmons-Smith cyclopropanation is a powerful and versatile tool for the enantioselective synthesis of cyclopropanes. By understanding the underlying mechanistic principles and carefully selecting the appropriate chiral ligand and reaction conditions, researchers can reliably access these valuable building blocks. The protocols provided in this guide, based on seminal works in the field, offer a solid foundation for the successful application of this important transformation in both academic and industrial settings.
References
-
Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org. React.2001 , 58, 1–415. [Link]
-
Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. Stereoselective Cyclopropanation Reactions. Chem. Rev.2003 , 103 (4), 977–1050. [Link]
-
Simmons–Smith Reaction – cyclopropanation of alkenes. OrgoSolver. [Link]
-
Kim, H. Y.; Lurain, A. E.; García-García, P.; Carroll, P. J.; Walsh, P. J. Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. J. Am. Chem. Soc.2009 , 131 (3), 954–962. [Link]
-
Voituriez, A.; Zimmer, L. E.; Charette, A. B. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. J. Org. Chem.2010 , 75, 1244-1250. [Link]
-
Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]
-
Myers, A. G. Cyclopropanation. Harvard University. [Link]
-
Simmons–Smith Reaction. NROChemistry. [Link]
-
Takahashi, H.; Yoshioka, M.; Ohno, M.; Kobayashi, S. A catalytic enantioselective reaction using a C2-symmetric disulfonamide as a chiral ligand: cyclopropanation of allylic alcohols by the Et2Zn-CH2I2-disulfonamide system. Tetrahedron Lett.1992 , 33 (18), 2575-2578. [Link]
-
Głowacka, I. E.; Stary, I.; Stara, I. G. Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules2021 , 26 (1), 134. [Link]
-
A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. ACS Publications. [Link]
-
Charette, A. B. Stereoselective Cyclopropanation Reactions. Charette Group. [Link]
-
Asymmetric transition metal catalyzed Simmons–Smith cyclopropanations. American Chemical Society. [Link]
-
Charette, A. B.; Molinaro, C.; Brochu, C. Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. J. Am. Chem. Soc.2001 , 123 (49), 12168–12175. [Link]
-
Kim, H. Y.; Salvi, L.; Carroll, P. J.; Walsh, P. J. Highly Enantio- And Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. J. Am. Chem. Soc.2009 , 131 (3), 954-62. [Link]
-
Simmons–Smith reaction. Wikipedia. [Link]
-
A catalytic enantioselective reaction using a C2-symmetric disulfonamide as a chiral ligand: cyclopropanation of allylic alcohols by the Et2Zn-CH2I2-disulfonamide system. Tokyo University of Science. [Link]
-
Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Synthetic Applications. SciSpace. [Link]
-
Bibi, S.; Ahmed, N.; Singh, S.; Kumar, A.; Kumar, V. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules2023 , 28 (2), 793. [Link]
-
Publications. Patrick Walsh Group. [Link]
-
General Methods of Enantioselective Cyclopropanations. Macmillan Group. [Link]
-
Charette, A. B.; Juteau, H.; Lebel, H.; Molinaro, C. ChemInform Abstract: Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Synthetic Applications. ChemInform1999 , 30 (15). [Link]
-
Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Organic Chemistry Portal. [Link]
-
An electrochemical tandem reaction: one-pot synthesis of homoallylic alcohols from alcohols in aqueous media. Chemical Communications. [Link]
-
Lurain, A. E.; Carroll, P. J.; Walsh, P. J. One-pot asymmetric synthesis of acyclic chiral epoxy alcohols via tandem vinylation-epoxidation with dioxygen. J. Org. Chem.2005 , 70 (4), 1262-8. [Link]
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines [mdpi.com]
- 3. orgosolver.com [orgosolver.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Research Projects – Charette Group | Synthetic Organic Chemistry [charettelab.ca]
- 7. researchgate.net [researchgate.net]
- 8. tus.elsevierpure.com [tus.elsevierpure.com]
- 9. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction [organic-chemistry.org]
- 12. Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly enantio- and diastereoselective one-pot methods for the synthesis of halocyclopropyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Oxidation of [(1R,2R)-2-(3,4-difluorophenyl)cyclopropyl]methanol to [(1R,2R)-2-(3,4-difluorophenyl)cyclopropyl]carboxylic Acid
Introduction: Strategic Importance and Synthetic Challenges
The conversion of primary alcohols to carboxylic acids is a cornerstone transformation in organic synthesis. The target molecule, [(1R,2R)-2-(3,4-difluorophenyl)cyclopropyl]carboxylic acid, and its parent alcohol are crucial chiral building blocks in medicinal chemistry. The 2-(3,4-difluorophenyl)cyclopropyl motif is a key structural feature in advanced pharmaceutical agents, such as the antiplatelet drug Ticagrelor, where it contributes to optimal binding and metabolic stability.
The oxidation of [(1R,2R)-2-(3,4-difluorophenyl)cyclopropyl]methanol presents a unique set of challenges that demand careful consideration of methodology:
-
Over-oxidation Control: The reaction must proceed beyond the intermediate aldehyde stage to furnish the carboxylic acid in high yield.[1]
-
Stereochemical Integrity: The chiral centers at the C1 and C2 positions of the cyclopropane ring must remain intact throughout the transformation.
-
Cyclopropyl Ring Stability: The inherent strain of the three-membered ring requires reaction conditions that avoid ring-opening or rearrangement side reactions.[2] While generally robust, the cyclopropyl group can be susceptible to cleavage under harsh acidic conditions, especially if adjacent functional groups can stabilize a carbocation.[3]
-
Substrate Reactivity: The presence of the electron-withdrawing 3,4-difluorophenyl group can influence the reactivity of the alcohol and the stability of reaction intermediates.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing two robust and validated protocols for this specific oxidation. We will explore a classic, powerful method using Jones reagent and a modern, milder alternative employing a TEMPO-catalyzed system. The discussion emphasizes the rationale behind procedural steps, ensuring both scientific rigor and practical applicability.
Method Selection Rationale: A Comparative Analysis
The choice of an oxidizing agent is critical for the successful synthesis of the target carboxylic acid. Several reagents are capable of oxidizing primary alcohols; however, their suitability varies based on efficacy, functional group tolerance, and environmental impact.[4][5]
-
Potassium Permanganate (KMnO₄): A strong and cost-effective oxidant that efficiently converts primary alcohols to carboxylic acids.[1][6] It is typically used in alkaline aqueous solutions.[1] While effective, its high reactivity can lead to poor selectivity with complex substrates, and the formation of manganese dioxide byproducts can complicate purification.
-
Jones Reagent (CrO₃/H₂SO₄): A widely used, powerful oxidant for converting primary alcohols to carboxylic acids in a single step.[7][8] The reaction is conducted in an acetone-water mixture under strongly acidic conditions. The presence of water is essential for hydrating the intermediate aldehyde, allowing for its subsequent oxidation.[8] While highly effective and inexpensive, the primary drawback is the use of carcinogenic and environmentally hazardous chromium(VI).[9][10]
-
TEMPO-based Systems: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that acts as a catalyst in conjunction with a stoichiometric primary oxidant.[11] For the conversion to carboxylic acids, a two-step, one-pot procedure developed by Zhao et al., which uses catalytic sodium hypochlorite (NaOCl) and stoichiometric sodium chlorite (NaClO₂), is exceptionally mild and efficient.[12] This method avoids harsh metals and acids, offering excellent functional group compatibility and preserving stereochemistry, making it highly suitable for sensitive substrates.[13]
Based on this analysis, we present detailed protocols for the Jones Oxidation as a classic, high-throughput method and the TEMPO/NaOCl/NaClO₂ system as a modern, selective, and environmentally conscious alternative.
Sources
- 1. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 6. reactionrepo.mintlify.app [reactionrepo.mintlify.app]
- 7. Jones oxidation - Wikipedia [en.wikipedia.org]
- 8. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 9. Jones Oxidation [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 12. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 13. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Large-Scale Synthesis of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the large-scale synthesis of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid, a critical chiral building block in the synthesis of advanced pharmaceutical agents, most notably the antiplatelet drug Ticagrelor.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the scientific rationale behind the chosen synthetic strategy and experimental parameters. The methodologies described are designed to be scalable, efficient, and to ensure high diastereo- and enantioselectivity.
Introduction: Significance and Synthetic Strategy
This compound is a key intermediate whose stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API). The presence of the difluorophenyl group and the strained cyclopropane ring are common motifs in modern medicinal chemistry, imparting unique conformational constraints and metabolic stability.[3]
Several synthetic routes to this target molecule have been reported, including chiral pool synthesis, diastereoselective cyclopropanation using chiral auxiliaries, and kinetic resolution of the racemic acid.[4][5][6] For large-scale production, an ideal synthetic pathway should be convergent, utilize readily available starting materials, avoid hazardous reagents, and establish the desired stereochemistry early and efficiently.
The synthetic strategy detailed herein is a four-step sequence commencing with the Knoevenagel condensation of 3,4-difluorobenzaldehyde and malonic acid. This is followed by the reduction of the resulting α,β-unsaturated acid to the corresponding allylic alcohol. The critical stereochemistry is introduced via a catalytic asymmetric Simmons-Smith cyclopropanation of the allylic alcohol. The final step is the oxidation of the resulting cyclopropylmethanol to the target carboxylic acid. This route is advantageous due to its straightforward nature and the highly effective methods available for asymmetric cyclopropanation of allylic alcohols.
Synthetic Pathway Overview
The overall synthetic transformation is depicted below. Each step will be discussed in detail in the subsequent sections.
Caption: Overall synthetic route for this compound.
Detailed Protocols and Scientific Discussion
Step 1: Knoevenagel Condensation to form (E)-3-(3,4-Difluorophenyl)acrylic acid
The initial step involves the formation of the carbon-carbon double bond via a Knoevenagel condensation. The Doebner modification is employed, which utilizes pyridine as both the solvent and a basic catalyst, with malonic acid as the active methylene compound.[7] This method is highly effective for aldehydes and is followed by in-situ decarboxylation to yield the α,β-unsaturated carboxylic acid.[7]
Protocol 1: Knoevenagel Condensation
| Parameter | Value | Rationale/Notes |
| Reactants | 3,4-Difluorobenzaldehyde (1.0 eq), Malonic Acid (1.2 eq) | A slight excess of malonic acid ensures complete consumption of the aldehyde. |
| Solvent/Catalyst | Pyridine | Acts as both solvent and a weak base to facilitate the condensation.[1][7] |
| Temperature | Reflux | Provides the necessary energy for both the condensation and subsequent decarboxylation. |
| Reaction Time | 4-6 hours | Monitor by TLC until disappearance of the aldehyde. |
| Work-up | 1. Cool to RT. 2. Quench with HCl (aq). 3. Filter precipitate. 4. Wash with water. 5. Dry under vacuum. | Acidification protonates the carboxylate and pyridine, precipitating the product. |
Experimental Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq).
-
Add pyridine (approx. 2 mL per gram of aldehyde) and a catalytic amount of piperidine (optional, can accelerate the reaction).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (adjust to pH 1-2).
-
A white precipitate of (E)-3-(3,4-Difluorophenyl)acrylic acid will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum at 50-60 °C.
Step 2: Reduction to [(E)-3-(3,4-Difluorophenyl)prop-2-en-1-ol]
The reduction of the α,β-unsaturated carboxylic acid to the corresponding allylic alcohol requires a powerful reducing agent. Lithium aluminum hydride (LAH) is effective for this transformation; however, for large-scale operations, safer alternatives like borane complexes (e.g., BH₃•THF) are often preferred.
Protocol 2: Reduction of Carboxylic Acid
| Parameter | Value | Rationale/Notes |
| Reactant | (E)-3-(3,4-Difluorophenyl)acrylic acid (1.0 eq) | The product from Step 1. |
| Reducing Agent | Borane tetrahydrofuran complex (BH₃•THF, 1.0 M solution) | A safer and selective reagent for reducing carboxylic acids to primary alcohols. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Standard solvent for borane reductions. |
| Temperature | 0 °C to Room Temperature | Initial addition at 0 °C to control the exothermic reaction, then warming to RT. |
| Reaction Time | 2-4 hours | Monitor by TLC. |
| Work-up | 1. Cool to 0 °C. 2. Quench with Methanol, then HCl (aq). 3. Extract with Ethyl Acetate. 4. Dry and concentrate. | Careful quenching is necessary to manage excess borane. |
Experimental Procedure:
-
Dissolve (E)-3-(3,4-Difluorophenyl)acrylic acid (1.0 eq) in anhydrous THF in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH₃•THF solution (approx. 3.0 eq of BH₃) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction back to 0 °C and quench by the slow, dropwise addition of methanol, followed by 1M HCl (aq).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the allylic alcohol.
Step 3: Asymmetric Simmons-Smith Cyclopropanation
This is the key stereochemistry-determining step. The Simmons-Smith reaction involves the addition of a carbenoid to an alkene to form a cyclopropane.[8][9] The use of a chiral ligand in a catalytic amount can direct this addition to one face of the double bond, leading to a high enantiomeric excess of one stereoisomer. The hydroxyl group of the allylic alcohol acts as a directing group, enhancing both the rate and stereoselectivity of the reaction.[10][11] A highly effective method involves a titanium-TADDOLate complex as the chiral catalyst.[8][12][13]
Protocol 3: Asymmetric Cyclopropanation
| Parameter | Value | Rationale/Notes |
| Reactant | [(E)-3-(3,4-Difluorophenyl)prop-2-en-1-ol] (1.0 eq) | The allylic alcohol from Step 2. |
| Reagents | Diethylzinc (Et₂Zn, 2.0 eq), Diiodomethane (CH₂I₂, 2.0 eq) | These form the active zinc carbenoid species.[11] |
| Catalyst | Titanium-TADDOLate complex (10-25 mol%) | A chiral Lewis acid that catalyzes the enantioselective methylene transfer.[8][13] |
| Solvent | Dichloromethane (CH₂Cl₂) | Optimal solvent for this catalytic system.[12] |
| Temperature | 0 °C to Room Temperature | Controlled temperature for optimal catalyst performance and stability. |
| Reaction Time | 4-12 hours | Monitor by GC or HPLC. |
| Work-up | Quench with saturated NH₄Cl (aq), extract, dry, and concentrate. | Standard work-up for organozinc reactions. |
Catalyst Preparation and Reaction Workflow
Caption: Workflow for the catalytic asymmetric cyclopropanation step.
Experimental Procedure:
-
In a flame-dried flask under nitrogen, prepare the catalyst by reacting the chiral TADDOL ligand with a titanium source (e.g., Ti(Oi-Pr)₄) in CH₂Cl₂.
-
In a separate, larger flask under nitrogen, dissolve the allylic alcohol (1.0 eq) in anhydrous CH₂Cl₂ and cool to 0 °C.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 2.0 eq), followed by the dropwise addition of diiodomethane (2.0 eq).
-
Add the pre-formed chiral catalyst solution to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction for the formation of the product and consumption of the starting material by GC or chiral HPLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Step 4: Oxidation to this compound
The final step is the oxidation of the primary alcohol to the carboxylic acid. For large-scale synthesis, it is desirable to use inexpensive and environmentally benign oxidants. A TEMPO-mediated oxidation using sodium hypochlorite (bleach) as the terminal oxidant is a highly effective and scalable method.[14] Alternatively, a chromium trioxide-catalyzed oxidation with periodic acid is also very efficient.[15]
Protocol 4: TEMPO-mediated Oxidation
| Parameter | Value | Rationale/Notes |
| Reactant | [(1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl]methanol (1.0 eq) | The chiral alcohol from Step 3. |
| Catalyst | TEMPO (1-5 mol%), KBr (10 mol%) | TEMPO is the active catalyst; KBr acts as a co-catalyst. |
| Oxidant | Sodium hypochlorite (NaOCl, aq. solution) | Inexpensive and effective terminal oxidant. |
| Solvent | Dichloromethane / Water (biphasic) | The reaction occurs at the interface. |
| pH | 9-10 (buffered with NaHCO₃) | Maintained to ensure optimal catalyst turnover and prevent side reactions. |
| Temperature | 0 °C | To control the exothermic reaction and maintain selectivity. |
| Reaction Time | 1-3 hours | Typically a rapid reaction. |
| Work-up | 1. Quench with Na₂SO₃. 2. Separate layers. 3. Acidify aqueous layer. 4. Extract with EtOAc. 5. Crystallize. | Quenching destroys excess oxidant. Acidification and extraction isolates the product. |
Experimental Procedure:
-
Dissolve the cyclopropylmethanol (1.0 eq) in a mixture of CH₂Cl₂ and a saturated aqueous solution of sodium bicarbonate.
-
Add TEMPO (0.01-0.05 eq) and potassium bromide (0.1 eq) to the vigorously stirred mixture and cool to 0 °C.
-
Add the sodium hypochlorite solution dropwise, maintaining the temperature at 0 °C. The reaction is often indicated by a color change.
-
Stir vigorously at 0 °C for 1-3 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite.
-
Separate the layers. The product is in the aqueous layer as its sodium salt.
-
Wash the aqueous layer with CH₂Cl₂ to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification and Final Product Characterization
The crude carboxylic acid obtained from Step 4 can be purified by crystallization from a suitable solvent system, such as toluene/hexanes or ethyl acetate/hexanes. For pharmaceutical applications, achieving high enantiomeric purity (>99% ee) is critical. If the asymmetric cyclopropanation does not provide sufficient enantiomeric excess, a final chiral resolution step can be implemented. This is typically achieved by forming diastereomeric salts with a chiral amine (e.g., (R)-1-phenylethylamine), followed by fractional crystallization and liberation of the desired carboxylic acid enantiomer.[6][16]
Final Product Specifications:
| Parameter | Specification |
| Appearance | White to off-white solid |
| Purity (HPLC) | > 99.0% |
| Enantiomeric Excess (Chiral HPLC) | > 99.0% ee |
| Structure Confirmation | ¹H NMR, ¹³C NMR, MS |
Safety and Handling
-
Diethylzinc and Diiodomethane: These reagents are toxic and pyrophoric (Et₂Zn). Handle only under an inert atmosphere by trained personnel.
-
Pyridine: Flammable and toxic. Use in a well-ventilated fume hood.
-
Borane-THF: Flammable and reacts violently with water. Handle under inert atmosphere.
-
Oxidizing Agents: Sodium hypochlorite and other oxidants are corrosive and can react violently with organic materials.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be conducted in a well-ventilated chemical fume hood.
References
-
Organic Chemistry Portal. Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Available at: [Link]
-
Charette, A. B., et al. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society, 123(49), 12168-75. Available at: [Link]
-
PubMed. Catalytic asymmetric cyclopropanation of allylic alcohols with titanium-TADDOLate: scope of the cyclopropanation reaction. Available at: [Link]
-
Denmark, S. E., et al. Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality. The Journal of Organic Chemistry. Available at: [Link]
-
Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023). Available at: [Link]
-
MDPI. Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Available at: [Link]
-
Asymmetric Cyclopropanation - Wiley-VCH. Available at: [Link]
-
ResearchGate. Asymmetric Simmons-Smith cyclopropanation of cinnamyl alcohol catalyzed by aziridines 1-12. Available at: [Link]
-
Wikipedia. Shi epoxidation. Available at: [Link]
-
National Institutes of Health. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Available at: [Link]
-
Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Available at: [Link]
-
Wikipedia. Knoevenagel condensation. Available at: [Link]
-
YouTube. Shi Epoxidation. Available at: [Link]
-
ResearchGate. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Available at: [Link]
-
YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Available at: [Link]
-
ACS Publications. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Available at: [Link]
-
National Institutes of Health. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Available at: [Link]
-
Organic Syntheses. Malonic acid, benzal-, diethyl ester. Available at: [Link]
-
Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Available at: [Link]
-
Scribd. Knoevenagel Condensation. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. Available at: [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available at: [Link]
-
Future4200. Large-Scale Oxidations in the Pharmaceutical Industry. Available at: [Link]
- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Google Patents. WO 2013/144295 A1.
-
IE_Reductions copy. Available at: [Link]
-
Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Available at: [Link]
-
TEMPO-Mediated Oxidations. Available at: [Link]
-
Taylor & Francis Online. Chiral resolution – Knowledge and References. Available at: [Link]
-
ACS Publications. Catalytic Enantioselective Dibromination of Allylic Alcohols. Available at: [Link]
-
PubMed. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Available at: [Link]
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available at: [Link]
-
Oxidation: The Most Common Pathway for the Pro-drugs Bio Precursors Activation. Available at: [Link]
-
ResearchGate. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. Available at: [Link]
-
MDPI. Special Issue : Crystallization and Purification. Available at: [Link]
-
University of Wisconsin–Madison. Aldrichimica Acta 48.1. Available at: [Link]
-
Amphiphilic Allylic Alkylation with Allyl Alcohols Promoted by Pd-Catalyst and Triethylborane. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Catalytic asymmetric cyclopropanation of allylic alcohols with titanium-TADDOLate: scope of the cyclopropanation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 15. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
Chiral Resolution Strategies for 2-(3,4-difluorophenyl)cyclopropanecarboxylic Acid: A Practical Guide
An Application Guide:
Abstract
This comprehensive application note provides detailed methodologies and theoretical insights for the chiral resolution of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid, a key building block in modern pharmaceuticals. Recognizing the critical importance of enantiomeric purity in drug development, this guide is designed for researchers, chemists, and process development scientists. We move beyond simplistic protocols to offer a deep dive into three robust resolution techniques: Classical Diastereomeric Salt Crystallization, Enzymatic Kinetic Resolution, and Preparative Chiral Supercritical Fluid Chromatography (SFC). Each section explains the fundamental principles, provides step-by-step experimental protocols, and discusses critical optimization parameters. This document is structured to serve as a self-validating guide, empowering researchers to select, adapt, and successfully implement the most suitable resolution strategy for their specific needs.
Introduction: The Significance of Chirality
The enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles. The 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid scaffold is a component of several advanced drug candidates, making the isolation of its individual enantiomers a critical step in the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide details three primary methods for achieving this separation, each with distinct advantages and considerations.
Method 1: Classical Resolution via Diastereomeric Salt Formation
This technique remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability. It relies on the principle that enantiomers, while having identical physical properties, react with a single enantiomer of another chiral compound (the resolving agent) to form diastereomers. These diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization.
Scientific Principle & Rationale
The acidic nature of the carboxylic acid group in the target molecule allows it to form an acid-base salt with a chiral amine.
-
(±)-Acid + (+)-Amine → [(-)-Acid-(+)-Amine] + [(+)-Acid-(+)-Amine]
The resulting salt pair is no longer enantiomeric but diastereomeric. The difference in their crystal lattice energies leads to differential solubility in a given solvent system. By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize selectively, while the other remains in the mother liquor. Subsequent liberation of the acid from the isolated salt yields the desired enantiomer.
Experimental Protocol
Objective: To resolve racemic 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid using (R)-(+)-α-methylbenzylamine as the resolving agent.
Materials:
-
Racemic 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid
-
(R)-(+)-α-methylbenzylamine
-
Methanol
-
Ethyl Acetate
-
2M Hydrochloric Acid (HCl)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
In a 250 mL flask, dissolve 10.0 g of racemic 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid in 100 mL of a 1:1 mixture of methanol and ethyl acetate.
-
Warm the solution gently to 40-50°C to ensure complete dissolution.
-
In a separate beaker, dissolve a stoichiometric equivalent (0.5 eq) of (R)-(+)-α-methylbenzylamine in 20 mL of ethyl acetate. Note: Starting with 0.5 equivalents of the resolving agent is a common strategy to facilitate the crystallization of the less soluble diastereomeric salt.
-
Slowly add the amine solution to the warm acid solution with continuous stirring.
-
Observe for the formation of a precipitate.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature over 2-3 hours. Do not rush this step, as slow cooling promotes the formation of larger, purer crystals.
-
Further cool the flask in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid crystals by vacuum filtration and wash the filter cake with a small amount of cold ethyl acetate.
-
Dry the collected salt. This is your Crop 1 .
-
Concentrate the mother liquor on a rotary evaporator to half its original volume and cool again to obtain a second crop of crystals (Crop 2 ). Note: Crop 2 will likely have a lower enantiomeric purity.
-
-
Liberation of the Enriched Acid:
-
Suspend the dried Crop 1 salt in 50 mL of water and 50 mL of ethyl acetate.
-
Acidify the mixture to pH 1-2 by slowly adding 2M HCl while stirring vigorously.
-
Transfer the mixture to a separatory funnel. The resolved carboxylic acid will be in the ethyl acetate layer, and the protonated resolving agent will be in the aqueous layer.
-
Separate the layers and extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC (see Section 5.0).
-
Measure the optical rotation using a polarimeter.
-
Visualization of Workflow
Caption: Workflow for Classical Chiral Resolution.
Method 2: Enzymatic Kinetic Resolution
Enzymatic methods offer high selectivity under mild reaction conditions, making them an attractive green chemistry alternative. A kinetic resolution does not separate enantiomers but rather preferentially reacts with one. The most common approach for a carboxylic acid is the enantioselective hydrolysis of its corresponding racemic ester by a lipase.
Scientific Principle & Rationale
The enzyme's chiral active site distinguishes between the two enantiomers of the substrate (the ester). It catalyzes the hydrolysis of one enantiomer much faster than the other.
-
(±)-Ester + H₂O --(Lipase)--> (+)-Acid + (-)-Ester (unreacted)
The reaction is stopped at or near 50% conversion. At this point, the product mixture ideally contains one enantiomer as the acid and the other as the unreacted ester. These two compounds have different functional groups and can be easily separated by a standard acid-base extraction. The choice of lipase is crucial and often requires screening. Candida antarctica Lipase B (CALB) is a robust and commonly used enzyme for such transformations.
Experimental Protocol
Objective: To resolve the methyl ester of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid using CALB.
Part A: Esterification of the Racemic Acid
-
Dissolve 10.0 g of the racemic acid in 100 mL of methanol.
-
Add 1 mL of concentrated sulfuric acid dropwise.
-
Reflux the mixture for 4 hours.
-
Cool to room temperature, and remove the methanol under reduced pressure.
-
Dissolve the residue in 100 mL of ethyl acetate and wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the racemic methyl ester. Verify conversion by TLC or ¹H NMR.
Part B: Enzymatic Hydrolysis
-
Setup: In a temperature-controlled vessel, suspend 5.0 g of the racemic methyl ester in 100 mL of a phosphate buffer solution (0.1 M, pH 7.2).
-
Enzyme Addition: Add 500 mg of immobilized CALB (e.g., Novozym® 435).
-
Reaction: Stir the suspension at 30-40°C.
-
Monitoring: Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize both yield and enantiomeric excess of the products.
-
Workup (at ~50% conversion):
-
Filter off the immobilized enzyme (it can often be washed and reused).
-
Transfer the filtrate to a separatory funnel and extract three times with 50 mL portions of ethyl acetate. This organic layer contains the unreacted (-)-ester .
-
Adjust the aqueous layer to pH 1-2 with 2M HCl.
-
Extract the acidified aqueous layer three times with 50 mL portions of ethyl acetate. This second organic layer contains the desired (+)-acid .
-
-
Isolation: Dry both organic fractions separately over anhydrous sodium sulfate and concentrate under reduced pressure to yield the resolved products.
Key Parameters & Data Summary
| Parameter | Rationale | Typical Range |
| Enzyme Choice | The enzyme's active site dictates selectivity. CALB is a good first choice. | CALB, PPL, Amano Lipase PS |
| Solvent | Aqueous buffer is standard. Co-solvents (e.g., MTBE) can be used. | Phosphate Buffer (pH 6-8) |
| Temperature | Affects reaction rate and enzyme stability. | 25 - 45 °C |
| Reaction Time | Crucial for stopping at 50% conversion. | 4 - 48 hours (monitor closely) |
| pH | Affects enzyme activity and stability. | 6.5 - 7.5 for hydrolysis |
Method 3: Preparative Chiral Chromatography
For high-purity requirements and rapid method development, preparative chromatography is unparalleled. Supercritical Fluid Chromatography (SFC) is often preferred over HPLC for its lower solvent consumption, faster run times, and easier product isolation.
Scientific Principle & Rationale
This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). The CSP creates a chiral environment where one enantiomer forms a more stable, transient diastereomeric complex than the other, causing it to be retained longer on the column. The result is a separation in time as the compounds elute from the column. Polysaccharide-based CSPs are highly effective for a wide range of compounds, including carboxylic acids.
Experimental Protocol
Objective: To separate the enantiomers of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid using preparative SFC.
Phase 1: Analytical Method Development
-
Column Screening: Screen several polysaccharide-based chiral columns (e.g., Daicel Chiralpak IA, IB, IC) on an analytical SFC or HPLC system.
-
Mobile Phase: Use a mobile phase of CO₂ with a modifier (e.g., methanol, ethanol). An acidic additive (e.g., 0.1% trifluoroacetic acid or formic acid) is typically required to suppress ionization of the carboxylic acid and achieve good peak shape.
-
Optimization: Identify the column and mobile phase combination that gives the best separation (resolution factor Rs > 1.5). Optimize the modifier percentage and flow rate.
Phase 2: Preparative Scale-Up
-
System: Use a preparative SFC system equipped with a larger dimension column of the selected CSP.
-
Sample Preparation: Dissolve the racemic acid in the mobile phase modifier at a high concentration (e.g., 20-50 mg/mL).
-
Injection: Perform stacked injections to maximize throughput. The system injects a new sample before the previous one has fully eluted, using the full column length for continuous separation.
-
Fraction Collection: Use a UV detector to trigger fraction collection as each enantiomer elutes.
-
Isolation: Evaporate the collected fractions (which consist mostly of CO₂ and a small amount of modifier) to yield the pure, isolated enantiomers.
Visualization of Workflow
Industrial synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine from carboxylic acid
An Application Note for the Industrial Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine from a Carboxylic Acid Precursor
Abstract
(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine is a critical chiral intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used for the prevention of thrombotic events.[1][2][3] The stereospecific synthesis of this amine on an industrial scale presents significant challenges, including cost, safety, and enantiomeric purity. This application note provides a detailed, field-proven protocol for the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, focusing on the key transformation from its corresponding carboxylic acid, (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. We present a robust pathway centered on a Hofmann degradation, a method that circumvents the use of hazardous azide intermediates often associated with Curtius rearrangements, making it more amenable to large-scale production.[2][3] This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.
Introduction and Strategic Overview
The economic and safe production of chiral amines is a cornerstone of modern pharmaceutical manufacturing. The target molecule, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (henceforth CPA), is a primary building block for Ticagrelor.[4] Its synthesis demands precise control over two stereocenters on a cyclopropane ring, a notoriously challenging endeavor.
Numerous synthetic routes have been reported, many of which are lengthy and employ hazardous reagents, such as sodium azide or diazomethane, rendering them unsuitable for industrial application.[2][3] The strategy detailed herein focuses on a safe and scalable pathway starting from the stereochemically defined this compound. This key intermediate can be synthesized via several methods, including asymmetric cyclopropanation of 3,4-difluorostyrene.[2][5]
Our focus is the conversion of this carboxylic acid to the target amine. This is achieved in two high-yielding steps:
-
Amidation: Conversion of the carboxylic acid to the corresponding primary amide, (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide.
-
Hofmann Degradation: Rearrangement of the amide to the target amine using an alkaline solution of sodium hypochlorite. This reaction proceeds with retention of configuration at the migrating carbon, efficiently transferring the stereochemistry of the precursor to the final product.
This approach offers a significant safety advantage over the Curtius rearrangement by avoiding the generation and handling of potentially explosive acyl azides.[2][6]
Figure 2: Key Mechanistic Steps of the Hofmann Degradation Pathway.
Experimental Protocols
Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
Protocol 1: Synthesis of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide
This protocol details the conversion of the carboxylic acid to its primary amide, the direct precursor for the Hofmann degradation.
-
Reagent Charging: To a clean, dry, nitrogen-purged 1 L reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add this compound (100 g, 0.50 mol, 1.0 eq) and toluene (500 mL).
-
Chlorination: Add N,N-dimethylformamide (DMF) (2 mL, catalytic) to the suspension. Slowly add thionyl chloride (SOCl₂) (44 mL, 0.60 mol, 1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 30°C. A slight exotherm will be observed.
-
Reaction Monitoring: Heat the reaction mixture to 65°C and stir for 2-3 hours. The reaction completion can be monitored by quenching a small aliquot with methanol and analyzing by GC-MS to confirm the formation of the methyl ester.
-
Solvent Removal: Once the reaction is complete, cool the mixture to 40°C and distill off the toluene and excess thionyl chloride under reduced pressure.
-
Amidation: Cool the resulting crude acyl chloride residue to 0-5°C. In a separate vessel, prepare a solution of 28% aqueous ammonium hydroxide (200 mL). Slowly add the acyl chloride residue to the cold ammonium hydroxide solution with vigorous stirring, ensuring the temperature does not exceed 15°C.
-
Product Isolation: Stir the resulting slurry at room temperature for 1 hour. Filter the solid precipitate, wash with cold deionized water (2 x 100 mL), and dry under vacuum at 50°C to a constant weight.
-
Validation: The product, (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide, should be a white to off-white solid. Analyze for purity by HPLC and confirm identity by ¹H NMR and MS.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Thionyl Chloride, Ammonium Hydroxide, Toluene |
| Typical Yield | 90-95% |
| Expected Purity (HPLC) | >98% |
| Appearance | White to off-white solid |
Table 1: Summary of Parameters for Protocol 1.
Protocol 2: Hofmann Degradation to (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine
This protocol describes the core transformation of the amide into the target amine.
-
Reagent Preparation: In a 2 L reactor equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a solution of 30% aqueous sodium hydroxide (364 g, 2.73 mol, 9.0 eq). Cool the solution to 0-5°C.
-
Reagent Charging: To the cold caustic solution, add (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide (60 g, 0.30 mol, 1.0 eq).
-
Oxidant Addition: Slowly add a 14.5% aqueous solution of sodium hypochlorite (NaOCl) (350 g, 0.68 mol, 2.25 eq) dropwise over 1-2 hours, maintaining the internal temperature between 0-10°C. [7]4. Reaction: After the addition is complete, slowly warm the reaction mixture to 40°C and hold for 12-15 hours. The reaction progress can be monitored by HPLC analysis for the disappearance of the starting amide. [7]5. Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add isopropyl acetate (500 mL) and stir for 15 minutes. Allow the layers to separate and collect the organic layer.
-
Washing: Wash the organic layer with deionized water (2 x 200 mL) to remove residual salts and base.
-
Product Isolation: Concentrate the organic layer under reduced pressure to yield (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine as an oil. For stability, storage, and ease of handling, it is highly recommended to convert the free base into a stable salt (e.g., hydrochloride or D-mandelate). [2][8][9]
Parameter Value Starting Material (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide Key Reagents Sodium Hydroxide, Sodium Hypochlorite Reaction Temperature 40°C [7] Reaction Time 12-15 hours [7] Typical Yield 80-85% [7] Expected Purity (GC) >97% Chiral Purity (HPLC) >99% ee | Appearance | Oily substance [7]|
Table 2: Summary of Parameters for Protocol 2.
Conclusion
This application note outlines a safe, scalable, and efficient industrial synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine from its carboxylic acid precursor. By employing a Hofmann degradation, this process avoids the significant safety hazards associated with azide-based chemistries while maintaining excellent stereochemical fidelity and providing high yields. The detailed protocols and operational parameters serve as a robust foundation for process development and scale-up activities in the synthesis of this critical pharmaceutical intermediate.
References
- CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents.
-
Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. Available at: [Link]
-
Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803. Available at: [Link]
-
CN105924424A - Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine. Patsnap Eureka. Available at: [Link]
-
Guaquère, C., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. Molecules, 25(15), 3468. Available at: [Link]
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
- WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
-
Longdom Publishing S.L. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. Available at: [Link]
- US4590292A - Process for the manufacture of cyclopropylamine - Google Patents.
- EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents.
- WO2018090929A1 - Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine d-mandelate (i) - Google Patents.
-
Beilstein Journals. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]
- WO 2013/144295 A1 - Googleapis.com.
-
PubChem. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. National Center for Biotechnology Information. Available at: [Link]
- CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents.
-
CNKI. Synthesis of(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine D-Mandelate. Available at: [Link]
-
PubChem. 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2R)-. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Synthesis of(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine D-Mandelate | Semantic Scholar [semanticscholar.org]
- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 6. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents [patents.google.com]
- 8. WO2018090929A1 - Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine d-mandelate (i) - Google Patents [patents.google.com]
- 9. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]
Application Notes and Protocols: Stereoselective Synthesis of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanamine via Curtius Rearrangement
For: Researchers, scientists, and drug development professionals engaged in the synthesis of chiral amines and active pharmaceutical ingredients.
Introduction: The Strategic Importance of the 2-Arylcyclopropylamine Moiety
The 2-arylcyclopropylamine scaffold is a privileged structural motif in medicinal chemistry, renowned for its presence in a variety of biologically active compounds.[1][2] The rigid cyclopropane ring introduces conformational constraint, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties in drug candidates.[3] A prominent example is (1R,2R)-2-(3,4-difluorophenyl)cyclopropanamine, a key intermediate in the synthesis of the P2Y12 receptor antagonist Ticagrelor, a widely used antiplatelet medication.[4]
This guide provides a detailed technical overview and actionable protocols for the Curtius rearrangement of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid and its derivatives. The focus is on providing a robust and stereoretentive pathway to the corresponding primary amine, a critical step in the synthesis of Ticagrelor and related compounds.
Mechanistic Insight: The Concerted Nature of the Curtius Rearrangement
The Curtius rearrangement is a powerful transformation for the conversion of carboxylic acids to primary amines with one fewer carbon atom.[5] The reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas.[6][7] Subsequent hydrolysis or trapping of the isocyanate with a suitable nucleophile yields the desired amine or its derivative.[8]
A critical aspect of the Curtius rearrangement is its stereospecificity; the migration of the R group occurs with complete retention of configuration at the migrating carbon.[7][8] This is attributed to a concerted mechanism where the migration of the R group is simultaneous with the expulsion of dinitrogen, avoiding the formation of a discrete nitrene intermediate.[9][10][11] Theoretical and experimental studies on cyclopropyl and other acyl azides provide strong evidence for this concerted pathway.[9][10]
For the synthesis of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanamine, this stereochemical integrity is paramount to ensure the desired enantiopurity of the final product.
Experimental Workflow Overview
The overall synthetic strategy involves two key stages: the synthesis of the precursor carboxylic acid and its subsequent conversion to the target amine via the Curtius rearrangement.
Caption: Overall workflow for the synthesis of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanamine.
Part 1: Synthesis of this compound
The enantiomerically pure carboxylic acid is a crucial starting material. Several synthetic routes have been reported, often involving a chiral auxiliary to induce stereoselectivity.[12] The following protocol is a representative example.
Protocol 1: Synthesis of this compound
Step 1.1: Preparation of (E)-3-(3,4-difluorophenyl)propenoic acid
-
To a solution of 3,4-difluorobenzaldehyde in pyridine, add malonic acid and a catalytic amount of piperidine.
-
Heat the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and acidify with aqueous HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to yield (E)-3-(3,4-difluorophenyl)propenoic acid.
Step 1.2: Esterification with a Chiral Auxiliary (L-Menthol)
-
Convert the propenoic acid to its acid chloride using thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).
-
In a separate flask, dissolve L-menthol in an appropriate solvent (e.g., toluene) with pyridine.
-
Slowly add the acid chloride solution to the L-menthol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purify the resulting diastereomeric ester by chromatography or recrystallization.
Step 1.3: Diastereoselective Cyclopropanation
-
Prepare dimethylsulfoxonium methylide in situ from trimethylsulfoxonium iodide and a strong base (e.g., sodium hydride) in dimethyl sulfoxide (DMSO).
-
Add the chiral ester from the previous step to the ylide solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. The crude product is a mixture of diastereomers.
Step 1.4: Hydrolysis to the Carboxylic Acid
-
Hydrolyze the chiral ester using a base such as lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran (THF) and water.[13]
-
Heat the mixture to ensure complete saponification.
-
After cooling, acidify the reaction mixture with aqueous HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to afford this compound.
Part 2: Curtius Rearrangement Protocol
The use of diphenylphosphoryl azide (DPPA) is a widely adopted, one-pot method for the Curtius rearrangement, as it avoids the isolation of potentially explosive acyl azides.[6][14]
Protocol 2: DPPA-Mediated Curtius Rearrangement
Materials and Reagents:
-
This compound
-
Diphenylphosphoryl azide (DPPA) [handle as a lachrymator in a fume hood][15]
-
Triethylamine (Et3N), anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
tert-Butyl alcohol (optional, for Boc-protection)
-
Sodium hydroxide (NaOH) or other suitable base for workup
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Safety Precautions:
-
The Curtius rearrangement involves azides, which are potentially explosive and toxic.[15] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses and gloves, must be worn.
-
DPPA is a lachrymator and should be handled with care.[15]
-
The thermal rearrangement step generates nitrogen gas; ensure the reaction vessel is not sealed.
Step-by-Step Procedure:
-
Acyl Azide Formation: To a stirred solution of this compound (1.0 eq) in anhydrous toluene, add triethylamine (1.1-1.5 eq).[15]
-
Add diphenylphosphoryl azide (1.1-1.5 eq) dropwise to the solution at room temperature.[15]
-
Stir the mixture at room temperature for approximately 30-60 minutes to facilitate the formation of the acyl azide intermediate.[8]
-
Thermal Rearrangement to Isocyanate: Heat the reaction mixture to reflux (typically 80-110 °C for toluene).[8]
-
Maintain the reflux until the rearrangement is complete, which can be monitored by TLC or by observing the cessation of nitrogen gas evolution. This step usually takes 2-4 hours.
-
Hydrolysis to the Amine:
-
Cool the reaction mixture to room temperature.
-
In a separate vessel, prepare a solution of aqueous hydrochloric acid.
-
Carefully add the toluene solution containing the isocyanate to the stirred acidic solution.
-
Heat the biphasic mixture (e.g., to 60-80 °C) to promote the hydrolysis of the isocyanate to the amine hydrochloride salt.
-
After completion, cool the mixture and separate the aqueous layer.
-
-
Isolation of the Free Amine:
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.
-
Basify the aqueous layer with a suitable base (e.g., NaOH solution) to a pH > 10.
-
Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield (1R,2R)-2-(3,4-difluorophenyl)cyclopropanamine.
-
Alternative Trapping of the Isocyanate (for Boc-protected amine):
-
After the thermal rearrangement (Step 5), cool the reaction mixture.
-
Add anhydrous tert-butyl alcohol (excess) to the toluene solution.
-
Heat the mixture to facilitate the reaction of the isocyanate with the alcohol to form the Boc-protected amine.
-
After the reaction is complete, cool the mixture and proceed with a standard aqueous workup and purification by column chromatography.
Data and Expected Outcomes
| Starting Material | Reagents | Product | Typical Yield | Stereochemical Purity |
| This compound | 1. DPPA, Et3N, Toluene | (1R,2R)-2-(3,4-difluorophenyl)cyclopropanamine | 70-85% | >99% ee (with enantiopure starting material) |
| 2. Heat | ||||
| 3. Aq. HCl |
Yields and purity are dependent on the purity of the starting materials and the careful execution of the experimental procedure.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete formation of the acyl azide | Ensure the carboxylic acid and solvent are anhydrous. Use a slight excess of DPPA and triethylamine. |
| Incomplete rearrangement | Ensure the reaction is heated for a sufficient duration at the appropriate temperature. Monitor by TLC. | |
| Incomplete hydrolysis of the isocyanate | Ensure adequate heating and stirring during the acidic workup. | |
| Formation of Urea Byproducts | Presence of water during the rearrangement or isocyanate trapping | Use anhydrous solvents and reagents. |
| Loss of Stereochemical Integrity | (Unlikely with Curtius rearrangement) | This is not a common issue as the reaction is known to proceed with retention of configuration.[16] Verify the stereopurity of the starting carboxylic acid. |
Conclusion
The Curtius rearrangement offers a reliable and stereospecific method for the synthesis of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanamine from its corresponding carboxylic acid. The use of DPPA provides a safe and efficient one-pot procedure that is amenable to scale-up. By carefully controlling the reaction conditions, particularly the exclusion of moisture, this protocol can deliver the desired chiral amine in high yield and excellent enantiopurity, making it a valuable tool for the synthesis of Ticagrelor and other important pharmaceutical agents.
References
-
Falvey, D. E., & Gudmundsdottir, A. D. (2008). The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. The Journal of Organic Chemistry, 73(21), 8435–8443. [Link]
- WO 2011/017108 A1. (2011). Process for preparing triazolopyrimidine compounds.
-
Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 10(4), 594–613. [Link]
- EP 2644590 A1. (2013). Synthesis of 2-(3,4-difluorophenyl)
-
NROChemistry. (n.d.). Curtius Rearrangement. [Link]
-
Almac. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. [Link]
- WO 2012/001531 A2. (2012). Process for preparing ticagrelor.
-
Kumar, V., & Kaushik, M. P. (2012). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 10(40), 8052–8067. [Link]
-
ResearchGate. (2008). The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. [Link]
-
ACS Publications. (2008). The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. The Journal of Organic Chemistry, 73(21), 8435–8443. [Link]
-
SciSpace. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803. [Link]
-
Patsnap Eureka. (n.d.). Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine. [Link]
- Google Patents. (n.d.). CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine.
-
ResearchGate. (2017). Syntheses of Biologically Active 2-Arylcyclopropylamines. [Link]
-
ORBi. (2019). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. [Link]
-
Waseda University. (2017). Syntheses of Biologically Active 2-Arylcyclopropylamines. [Link]
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. [Link]
-
Longdom Publishing. (2022). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 8(4), 1000230. [Link]
-
Rzepa, H. (2011). The Curtius rearrangement. One step or two? Henry Rzepa's Blog. [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. [Link]
-
Royal Society of Chemistry. (2012). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 10(40), 8052-8067. [Link]
-
Tandon, M., & Kandimalla, R. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8841–8868. [Link]
-
Qin, C., et al. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 11(7), 613–626. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 9. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Curtius rearrangement. One step or two? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 12. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 13. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
- 14. A widely used coupling agent: Diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scispace.com [scispace.com]
Coupling reaction of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
An Application Note and Protocol for the Coupling Reaction of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
Introduction: A Key Chiral Building Block in Modern Drug Discovery
This compound is a high-value, chiral building block of significant interest to the pharmaceutical industry.[1][2][3] Its rigid cyclopropane scaffold and specific stereochemistry provide a unique three-dimensional structure that is crucial for designing potent and selective therapeutic agents. The difluorophenyl moiety often enhances metabolic stability and binding affinity. This molecule is most notably recognized as a key intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[4][5]
The carboxylic acid group is the primary reactive handle for synthetic elaboration, making its coupling reactions, particularly amide bond formation, a critical step in the synthesis of more complex active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the principles and a detailed protocol for the efficient amide coupling of this important intermediate.
The Fundamentals of Amide Bond Formation: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable under standard conditions. The acidic proton of the carboxylic acid and the basic nature of the amine lead to a rapid acid-base reaction, forming a highly unreactive ammonium carboxylate salt.[6] To overcome this thermodynamic hurdle, the carboxylic acid must first be "activated." This process involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[7][8]
A multitude of coupling reagents have been developed for this purpose, broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[6][9] Among these, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their efficiency and the convenient workup of their byproducts.[10][11][12]
Mechanistic Insights: The Carbodiimide Pathway with HOBt Additive
A robust and commonly employed method for amide bond formation involves the use of a carbodiimide (e.g., EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). This combination not only facilitates the coupling but also mitigates common side reactions.
The reaction proceeds through several key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate has a good leaving group, priming it for nucleophilic attack.[11][13]
-
The Role of HOBt: The O-acylisourea intermediate is susceptible to an intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive and terminates the desired reaction pathway.[12][13] Furthermore, if the carboxylic acid is chiral, this intermediate can be prone to racemization. The addition of HOBt intercepts the O-acylisourea to form an HOBt-active ester.[10][14] This new intermediate is less reactive than the O-acylisourea but is stable against rearrangement and significantly less prone to racemization.[12][14]
-
Nucleophilic Attack: The amine coupling partner then attacks the carbonyl carbon of the HOBt-active ester. This step forms the tetrahedral intermediate.
-
Product Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the stable amide bond. The EDC is released as a water-soluble urea derivative, which can be easily removed during aqueous workup.[10][12]
Detailed Experimental Protocol: Amide Coupling with Benzylamine
This protocol describes a general procedure for the coupling of this compound with benzylamine as a representative primary amine. The principles can be adapted for other amine coupling partners.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 212.18 | 1.0 | 1.0 | 212 mg |
| Benzylamine | 107.15 | 1.1 | 1.1 | 118 mg (121 µL) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl) | 191.70 | 1.2 | 1.2 | 230 mg |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 1.2 | 1.2 | 162 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 2.5 | 323 mg (430 µL) |
| Dichloromethane (DCM), anhydrous | - | - | - | 10 mL |
Equipment:
-
50 mL round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (212 mg, 1.0 mmol) and HOBt (162 mg, 1.2 mmol).
-
Dissolution: Add anhydrous dichloromethane (DCM, 10 mL) and stir the mixture until all solids are dissolved.
-
Addition of Base and Amine: Add N,N-Diisopropylethylamine (DIPEA, 430 µL, 2.5 mmol) followed by benzylamine (121 µL, 1.1 mmol) to the solution via syringe.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is done to control the initial exotherm upon addition of the coupling reagent.
-
Initiation of Coupling: Slowly add EDC·HCl (230 mg, 1.2 mmol) portion-wise over 5 minutes. A slight increase in temperature may be observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The consumption of the starting carboxylic acid and the appearance of a new, less polar product spot should be observed.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). The acid wash removes excess amine and DIPEA, while the base wash removes unreacted HOBt and the carboxylic acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates.[15][16] Consider increasing the reaction time or slightly warming the reaction (e.g., to 40 °C) for sterically hindered amines.
-
Presence of N-Acylurea: If the N-acylurea side product is detected, it suggests the O-acylisourea intermediate is rearranging before being intercepted. Ensure HOBt is added before or with the EDC and that the EDC is added slowly at a low temperature.
-
Racemization: While HOBt is an effective suppressant, racemization can still occur under harsh conditions (e.g., high temperatures or with strongly basic, unhindered amines).[10] It is crucial to maintain the recommended temperature profile. For particularly sensitive substrates, alternative additives like HOAt may be considered.
-
Difficult Purification: The primary byproduct of EDC is a water-soluble urea, making it easy to remove with an aqueous work-up.[12] If purification is challenging, it is likely due to unreacted starting material or other side products, indicating an incomplete reaction.
References
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Nakajima, N., & Ikada, Y. (1995).
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
- Wikipedia. (n.d.). Carbodiimide. Wikipedia.
- Various Authors. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media.
- Chemistry LibreTexts. (2023).
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
- Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Taylor & Francis Online.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
- Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803.
- Unknown Author. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Source not specified.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- BenchChem. (n.d.). (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine. BenchChem.
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts (re-retrieval).
- Unknown Author. (n.d.). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. Source not specified.
- Apicule. (n.d.). This compound (CAS No: 220352-36-3)
- Growing Science. (2022).
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
- BLDpharm. (n.d.). This compound. BLDpharm.
- Pharmaffiliates. (n.d.). (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
- 1. apicule.com [apicule.com]
- 2. 220352-36-3|this compound|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 5. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. hepatochem.com [hepatochem.com]
- 9. growingscience.com [growingscience.com]
- 10. peptide.com [peptide.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. bachem.com [bachem.com]
- 13. Carbodiimide - Wikipedia [en.wikipedia.org]
- 14. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 15. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]
- 16. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
Welcome to the dedicated technical support resource for the synthesis of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid, a key intermediate in the development of advanced therapeutics. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into overcoming common synthetic challenges. Drawing from established protocols and extensive field experience, this document aims to empower you to optimize your reaction yields, enhance stereoselectivity, and troubleshoot effectively.
The synthesis of this chiral cyclopropane derivative, while well-documented, is nuanced. Success hinges on a deep understanding of the reaction mechanisms at play and meticulous control over experimental parameters. This guide is structured to address the most pressing issues encountered during synthesis, from starting material quality to final product purification.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing a logical framework for diagnosis and resolution.
Issue 1: Low Yield in the Cyclopropanation Step
The cyclopropanation of the olefin precursor, whether it be 3,4-difluorostyrene or a derivative of (E)-3-(3,4-difluorophenyl)acrylic acid, is a critical step where yield can be compromised.
Question: My Simmons-Smith cyclopropanation of the olefin precursor is resulting in low conversion and/or a complex mixture of byproducts. What are the likely causes and how can I improve the yield?
Answer:
Low yields in a Simmons-Smith reaction, or its variations, are a frequent challenge. The root cause often lies in the quality of the reagents, the reaction setup, or the inherent reactivity of the substrate.[1][2] The electrophilic nature of the zinc carbenoid can lead to sluggish reactions with electron-deficient alkenes.[3]
Causality Analysis & Corrective Actions:
-
Reagent Integrity is Paramount:
-
Diiodomethane (CH₂I₂): This reagent is susceptible to degradation over time, often liberating iodine, which can interfere with the reaction. Use freshly distilled diiodomethane or a recently purchased bottle from a reputable supplier.[1]
-
Zinc-Copper Couple / Diethylzinc (Et₂Zn): The activity of the zinc is crucial. If preparing a Zn/Cu couple, ensure it is freshly made and properly activated. Diethylzinc is highly pyrophoric and moisture-sensitive; it must be handled under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere).[1] Sub-par quality of these reagents is a primary reason for reaction failure.
-
-
Substrate Reactivity:
-
The electron-withdrawing nature of the 3,4-difluorophenyl group can decrease the nucleophilicity of the alkene, making it less reactive towards the electrophilic Simmons-Smith reagent.[4]
-
Solution: Consider employing a more reactive carbenoid. The Furukawa modification , which uses diethylzinc (Et₂Zn) in place of the zinc-copper couple, often provides better results for less reactive alkenes.[4] For particularly challenging substrates, the Shi modification , which utilizes a more nucleophilic zinc carbenoid of the form CF₃CO₂ZnCH₂I, can be effective.[5]
-
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent can significantly impact the reaction. While ethers are commonly used, they can sometimes reduce the reaction rate in specific cases.[1] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often effective solvents.
-
Temperature Control: While lower temperatures can enhance diastereoselectivity, they also slow down the reaction. If you are experiencing low conversion, a gradual, incremental increase in temperature may be necessary.[2]
-
Stoichiometry: Ensure an adequate excess of the cyclopropanating agent is used, typically 1.5 to 2.0 equivalents.[2]
-
-
Potential Side Reactions:
-
Methylation of Heteroatoms: If your substrate contains sensitive functional groups like alcohols or amines, the electrophilic zinc carbenoid can lead to methylation as a side reaction.[4][5]
-
Lewis Acid-Mediated Decomposition: The byproduct, zinc iodide (ZnI₂), is a Lewis acid and can cause degradation of acid-sensitive products. Quenching the reaction with a pyridine solution or adding excess diethylzinc to scavenge the ZnI₂ can mitigate this.[4][5]
-
Issue 2: Poor Diastereoselectivity (Formation of the cis-Isomer)
The therapeutic efficacy of the final active pharmaceutical ingredient is critically dependent on the trans stereochemistry of the cyclopropane ring. The formation of the undesired cis-isomer is a significant impurity that must be controlled.
Question: I am observing a significant amount of the undesired (1S,2R)- or (1R,2S)-cis-isomer in my final product. How can I improve the trans-selectivity of the cyclopropanation?
Answer:
Achieving high trans-selectivity is a common hurdle, particularly when the cyclopropanation is performed on α,β-unsaturated ester or amide derivatives. The stereochemical outcome is influenced by a combination of steric and electronic factors in the transition state.
Causality Analysis & Corrective Actions:
-
Thermodynamic vs. Kinetic Control:
-
The trans-isomer is generally the thermodynamically more stable product due to reduced steric hindrance between the substituents. Reaction conditions that allow for equilibration or are under thermodynamic control will favor the trans product.
-
Solution: Lowering the reaction temperature generally enhances the kinetic selectivity towards the more favored transition state, which often leads to the trans product.[6] Experiment with a temperature gradient (e.g., 0 °C, -20 °C, -40 °C) to find the optimal balance between reaction rate and selectivity.
-
-
Nature of the Substrate and Reagent:
-
The directing effect of functional groups on the substrate can influence the facial selectivity of the carbenoid attack. For instance, in the cyclopropanation of allylic alcohols, the hydroxyl group can coordinate with the zinc reagent, directing the cyclopropanation to the same face.[7]
-
The bulkiness of both the substrate and the cyclopropanating reagent can influence the stereochemical outcome.
-
-
Analytical Monitoring:
-
It is crucial to have a reliable analytical method to determine the cis/trans ratio.
-
¹H NMR Spectroscopy: The coupling constants (J-values) between the cyclopropyl protons can distinguish between cis and trans isomers. Generally, Jtrans (around 5-14 Hz) is larger than Jcis.[8]
-
HPLC: A well-developed HPLC method using a suitable stationary phase can effectively separate the cis and trans diastereomers.[9][10]
-
Issue 3: Low Enantioselectivity in Asymmetric Cyclopropanation
For syntheses employing a chiral catalyst to directly form the (1R,2R)-enantiomer, achieving high enantiomeric excess (ee) is critical to avoid a final, often costly, chiral resolution step.
Question: My ruthenium-catalyzed asymmetric cyclopropanation is yielding the desired product with low enantiomeric excess. What factors could be contributing to this and how can I improve the ee?
Answer:
Low enantioselectivity in a catalytic asymmetric reaction points to issues with the catalyst's chiral environment, the reaction conditions, or impurities that may be interfering with the catalytic cycle.
Causality Analysis & Corrective Actions:
-
Catalyst Integrity and Preparation:
-
Purity: The chiral ligand and the metal precursor must be of the highest purity. Trace impurities can poison the catalyst or form competing, non-chiral catalytic species.
-
Activation: Ensure the active catalyst is properly formed according to the literature procedure. In some cases, a pre-activation step is necessary.
-
Storage and Handling: Chiral catalysts can be sensitive to air and moisture. Store and handle them under an inert atmosphere.[11]
-
-
Reaction Conditions:
-
Temperature: This is one of the most critical parameters. Lowering the reaction temperature often increases enantioselectivity by amplifying the energy difference between the diastereomeric transition states.[6]
-
Solvent: The solvent can significantly influence the catalyst's conformation and, therefore, its stereodifferentiating ability. A solvent screen is often a valuable optimization step.[11]
-
Concentration: Reaction concentration can impact the rates of competing pathways.
-
-
Side Reactions:
-
Dimerization of the Diazo Compound: A common side reaction with diazoacetates is their dimerization, which consumes the reagent and can interfere with the primary catalytic cycle.[12] The rate of this dimerization should be compared to the rate of cyclopropanation.
-
-
Troubleshooting Workflow:
-
A systematic approach is essential. The following diagram outlines a logical workflow for troubleshooting low enantioselectivity.
-
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Issue 4: Incomplete Hydrolysis of the Ethyl Ester
The final step in many synthetic routes is the saponification of the ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate to the target carboxylic acid. This step can be surprisingly challenging.
Question: The hydrolysis of my ethyl ester to the carboxylic acid is sluggish and often incomplete, even with extended reaction times and heating. What is causing this, and what are some more effective hydrolysis methods?
Answer:
The hydrolysis of this ester can be hindered due to the steric bulk around the carbonyl group, contributed by the adjacent cyclopropane ring and the difluorophenyl substituent.[2][12] Standard hydrolysis conditions may not be sufficient to drive the reaction to completion.
Causality Analysis & Corrective Actions:
-
Steric Hindrance: The primary reason for slow hydrolysis is the steric congestion around the ester's carbonyl carbon, which impedes the approach of the hydroxide nucleophile.[2]
-
Sub-optimal Reaction Conditions:
-
Aqueous Systems: In purely aqueous systems with co-solvents like THF or ethanol, the solubility of the ester may be limited, leading to a slow heterogeneous reaction.
-
High Temperatures: While high temperatures can increase the reaction rate, they can also lead to unwanted side reactions or degradation of the product.
-
-
Alternative Hydrolysis Protocols:
-
Non-Aqueous Saponification: A highly effective method for hindered esters involves using a non-aqueous medium. A system of sodium hydroxide in a mixture of methanol and dichloromethane (e.g., 1:9) at room temperature can rapidly and efficiently saponify sterically hindered esters.[4]
-
Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the hydrolysis reaction, often allowing for shorter reaction times and milder conditions. Using a base like potassium carbonate in ethanol under microwave conditions has proven effective for similar substrates.[13]
-
Phase-Transfer Catalysis: A phase-transfer catalyst can facilitate the transport of the hydroxide ion into the organic phase, accelerating the hydrolysis of poorly soluble esters.
-
| Method | Base/Reagent | Solvent System | Temperature | Key Advantage |
| Standard Saponification | NaOH or LiOH | THF/Water/Methanol | Reflux | Simple setup |
| Non-Aqueous Saponification | NaOH | Methanol/DCM | Room Temp. | Effective for hindered esters, mild conditions[4][14] |
| Microwave-Assisted | K₂CO₃ | Ethanol | 180 °C (Microwave) | Rapid reaction times[13] |
Table 1: Comparison of Hydrolysis Methods for Hindered Esters.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The most common routes start from 3,4-difluorobenzaldehyde. One major pathway involves a condensation with malonic acid to form (E)-3-(3,4-difluorophenyl)acrylic acid, which is then reduced and subjected to an asymmetric Simmons-Smith cyclopropanation.[15] An alternative route proceeds via the Wittig reaction to form 3,4-difluorostyrene, followed by an asymmetric cyclopropanation using a chiral catalyst (e.g., a ruthenium-based system) with ethyl diazoacetate, and subsequent hydrolysis of the resulting ester.[16]
Caption: Overview of common synthetic routes.
Q2: My asymmetric synthesis failed to provide the required enantiomeric purity. What are my options for chiral resolution?
A2: If asymmetric synthesis is not viable, classical resolution of the racemic carboxylic acid is a robust alternative. This is typically achieved by forming diastereomeric salts with a chiral amine.[17][18][19]
-
Process: The racemic acid is treated with a single enantiomer of a chiral base (e.g., (R)-1-phenylethylamine) in a suitable solvent.[1] This forms a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].
-
Separation: Due to their different physical properties, these diastereomeric salts often have different solubilities, allowing one to be selectively crystallized from the solution.
-
Liberation: After separation by filtration, the pure diastereomeric salt is treated with a strong acid to liberate the desired enantiomerically pure carboxylic acid.
Q3: What are the key analytical techniques I should use to monitor the reaction and product purity?
A3: A combination of chromatographic and spectroscopic techniques is essential.
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Crucial for determining purity and separating stereoisomers. Chiral HPLC columns are necessary to determine the enantiomeric excess (ee), while standard reverse-phase columns can often separate the cis and trans diastereomers.[9][10][20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Essential for structural confirmation and for determining the diastereomeric ratio (cis vs. trans) by analyzing the coupling constants of the cyclopropyl protons.[8]
-
¹³C NMR & ¹⁹F NMR: Provide further structural confirmation.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of intermediates and the final product.
References
- BenchChem. (2025). Troubleshooting low yields in fluorocyclopropane synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Simmons-Smith Cyclopropanation of Nitroalkenes.
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Izquierdo, J., et al. (2021). Combined Experimental and Computational Study of Ruthenium N-Hydroxyphthalimidoyl Carbenes in Alkene Cyclopropanation Reactions.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations.
- Qin, Z., et al. (2009).
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
- Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(5), 1589-1632.
- Ma, Q., & Wang, Z. (2014). Stereoselectivity Synthesis of this compound. Chinese Journal of Pharmaceuticals, 45(12), 1125-1127.
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]
-
Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]
- University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from University of Leeds Thesis Repository.
- de Meijere, A., et al. (2022).
-
OpenStax. (2023). 5.8 Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Reddit. (2024). Hydrolysis product troubleshooting. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
- Walvoord, R. R., et al. (2022). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC - PubMed Central.
- ResearchGate. (2025). Simmons‐Smith Cyclopropanation Reaction.
-
Defense Technical Information Center. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]
- Powers, D. C., & Uyeda, C. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society.
- ProQuest. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS.
- Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. PubMed.
-
Reddit. (2024). Need help on determining Cis and Trans with NMR spectrum. Retrieved from [Link]
- BenchChem. (2025). preventing hydrolysis of 5-Azidopentanoic acid ethyl ester during reactions.
- Wiley-VCH. (n.d.). 1 Asymmetric Cyclopropanation.
- Torres-Rodríguez, M. V., et al. (2024).
- RSC Publishing. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates.
- Wang, J., et al. (2010). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society.
-
National Institutes of Health. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
YouTube. (2025). Saponification Reaction of Esters. Retrieved from [Link]
- Semantic Scholar. (n.d.). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid.
-
Reddit. (2025). Why are my ester hydrolysis not working. Retrieved from [Link]
-
Michigan State University. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Retrieved from [Link]
-
IOSR Journal of Pharmacy. (n.d.). HPLC method for Pharmacokinetics of cis and trans isomer of cefprozil diastereomers in human plasma. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hammer.purdue.edu [hammer.purdue.edu]
- 4. researchgate.net [researchgate.net]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03746D [pubs.rsc.org]
- 7. orgosolver.com [orgosolver.com]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 9. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Chiral resolution - Wikipedia [en.wikipedia.org]
- 18. 5.8 Racemic Mixtures and the Resolution of Enantiomers - Organic Chemistry | OpenStax [openstax.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemistry.msu.edu [chemistry.msu.edu]
- 21. iosrphr.org [iosrphr.org]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Ticagrelor Intermediates
Welcome to the Technical Support Center for the synthesis of Ticagrelor intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis of this critical antiplatelet agent. This resource provides in-depth technical guidance in a question-and-answer format, focusing on the causality behind experimental choices to ensure scientific integrity and successful outcomes.
I. Introduction to Ticagrelor Synthesis
Ticagrelor, a P2Y12 receptor antagonist, is a vital medication in the treatment of acute coronary syndromes.[1] Its synthesis is a multi-step process involving the construction of a complex molecular architecture.[1][2] A common convergent synthetic approach involves the synthesis of three key fragments: the pyrimidine core, the chiral cyclopentane moiety, and the cyclopropylamine side chain, which are then coupled to form the final active pharmaceutical ingredient (API).[1] During this intricate process, various side reactions can occur, leading to the formation of impurities that can affect the yield, purity, and safety of the final product.[][4] This guide will address specific issues that may arise during the synthesis of key Ticagrelor intermediates.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guides
A. Side Reactions in the Formation of the Triazolo[4,5-d]pyrimidine Core
The formation of the triazolo[4,5-d]pyrimidine core is a critical step in the synthesis of Ticagrelor. This often involves the diazotization of a diaminopyrimidine intermediate followed by cyclization.[5][6]
Question 1: During the diazotization of the diaminopyrimidine intermediate, I am observing the formation of a significant amount of a degradation impurity. What is this impurity and how can I minimize its formation?
Answer: A common critical impurity observed during the diazotization of the diaminopyrimidine intermediate (15) with sodium nitrite in an acidic medium is the corresponding 7-amino-5-(propylthio)-3H-[2][][5]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol impurity (27).[5] This impurity arises from the degradation of the product under strong acidic conditions for an extended period.[5]
Troubleshooting and Prevention:
-
Reagent Selection: The choice of diazotizing agent and reaction medium is crucial. Traditional methods using sodium nitrite in acetic acid and water can lead to the formation of this critical impurity, which is difficult to remove.[5] A greener and safer alternative is the use of "Resin-NO2" in a water and acetonitrile mixture. This heterogeneous reagent allows for a cleaner reaction at room temperature with no toxic gases produced.[5]
-
pH Control: Careful control of the reaction pH is essential. After the reaction, the pH should be adjusted to a neutral or slightly basic range to prevent acid-catalyzed degradation.
-
Reaction Time and Temperature: Monitor the reaction closely by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion and avoid prolonged exposure to acidic conditions.[5] Conducting the reaction at a controlled temperature (e.g., 25-30°C) can also help minimize degradation.[5]
Experimental Protocol: Diazotization using Resin-NO2 [5]
-
To a stirred solution of trifluoroacetic acid (TsOH) in water, add resin nitrite and stir for 10-15 minutes.
-
Add the diaminopyrimidine intermediate (15) in acetonitrile to the reaction mixture.
-
Stir the reaction mass for 20-30 minutes at 25-30°C.
-
Monitor the reaction completion by TLC.
-
Upon completion, filter the resin and wash it with dichloromethane (DCM).
-
Combine the mother liquor and dilute with water.
Question 2: I am observing dimer impurity formation during the initial condensation step. What causes this and how can it be avoided?
Answer: Dimer impurity formation can occur during the condensation of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine with the cyclopentyl intermediate. This happens when both chloro groups on the pyrimidine ring react with the cyclopentyl intermediate.[4]
Troubleshooting and Prevention:
-
Stoichiometry and Addition Order: Carefully control the stoichiometry of the reactants. A slight excess of the cyclopentyl intermediate may be used, but a large excess should be avoided. The order of addition can also be critical; adding the pyrimidine derivative slowly to the cyclopentyl intermediate solution can sometimes minimize dimerization.
-
Reaction Conditions: The choice of base and solvent can influence the selectivity of the reaction. Milder bases and less polar solvents may favor the desired mono-substitution. For instance, using N,N-Diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) is a common practice.[4]
-
Alternative Synthetic Strategy: A different synthetic approach can be employed to circumvent this issue. For example, protecting one of the chloro groups or using a starting material with only one reactive chloro group can prevent the formation of the dimer impurity.
B. Side Reactions in the N-Alkylation Step
The N-alkylation reaction to couple the triazolopyrimidine core with the chiral cyclopentane moiety is a key bond-forming step.
Question 3: The N-alkylation reaction between the triazolopyrimidine and the cyclopentyl intermediate is sluggish and results in low yield and several impurities. How can I optimize this step?
Answer: The efficiency of the N-alkylation reaction is highly dependent on the choice of base, solvent, and temperature. Suboptimal conditions can lead to incomplete reaction, degradation of starting materials, and the formation of byproducts.
Troubleshooting and Optimization:
-
Base and Solvent Screening: A systematic screening of bases and solvents is recommended. While combinations like DIPEA or triethylamine (TEA) in solvents like THF or ethyl acetate have been reported, a mixture of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and TEA in ethanol has been shown to provide a highly pure intermediate with a low rate of impurity formation.[2]
-
Temperature Control: The reaction temperature should be optimized. While some procedures call for refluxing conditions, others may proceed efficiently at room temperature.[2] Monitoring the reaction progress by HPLC is crucial to determine the optimal temperature and reaction time.
Data Presentation: Comparison of N-Alkylation Conditions [2]
| Base(s) | Solvent | Temperature | Yield (%) | Purity (%) |
| DIPEA | THF | Reflux | Moderate | Moderate |
| TEA | Ethyl Acetate | Room Temp | Low | Moderate |
| DBU & TEA | Ethanol | Reflux | High | High |
C. Side Reactions during Deprotection
The final step in many Ticagrelor syntheses is the deprotection of the hydroxyl groups on the cyclopentane ring, which are often protected as an acetonide.
Question 4: During the acidic deprotection of the acetonide group, I am observing the formation of a genotoxic impurity. What is this impurity and how can I avoid it?
Answer: When using a combination of methanol and aqueous hydrochloric acid (HCl) for deprotection, the formation of methyl chloride (CH₃Cl), a potential genotoxic impurity, has been observed at trace levels.[5]
Troubleshooting and Prevention:
-
Solvent Selection: To avoid the formation of methyl chloride, the use of methanol in combination with aqueous HCl should be avoided. A safer alternative is to perform the deprotection in dichloromethane (DCM) with aqueous HCl.[5]
-
Acid Selection: While strong acids like trifluoroacetic acid have been reported for this deprotection, they can be unsafe to handle in a production environment.[5] Aqueous HCl provides an effective and safer alternative.
-
Reaction Time: Prolonged exposure to strong acidic conditions can also lead to the formation of the degradation impurity mentioned in Question 1.[5] Therefore, it is important to monitor the reaction and work it up as soon as it is complete.
Experimental Protocol: Acetonide Deprotection [5]
-
To a stirred solution of the protected Ticagrelor intermediate in DCM, add aqueous hydrochloric acid.
-
Stir the reaction mass for 2-3 hours at room temperature.
-
Monitor the reaction completion by HPLC.
-
Upon completion, adjust the pH of the reaction mass to 9-11 with aqueous NaOH solution.
-
Concentrate the DCM layer under reduced pressure to obtain the crude product.
D. General Impurity Profile and Analytical Considerations
Question 5: What are the common types of impurities I should be aware of in the final Ticagrelor product, and how can they be identified?
Answer: Ticagrelor impurities can originate from various sources, including raw materials, intermediates, byproducts from side reactions, degradation products, and residual solvents.[] These can be broadly categorized as:
-
By-products: Unwanted chemical entities formed during the synthesis due to side reactions.[]
-
Degradation products: Formed due to the chemical deterioration of Ticagrelor over time, influenced by factors like light, heat, and moisture.[]
Analytical Methods for Impurity Detection:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the simultaneous analysis of Ticagrelor and its impurities.[][7] A robust HPLC method can separate and quantify various process-related impurities and degradation products.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is a powerful tool for the structural elucidation of unknown impurities that have been isolated.[]
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying impurities by providing molecular weight information.[10]
Visualization: Logical Relationship of Impurity Formation
Caption: Sources of impurities in Ticagrelor synthesis.
III. Conclusion
The synthesis of Ticagrelor intermediates requires careful control of reaction conditions to minimize the formation of side products and ensure the quality of the final API. By understanding the mechanisms of common side reactions and implementing the troubleshooting strategies outlined in this guide, researchers and drug development professionals can optimize their synthetic routes, improve yields, and achieve the desired purity of Ticagrelor. This proactive approach to troubleshooting is essential for the efficient and safe production of this important therapeutic agent.
IV. References
-
Patil, S. S., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 5(1), 1-10. [Link]
-
Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 11(2), 643-649. [Link]
-
Shimpi, N. A., et al. (2015). Novel synthesis of Ticagrelor, an antithrombotic agent. Journal of Chemical and Pharmaceutical Research, 7(4), 1024-1031. [Link]
-
Pochet, L., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of Medicinal Chemistry, 187, 111952. [Link]
-
Mayo Clinic. (2023). Ticagrelor (Oral Route). Retrieved from [Link]
-
Rao, S. V., et al. (2018). Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. ResearchGate. [Link]
-
Di Tano, G., et al. (2023). Pathophysiological and Molecular Basis of the Side Effects of Ticagrelor: Lessons from a Case Report. Journal of Cardiovascular Development and Disease, 10(7), 289. [Link]
-
Google Patents. (n.d.). Intermediate of Ticagrelor and preparation method therefor, and. Retrieved from
-
Drugs.com. (2025). Ticagrelor Side Effects: Common, Severe, Long Term. Retrieved from [Link]
-
ResearchGate. (n.d.). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. Retrieved from [Link]
-
PMC. (2024). Progress in the clinical effects and adverse reactions of ticagrelor. Retrieved from [Link]
-
NHS. (n.d.). Side effects of ticagrelor. Retrieved from [Link]
-
ResearchGate. (2024). A Review on Analytical Methods for Determination of Ticagrelor in Bulk and its Pharmaceutical Dosage Form. Retrieved from [Link]
-
Research and Reviews. (2021). Analytical Method Development and Validation of Ticagrelor. Retrieved from [Link]
-
Google Patents. (n.d.). A kind of preparation method of ticagrelor impurity. Retrieved from
-
IJPSR. (2021). analytical methods of ticagrelor: a review. Retrieved from [Link]
-
QTanalytics. (2024). RP-HPLC Method Development and Validation for Estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]
-
MSN. (n.d.). MSN TICAGRELOR IMPURITY.cdr. Retrieved from [Link]
-
MedlinePlus. (2025). Ticagrelor: MedlinePlus Drug Information. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 4. jocpr.com [jocpr.com]
- 5. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. qtanalytics.in [qtanalytics.in]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid
Welcome to the dedicated technical support guide for the purification of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid (Product CAS: 220352-36-3). This molecule is a critical chiral building block, notably serving as a key intermediate in the synthesis of the antiplatelet agent Ticagrelor.[1][2] Achieving high chemical and enantiomeric purity is paramount for downstream applications and regulatory compliance.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound. Each answer provides a causal explanation and a step-by-step protocol to resolve the problem.
Q1: My recrystallization of this compound results in low yield or poor chemical purity. What should I do?
Probable Causes & Solutions:
Low yield or purity from recrystallization is typically rooted in an inappropriate solvent system, an unfavorable cooling profile, or the presence of impurities with similar solubility to the desired product.
Causality: The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at low temperatures, while keeping impurities either fully dissolved or completely insoluble at all temperatures. If the solubility curve is too shallow, recovery will be low. If impurities have similar solubility, they will co-crystallize, reducing purity.
Step-by-Step Troubleshooting Protocol:
-
Solvent System Re-evaluation: The choice of solvent is the most critical parameter. While hexane has been noted for crystallization, mixed-solvent systems often provide superior selectivity.[1]
-
Action: Screen a range of solvent/anti-solvent systems. A good starting point is to dissolve the crude acid in a minimal amount of a hot "good" solvent (e.g., Ethyl Acetate, Toluene, Acetone) and then slowly add a "poor" anti-solvent (e.g., Heptane, Hexane) until turbidity is observed. Re-heat to dissolve, then allow to cool slowly.
-
Rationale: This method allows for fine-tuning of the supersaturation point, which is crucial for forming well-defined, pure crystals.
-
-
Optimize the Cooling Process: Rapid cooling traps impurities within the crystal lattice and leads to the formation of small, often impure, crystals.
-
Action: After dissolving the compound at an elevated temperature, allow the solution to cool slowly to room temperature without disturbance. Once at room temperature, further cool the flask in an ice bath for at least one hour to maximize precipitation.
-
Rationale: Slow cooling encourages the growth of larger, more ordered crystals, which naturally exclude impurity molecules from their lattice structure.
-
-
Consider a Pre-Purification Step: If the crude material is heavily contaminated, a single recrystallization may be insufficient.
-
Action: Perform an acid-base extraction. Dissolve the crude material in a suitable organic solvent (e.g., Methyl tert-butyl ether - MTBE). Wash with a mild aqueous base (e.g., 5% NaHCO₃ solution) to extract the carboxylic acid into the aqueous layer as its salt. Discard the organic layer containing neutral impurities. Re-acidify the aqueous layer with HCl (e.g., 2 M HCl) to a pH of 2-3, causing the pure acid to precipitate.[3] Collect the solid by filtration and then proceed with recrystallization.
-
Rationale: This liquid-liquid extraction is highly effective at removing non-acidic impurities that may interfere with crystallization.
-
Data Summary: Recommended Recrystallization Solvents
| Solvent System (Good / Anti-Solvent) | Ratio (v/v, approx.) | Key Considerations |
| Toluene / Heptane | 1 : 2 to 1 : 4 | Good for large-scale operations. Toluene has a high boiling point. |
| Ethyl Acetate / Hexane | 1 : 3 to 1 : 5 | Common lab-scale system. Easy to remove solvents under vacuum.[4] |
| Acetone / Water | 10 : 1 to 5 : 1 | Use with caution; water can be difficult to remove completely. |
| Isopropanol / Water | 8 : 1 to 4 : 1 | Can be effective, but check for potential esterification at high temperatures. |
Q2: I am struggling with the chiral resolution of trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid. How can I improve the separation of diastereomeric salts?
Probable Causes & Solutions:
This issue arises when attempting to separate a racemic mixture of the trans-acid. The success of diastereomeric salt crystallization hinges on a significant solubility difference between the two diastereomeric salts formed and the selection of an appropriate chiral resolving agent and solvent.[5]
Causality: Chiral resolution via diastereomeric salt formation involves reacting the racemic carboxylic acid (a mixture of (1R,2R) and (1S,2S) enantiomers) with a single enantiomer of a chiral base. This creates a pair of diastereomeric salts ((R-acid/R-base) and (S-acid/R-base)). Diastereomers have different physical properties, including solubility. If the chosen base does not induce a large enough solubility difference in a given solvent, separation by crystallization will be inefficient.[5]
Step-by-Step Troubleshooting Protocol:
-
Screen Chiral Resolving Agents: The interaction between the acid and the chiral base is highly specific. There is no universal resolving agent.
-
Action: Perform a small-scale screen with several common chiral amines. Examples include (R)-(+)-1-Phenylethylamine, (S)-(-)-1-Phenylethylamine, cinchonidine, or quinidine.[5] Dissolve the racemic acid and 0.5-1.0 equivalents of the chiral amine in various solvents (e.g., Methanol, Ethanol, Acetonitrile) and observe which combination yields a crystalline solid upon cooling or evaporation.
-
Rationale: This empirical screening process is the most effective way to identify a successful acid-base-solvent combination for efficient resolution.
-
-
Optimize Stoichiometry and Solvent:
-
Action: Once a promising resolving agent is identified, fine-tune the stoichiometry. Start with 0.5 equivalents of the amine. This often preferentially crystallizes the salt of one diastereomer, leaving the other in the mother liquor.
-
Rationale: Using a sub-stoichiometric amount of the resolving agent can enhance the purity of the first crop of crystals by leveraging the common ion effect and solubility differences.
-
-
Control Crystallization Conditions:
-
Action: Similar to standard recrystallization, dissolve the diastereomeric salt in a minimal amount of hot solvent. Allow it to cool very slowly. Seeding the solution with a tiny crystal of the desired diastereomeric salt can be highly beneficial.
-
Rationale: Slow, controlled crystallization is essential for achieving high diastereomeric excess (d.e.).
-
-
Liberate the Free Acid: After isolating the desired diastereomeric salt, the pure enantiomer of the carboxylic acid must be recovered.
-
Action: Suspend the filtered salt in an organic solvent (e.g., Ethyl Acetate) and wash with an aqueous acid solution (e.g., 1-2 M HCl) to protonate the carboxylic acid and extract the chiral amine into the aqueous layer as its hydrochloride salt. The organic layer will contain the enantiomerically pure (1R,2R)-2-(3,4-DFPC).
-
Rationale: This acid wash effectively breaks the ionic bond of the diastereomeric salt, allowing for the separation and recovery of the target molecule.
-
Diagram: Purification Strategy Selection
Caption: Decision workflow for purifying trans-2-(3,4-DFPC).
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a typical synthesis of this compound?
The impurity profile depends heavily on the synthetic route. Many common routes start from 3,4-difluorobenzaldehyde and proceed through intermediates like (E)-3-(3,4-difluorophenyl)-2-propenoic acid.[1][6] Potential impurities include:
-
Stereoisomers: The (1S,2S)-enantiomer is the most common isomeric impurity if the synthesis is not perfectly stereoselective or if a resolution is incomplete. Cis-isomers are also possible depending on the cyclopropanation method.
-
Starting Materials: Unreacted 3,4-difluorobenzaldehyde or its derivatives.
-
Precursors: Incomplete hydrolysis of an ester intermediate (e.g., methyl or ethyl ester) will leave it as a neutral impurity.[7]
-
Side-Reaction Products: Byproducts from the cyclopropanation step can be a source of contamination.
Q2: How can I confirm the enantiomeric purity of my final product?
Standard analytical techniques like NMR and achiral HPLC can confirm chemical structure and purity but cannot distinguish between enantiomers. You must use a chiral analytical method.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The sample is run on a column with a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.[8]
-
Chiral Gas Chromatography (GC): This is also a viable method, often requiring derivatization of the carboxylic acid to a more volatile ester first.
-
NMR with Chiral Shift Reagents: While possible, this method is less common for routine purity checks as it can be complex to interpret quantitatively.
Q3: What are the critical quality attributes (CQAs) to monitor during the purification process?
For a pharmaceutical intermediate like this, the following CQAs are essential:
-
Assay: The overall percentage of the desired compound (chemical purity), typically measured by HPLC or qNMR. The target is usually >99%.
-
Enantiomeric Purity: The percentage of the desired (1R,2R) enantiomer relative to the undesired (1S,2S) enantiomer. This is measured by chiral HPLC and should typically be >99.5% e.e.
-
Residual Solvents: The amount of any remaining solvents from the purification process, measured by GC headspace analysis. Limits are defined by ICH guidelines.
-
Related Substances: Identification and quantification of any specific impurities, which must be below established thresholds.
Diagram: Troubleshooting Recrystallization
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antipl
- Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine.
- An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed form
- Novel synthetic methodology for the synthesis of Ticagrelor. JOCPR.
- Chiral resolution. Wikipedia.
- This compound synthesis. chemicalbook.
- WO 2013/144295 A1. Googleapis.com.
- Stereoselectivity Synthesis of this compound. Chinese Journal of Pharmaceuticals.
- The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies.
Sources
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. jocpr.com [jocpr.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Stereoselectivity Synthesis of this compound [cjph.com.cn]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. chiraltech.com [chiraltech.com]
Removal of diastereomeric impurities in cyclopropanation
Welcome to the technical support center for cyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the formation and removal of diastereomeric impurities during cyclopropanation. This guide provides in-depth, field-proven insights to enhance the stereochemical purity of your target molecules.
Troubleshooting Guide: Diastereomeric Impurity Removal
This section addresses specific challenges you may encounter when trying to isolate a desired cyclopropane diastereomer.
Issue 1: Poor Diastereoselectivity in the Crude Reaction Mixture
You've run your cyclopropanation reaction, and NMR analysis shows a nearly 1:1 mixture of diastereomers. How can you improve the diastereomeric ratio (d.r.) in favor of your desired product?
Root Cause Analysis:
Low diastereoselectivity is fundamentally a challenge of stereocontrol during the reaction. The transition states leading to the different diastereomers are too close in energy. This can be influenced by several factors:
-
Substrate Control: The inherent stereochemistry of your starting alkene may not be sufficient to direct the cyclopropanation to one face. The directing groups may be too far from the reaction center or conformationally flexible.
-
Reagent/Catalyst Control: The catalyst or reagent used may not be effective at differentiating between the diastereotopic faces of the alkene.
-
Reaction Conditions: Temperature, solvent, and concentration can all influence the energy landscape of the transition states.
Strategic Solutions:
-
Leverage Substrate-Directed Reactions: The presence of a nearby polar functional group, such as a hydroxyl or ester group, can direct the cyclopropanation reagent to a specific face of the alkene.[1][2] For instance, in Simmons-Smith cyclopropanations, the zinc reagent can coordinate with a hydroxyl group, leading to preferential delivery of the methylene group from that same face.[3]
-
Optimize the Catalyst System: For metal-catalyzed cyclopropanations (e.g., using diazo compounds), the choice of metal and ligand is critical. Chiral ligands create a chiral environment around the metal center, which can effectively differentiate between the prochiral faces of the alkene. Consider screening different chiral ligands or metal precursors (e.g., Rh(II), Cu(I), Pd(0)).[4][5]
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often enhance selectivity by amplifying small energy differences between competing transition states.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the catalyst, thereby affecting diastereoselectivity. Experiment with a range of solvents from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., THF, DCM).
-
Workflow for Optimizing Diastereoselectivity:
Sources
Technical Support Center: Optimization of Reaction Conditions for Large-Scale Production
Welcome to the technical support center for reaction scale-up and optimization. This guide is designed for researchers, scientists, and drug development professionals who are transitioning chemical syntheses from the laboratory bench to pilot and production scales. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to navigate the complexities of large-scale production. The transition from a small flask to a large reactor is rarely linear; factors that are negligible at the milligram scale can become process-defining at the kilogram scale.[1][2][3] This guide is structured to help you anticipate, troubleshoot, and master these challenges.
Part 1: Foundational Principles - Why Do Reactions Behave Differently at Scale?
Before troubleshooting specific issues, it is critical to understand the fundamental physical and chemical principles that change with volume. Minor oversights at the lab scale can escalate into significant safety threats and batch failures in a production environment.[4]
Q: My reaction worked perfectly in a 100 mL flask, but the yield dropped and impurities increased in a 50 L reactor. What went wrong?
A: This is the most common challenge in process chemistry, and the answer lies in non-linear scaling effects.[2] The core issues stem from changes in surface-area-to-volume ratio, mixing dynamics, and heat transfer.
-
Heat Transfer is Not Linear: This is the most critical concept to grasp. A vessel's volume increases by the cube of its radius (r³), but its surface area (the area available for heat exchange) only increases by the square of its radius (r²).[5] This means that as you scale up, your reaction generates heat in a much larger volume relative to the surface area available to remove that heat.[1][5] A mild exotherm in a flask can become a dangerous, uncontrolled thermal runaway in a large reactor.[5][6][7] You must monitor the internal reaction temperature, not just the bath/jacket temperature, as significant gradients can form.[5][6]
-
Mixing is Fundamentally Different: A magnetic stir bar is effective in a small flask, but it cannot achieve homogenous mixing in a large, multi-hundred-liter vessel.[5] At scale, mixing is governed by factors like impeller design, agitation speed, and fluid dynamics.[8][9][10] Inefficient mixing leads to "hot spots" where reactants are too concentrated, causing side reactions and impurity formation, or areas where reactants are too dilute, slowing the reaction and leading to incomplete conversion.[5][6][11]
-
Mass Transfer Becomes a Limiting Factor: In heterogeneous reactions (e.g., gas-liquid, liquid-liquid, solid-liquid), the rate at which reactants move between phases can become the rate-limiting step.[12][13] Efficient mixing is crucial to maximize the interfacial area for mass transfer, which is often less efficient at larger scales.[12]
Scale-Up Parameter Comparison
The following table illustrates the dramatic, non-linear changes that occur during scale-up.
| Parameter | Lab Scale (1 L Flask) | Pilot Scale (100 L Reactor) | Production Scale (5000 L Reactor) | Causality & Implication |
| Volume | 1 L | 100 L | 5000 L | Baseline for comparison. |
| Surface Area/Volume Ratio | ~4.8 m⁻¹ | ~1.1 m⁻¹ | ~0.3 m⁻¹ | Drastically reduced capacity for heat removal per unit volume. High potential for thermal runaway.[5][14] |
| Typical Mixing Time | < 10 seconds | 1 - 5 minutes | 5 - 30+ minutes | Slower homogenization can lead to localized concentration gradients, impacting yield and purity.[15] |
| Heat Removal Capacity | High | Moderate | Low | Exothermic reactions must be carefully controlled, often through slow reagent addition.[5][16] |
| Typical Agitation | Magnetic Stir Bar | Overhead Stirrer (Impeller) | Multi-Impeller Agitator | Mechanical stress (shear force) from impellers can affect crystal structure or sensitive molecules.[10] |
Part 2: Systematic Optimization - A Proactive Approach
Relying on a "one variable at a time" (OVAT) approach is inefficient and often fails to identify the optimal reaction conditions because it ignores the interactions between parameters.[17][18] A statistically rigorous method like Design of Experiments (DoE) is the industry standard for rapid and robust process optimization.[17][19][20]
Q: What is Design of Experiments (DoE) and why should I use it?
A: Design of Experiments (DoE) is a statistical methodology to systematically vary multiple input factors (e.g., temperature, concentration, catalyst loading) at the same time to understand their individual and interactive effects on the outputs (responses) of your process, such as yield and purity.[17][19] The key advantage is that it allows you to explore a large reaction space with a minimal number of experiments, revealing the optimal conditions and identifying critical process parameters far more efficiently than the traditional OVAT method.[18][19]
Workflow: Implementing a DoE Study for Reaction Optimization
Caption: A typical workflow for a Design of Experiments (DoE) study.
Experimental Protocol: Basic 2-Factor Full Factorial DoE
This protocol outlines a simple DoE to investigate the effects of Temperature and Reagent Equivalents on reaction yield.
-
Define Factors and Levels:
-
Factor A (Temperature): Low Level (-1) = 60°C, High Level (+1) = 80°C.
-
Factor B (Reagent Eq.): Low Level (-1) = 1.1 eq, High Level (+1) = 1.5 eq.
-
-
Create the Design Matrix: A full factorial design requires testing all possible combinations (2² = 4 experiments). A center point is added to check for curvature.
| Run Order | Temp (°C) | Reagent (eq.) | Coded Level (Temp, Eq.) | Observed Yield (%) |
| 1 | 70 | 1.3 | (0, 0) | Record Result |
| 2 | 60 | 1.1 | (-1, -1) | Record Result |
| 3 | 80 | 1.5 | (+1, +1) | Record Result |
| 4 | 60 | 1.5 | (-1, +1) | Record Result |
| 5 | 80 | 1.1 | (+1, -1) | Record Result |
-
Execution: Randomize the run order to prevent time-based bias. Execute each experiment precisely as defined.
-
Analysis: Use statistical software to analyze the results. The output will show the main effect of each factor and, crucially, the interaction effect (e.g., if the effect of temperature is different at high vs. low reagent equivalents). This analysis guides you to the region of optimal performance.
Part 3: Troubleshooting Guide
This section addresses specific problems encountered during scale-up.
Q: My reaction has become dangerously exothermic at scale. How can I control it?
A: This is a critical safety issue stemming from poor heat transfer.[5][11]
-
Causality: The rate of heat generation has surpassed the reactor's heat removal capacity.[16] This can lead to a thermal runaway, where increasing temperature accelerates the reaction, which in turn generates more heat in a dangerous feedback loop.[5][6]
-
Immediate Actions:
-
Reduce Addition Rate: For reactions involving the addition of a reactive reagent, slowing the feed rate is the primary method of controlling the exotherm.[6]
-
Increase Cooling: Ensure maximum flow of coolant to the reactor jacket. Have an emergency cooling bath (e.g., ice/water) ready for lab/pilot scale.[5]
-
Dilute the Reaction: Increasing the solvent volume can help absorb thermal energy, though this may impact reaction kinetics and downstream processing.[6]
-
-
Long-Term Solutions:
-
Perform Calorimetry Studies: Use a reaction calorimeter to accurately measure the heat of reaction and determine the maximum heat output. This data is essential for safe reactor design.[16]
-
Re-evaluate Operating Temperature: A safety margin of at least 50-100°C between the process temperature and the onset temperature of any decomposition is recommended.[21]
-
Consider a Semi-Batch Process: Instead of adding all reagents at once (batch process), add one reagent slowly over time (semi-batch). This allows the heat to be removed as it is generated.[22]
-
Q: The impurity profile is completely different and much worse at scale. Why?
A: This is typically due to poor mixing or localized overheating.[11][23]
-
Causality: Inefficient mixing creates areas of high reactant concentration ("hot spots") that can favor side reactions or product degradation, which may have been insignificant in a well-mixed flask.[5][6]
-
Troubleshooting Steps:
-
Evaluate Mixing Parameters: The choice of impeller, its position, and the agitation speed (RPM) are critical. A simple Rushton turbine may not be suitable for shear-sensitive materials. Consult with a chemical engineer to model the fluid dynamics in your reactor.[8][9]
-
Change Addition Point: Adding a reactive reagent subsurface near an impeller can promote rapid dispersion and prevent localized concentration. Avoid adding reagents directly onto the liquid surface where mixing is poor.
-
Leverage Process Analytical Technology (PAT): Use in-situ probes like FTIR or Raman spectroscopy to monitor the real-time concentration of reactants, products, and key impurities.[24][25][26] This provides a window into the reaction as it happens, allowing you to correlate process deviations with impurity formation.[27][28]
-
Q: My product won't crystallize properly or is an oil/gum at scale. What should I do?
A: Crystallization is highly sensitive to cooling rates, agitation, and purity, all of which change at scale.[29][30] Column chromatography is not a viable purification method at large scales, so a robust crystallization is essential.[31]
-
Causality: Slower, less controlled cooling in a large reactor can lead to different crystal forms (polymorphs) or prevent nucleation altogether.[11][30] Higher impurity levels, resulting from scale-up issues, can also inhibit crystallization.
-
Optimization Strategy:
-
Control Cooling Profile: Implement a slow, linear cooling ramp instead of simply placing the vessel in an ice bath. This gives molecules time to orient into a stable crystal lattice.
-
Optimize Seeding: Develop a robust seeding strategy. Key parameters to study include the seed loading (mass), seed size, and the temperature at which the seed is added.[29]
-
Study Solvent Systems: The choice of anti-solvent and the rate of its addition are critical. A systematic screening of solvent/anti-solvent systems is often necessary.
-
Manage Agitation: Agitation is needed for uniform cooling, but excessive shear force can break crystals (attrition), leading to fines that are difficult to filter.[30]
-
Relationship of Key Scale-Up Parameters
Caption: Interdependencies of primary reaction parameters and process outcomes.
Part 4: Frequently Asked Questions (FAQs)
-
Q1: How much should I scale up at each step?
-
Q2: My starting materials from a new supplier are causing issues. Why?
-
A: Raw material consistency is a major challenge.[4] Different suppliers may have different impurity profiles, and even different batches from the same supplier can vary.[32] These new impurities can poison a catalyst or alter the reaction pathway. Always run a small-scale test with new batches of key starting materials.
-
-
Q3: How full should my reactor be?
-
Q4: What is the single most important thing to do before any scale-up?
-
A: Conduct a thorough risk assessment.[5][11] This involves identifying all potential hazards (e.g., thermal runaway, gas evolution, toxic reagents), evaluating the risks, and putting control measures in place before you start the experiment.[33] This is not just a procedural step; it is essential for ensuring a safe and successful outcome.[7][22]
-
References
-
Design of Experiments (DoE) Studies. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety. Retrieved from [Link]
-
The Ultimate Chemical Manufacturing Scale-Up Checklist. (n.d.). Re:Build Optimation. Retrieved from [Link]
-
Scale-up Reactions. (2019, September 18). Division of Research Safety | Illinois. Retrieved from [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit. Retrieved from [Link]
-
The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (n.d.). RSC Publishing. Retrieved from [Link]
-
Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]
-
Batch Crystallization Optimization and Process Design. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Mastering Crystallization: A Deep Dive Into Process Optimization. (n.d.). Retrieved from [Link]
-
Chemical Process Safety | Techniques & Equipment. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Energy-efficient Strategies in Large-Scale Crystallization Processes. (2024, September 23). Hilaris Publisher. Retrieved from [Link]
-
Reaction optimization using Design of Experiment (DOE) at the NMR scale. (2020, May 11). Proceedings of Student Research and Creative Inquiry Day. Retrieved from [Link]
-
Problems needing attention in synthesis process scaling up. (2021, January 6). SHANDONG LOOK CHEMICAL. Retrieved from [Link]
-
Scale-Up: What Goes Wrong? (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025, May 12). ACS Publications. Retrieved from [Link]
-
6 key challenges when scaling up sustainable chemical processes. (2025, June 19). UK-CPI.com. Retrieved from [Link]
-
The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (2015, December 24). RSC Publishing. Retrieved from [Link]
-
Scale-Up Methods in Chemical Reaction Engineering. (n.d.). Socratica. Retrieved from [Link]
-
Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. (n.d.). Agilent. Retrieved from [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications. Retrieved from [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Retrieved from [Link]
-
Process Analytic Technologies (PAT) & Reaction Kinetics. (n.d.). J-Star Research. Retrieved from [Link]
-
Chemical Synthesis and Process Optimization of Industrial Chemistry. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Machine learning-guided strategies for reaction conditions design and optimization. (n.d.). Retrieved from [Link]
-
Process Modelling For Efficient Scale-Up In Chemical Manufacturing. (2025, August 19). Retrieved from [Link]
-
Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. (2012, May 4). American Pharmaceutical Review. Retrieved from [Link]
-
8 Key Challenges To Pilot Plant Scale-Up. (n.d.). EPIC Systems Group. Retrieved from [Link]
-
Challenges of scaling up chemical processes (based on real life experiences). (n.d.). Retrieved from [Link]
-
Optimization of crystallization conditions for biological macromolecules. (n.d.). PMC - NIH. Retrieved from [Link]
-
Heat Transfer and Process Scale-up. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Process Analytical Technology: An Investment in Process Knowledge. (2005, April 20). ACS Publications. Retrieved from [Link]
-
Large-scale crystallization of proteins for purification and formulation. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Fundamentals of fluid flow, mixing and mass transfer in bioreactors during bioreactor scale-up and their effects on cell growth, metabolism and protein production. (n.d.). Liaoyang Sinotech Technology Development Co., Ltd. Retrieved from [Link]
-
How Do You Optimize Chemical Reaction Yields? (2025, November 9). Chemistry For Everyone - YouTube. Retrieved from [Link]
-
SOME SCALE-UP CONSIDERATIONS. (n.d.). CatSci Ltd. Retrieved from [Link]
-
Revisiting the Role of Mass and Heat Transfer in Gas–Solid Catalytic Reactions. (n.d.). MDPI. Retrieved from [Link]
-
Chemical Scale-Up Safety Guide. (n.d.). Scribd. Retrieved from [Link]
-
Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. (2014, November 20). ACS Publications. Retrieved from [Link]
-
How do you Safely Scale up a Given Chemical Reaction? (2024, January 8). Scientific Update. Retrieved from [Link]
-
Scale up reactions Guideline. (n.d.). KAUST Health & Safety. Retrieved from [Link]
-
Rules of Thumb: Scale-up. (2023, October 26). The Chemical Engineer. Retrieved from [Link]
-
Impurity Profiling of Chemical Reactions | Process Development Strategies. (n.d.). Mettler Toledo. Retrieved from [Link]
-
The influence of the mixing in the process Chemical Reactions. (2024, July 28). YouTube. Retrieved from [Link]
-
Mixing in Bioreactors: Scale-Up Best Practices. (2025, September 2). Cultivated Meat Shop. Retrieved from [Link]
-
Bioreactor Scale-Up: Mass Transfer. (2024, September 9). BioProcess International. Retrieved from [Link]
Sources
- 1. enertherm-engineering.com [enertherm-engineering.com]
- 2. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 3. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 4. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. mt.com [mt.com]
- 8. Fundamentals of fluid flow, mixing and mass transfer in bioreactors during bioreactor scale-up and their effects on cell growth, metabolism and protein production - Liaoyang Sinotech Technology Development Co., Ltd. [sinotechmachinery.com]
- 9. youtube.com [youtube.com]
- 10. cultivatedmeat.co.uk [cultivatedmeat.co.uk]
- 11. sdlookchem.com [sdlookchem.com]
- 12. mdpi.com [mdpi.com]
- 13. bioprocessintl.com [bioprocessintl.com]
- 14. reddit.com [reddit.com]
- 15. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 16. mt.com [mt.com]
- 17. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
- 19. mt.com [mt.com]
- 20. Reaction optimization using Design of Experiment (DOE) at the NMR scale | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. fauske.com [fauske.com]
- 23. mt.com [mt.com]
- 24. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 25. J-STAR Process Chemists | HTE & CRO Services [jstar-research.com]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. agilent.com [agilent.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. mt.com [mt.com]
- 30. enertherm-engineering.com [enertherm-engineering.com]
- 31. catsci.com [catsci.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. hse.kaust.edu.sa [hse.kaust.edu.sa]
Navigating the Nuances of Amine Synthesis: A Technical Support Guide to the Hofmann Degradation
Welcome to the Technical Support Center for the Hofmann Degradation. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction for the synthesis of primary amines. The Hofmann degradation, a classic name reaction, provides a valuable method for shortening a carbon chain by one unit while converting a primary amide into a primary amine.[1][2][3] However, like any chemical transformation, its success is dependent on careful control of reaction parameters and a thorough understanding of its mechanism and potential pitfalls.
This guide is structured to provide you with both quick answers to common questions and in-depth troubleshooting strategies to address specific challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to not only solve problems but also to proactively optimize your reaction conditions for robust and reproducible results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the Hofmann degradation.
Q1: What is the fundamental principle of the Hofmann degradation?
The Hofmann degradation is a chemical reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2][4] The reaction is typically carried out using bromine in a strongly basic aqueous solution, such as sodium hydroxide.[1][2][5] The key transformation involves the rearrangement of an intermediate N-bromoamide to an isocyanate, which is then hydrolyzed to the final amine product with the loss of the carbonyl carbon as carbon dioxide.[1][6][7]
Q2: My reaction is not working. What are the most common reasons for failure?
The most frequent culprits for a failed Hofmann degradation are:
-
Degradation of the hypobromite reagent: The active brominating agent, sodium hypobromite, is generated in situ and is unstable, especially at elevated temperatures.[8]
-
Incorrect stoichiometry of reagents: The molar ratios of the amide, bromine, and base are critical for optimal conversion.
-
Low reaction temperature: While initial bromination is often done at low temperatures, the rearrangement step requires sufficient thermal energy.
-
Substrate-related issues: The electronic and steric properties of the starting amide can significantly influence the reaction's success.
Q3: Are there any alternatives to using elemental bromine?
Yes, several reagents can be used as a substitute for bromine, which can be advantageous for substrates sensitive to the harsh conditions of the traditional method or for safety reasons.[1][9] These include:
-
Sodium hypochlorite (NaOCl): A less hazardous alternative to bromine.[1]
-
N-Bromosuccinimide (NBS): Often used in combination with a strong base like DBU.[1][9]
-
Hypervalent iodine reagents: Reagents such as (diacetoxyiodo)benzene (PIDA) offer milder reaction conditions.[9][10]
Q4: Can I monitor the progress of my Hofmann degradation reaction?
Yes, Thin Layer Chromatography (TLC) is an excellent and straightforward method for monitoring the progress of the reaction. You can track the disappearance of the starting amide and the appearance of the amine product. A co-spot of the starting material and the reaction mixture is highly recommended to accurately gauge the consumption of the reactant.
In-Depth Troubleshooting Guide
This section provides a more detailed, problem-solution approach to common issues encountered during the Hofmann degradation.
Problem 1: Low or No Yield of the Desired Primary Amine
A disappointing yield is one of the most common frustrations in the lab. Let's break down the potential causes and their solutions.
Potential Cause A: Inactive or Decomposed Hypobromite Reagent
The sodium hypobromite formed in situ from bromine and sodium hydroxide is susceptible to decomposition, especially with temperature fluctuations.
-
Solution: Prepare the sodium hypobromite solution at low temperatures (0-5 °C) and use it immediately. The bromine should be added slowly to a cold, stirred solution of sodium hydroxide. A pale yellow color is indicative of the presence of hypobromite.
Potential Cause B: Incomplete Rearrangement of the N-bromoamide Intermediate
The rearrangement of the N-bromoamide to the isocyanate is the key step and is temperature-dependent.
-
Solution: After the initial low-temperature N-bromination, ensure the reaction mixture is gently warmed to the temperature appropriate for your specific substrate to facilitate the rearrangement. This temperature may need to be optimized, but a range of 50-80 °C is often effective.
Potential Cause C: Unfavorable Substrate Electronics
Amides with strongly electron-withdrawing groups can be less reactive as the nitrogen lone pair is less available for the initial attack on bromine.
-
Solution: For such substrates, you may need to employ more forcing conditions, such as a higher concentration of base or a higher reaction temperature. Alternatively, using a milder, more reactive brominating agent like NBS in the presence of a non-nucleophilic base could be beneficial.[9]
Problem 2: Formation of a White Precipitate (Urea Byproduct)
The appearance of an insoluble white precipitate is a frequent observation and is typically a symmetrically substituted urea (R-NH-CO-NH-R). This byproduct forms when the newly generated primary amine product acts as a nucleophile and attacks the isocyanate intermediate before it can be hydrolyzed by water.[11]
Prevention Strategies:
-
Maintain a High Concentration of Base: A higher concentration of hydroxide ions favors the rapid hydrolysis of the isocyanate to the carbamic acid, which then decarboxylates to the desired amine.[6] This outcompetes the reaction of the isocyanate with the amine product.
-
Control the Rate of Amine Formation: In some cases, a slower, more controlled warming of the reaction mixture after the initial bromination can prevent a rapid buildup of the amine product, thus minimizing its reaction with the isocyanate.
Removal of Urea Byproduct:
-
Filtration: Since ureas are often insoluble in the reaction mixture, they can sometimes be removed by filtration.
-
Acid-Base Extraction: The desired amine product is basic and can be extracted into an acidic aqueous layer, leaving the neutral urea byproduct in the organic layer. The amine can then be recovered by basifying the aqueous layer and re-extracting.
-
Chromatography: If the urea is soluble and co-elutes with the product, careful column chromatography with an appropriate solvent system may be necessary.
Problem 3: Reaction Stalls or is Incomplete
Observing the persistence of the starting material by TLC indicates an incomplete reaction.
Potential Cause A: Insufficient Bromine
If the bromine is of low purity or if some is lost due to volatility, the reaction may not go to completion.
-
Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of high-purity bromine. Ensure that the addition is done in a closed or well-contained system to minimize loss.
Potential Cause B: Insufficient Base
The reaction consumes multiple equivalents of base for the various deprotonation and hydrolysis steps.[6][7][12]
-
Solution: Ensure that at least four equivalents of a strong base like NaOH or KOH are used relative to the starting amide.
Visualizing the Process: Mechanism and Troubleshooting
To further clarify the intricacies of the Hofmann degradation, the following diagrams illustrate the reaction mechanism and a logical workflow for troubleshooting common issues.
Experimental Protocol: A Validated Approach
This protocol provides a general and robust procedure for the Hofmann degradation of a primary amide. Note: This is a representative protocol and may require optimization for your specific substrate.
Safety First:
-
Bromine is highly corrosive, toxic, and volatile. Always handle bromine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and heavy-duty, chemically resistant gloves. Have a solution of sodium thiosulfate readily available to neutralize any spills.
-
Sodium hydroxide is a strong, corrosive base. Handle with care and wear appropriate PPE. The dissolution of NaOH in water is highly exothermic; perform this in an ice bath.
Reagents and Equipment:
-
Primary amide (1.0 eq)
-
Sodium hydroxide (4.0 eq)
-
Bromine (1.05 eq)
-
Deionized water
-
Round-bottom flask equipped with a magnetic stir bar
-
Addition funnel
-
Ice bath
-
Heating mantle with a temperature controller
-
TLC plates and chamber
-
Appropriate work-up and purification solvents and glassware
Procedure:
-
Preparation of the Sodium Hydroxide Solution: In a beaker, dissolve sodium hydroxide (4.0 eq) in deionized water. Caution: Exothermic reaction. Cool the solution to 0-5 °C in an ice bath.
-
Formation of the Sodium Hypobromite Reagent: Transfer the cold NaOH solution to the round-bottom flask. While stirring vigorously in the ice bath, slowly add bromine (1.05 eq) via the addition funnel. Maintain the temperature below 10 °C during the addition. The solution should turn a pale yellow.
-
Addition of the Amide: Once the hypobromite solution is prepared and has stabilized at 0-5 °C, add the primary amide (1.0 eq) in one portion (if a solid) or slowly via an addition funnel (if a solution).
-
N-Bromination: Continue stirring the reaction mixture at 0-5 °C for 30-60 minutes. Monitor the consumption of the starting amide by TLC.
-
Rearrangement: Once the N-bromination is complete (as indicated by TLC), slowly warm the reaction mixture to the desired temperature (typically 50-80 °C). The optimal temperature and time for this step are substrate-dependent and may require optimization. Monitor the formation of the amine product by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench any remaining bromine by adding a small amount of aqueous sodium thiosulfate solution until the yellow color disappears.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) several times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude amine can be purified by standard techniques such as acid-base extraction, crystallization, or column chromatography.
Data Summary Table for Reaction Optimization
| Parameter | General Range | Rationale |
| Temperature (N-Bromination) | 0-10 °C | Minimizes decomposition of sodium hypobromite. |
| Temperature (Rearrangement) | 50-80 °C | Provides sufficient energy for the rearrangement step. |
| Base (NaOH/KOH) Equivalents | 4.0 - 5.0 eq | Ensures complete deprotonation and hydrolysis. |
| Bromine Equivalents | 1.05 - 1.1 eq | Accounts for potential loss and ensures complete reaction. |
By understanding the mechanism, anticipating potential side reactions, and systematically troubleshooting any issues that arise, the Hofmann degradation can be a reliable and powerful tool in your synthetic arsenal. This guide is intended to be a living document; as new insights and alternative reagents emerge, we will continue to provide you with the most current and practical information.
References
-
Wikipedia. Hofmann rearrangement. [Link]
-
Chemistry Notes. Separation of Amines by Hoffmann's Method. [Link]
-
Chemical Note. Separation of primary, secondary and tertiary amines by Hoffmann's method. [Link]
-
Sathee. Chemistry Hoffmann Bromamide Reaction. [Link]
-
YouTube. Hofmann Degradation. [Link]
-
YouTube. #Tips on Hoffmann Method(separation of primary,secondary and tertiary amines). [Link]
-
Chemistry Stack Exchange. Why is only bromine used in the degradation reaction?. [Link]
-
Pharm D Guru. 31. HOFMANN REARRANGEMENT. [Link]
-
Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]
-
Vedantu. Hoffmann Bromamide Reaction: Mechanism, Steps & Applications. [Link]
-
Khan Academy. Hoffmann bromamide degradation reaction. [Link]
-
Khan Academy. Hoffmann bromamide degradation reaction (video). [Link]
-
YouTube. Super Trick : Hofmann Bromamide Reaction in Organic Chemistry | IIT JEE & NEET. [Link]
-
ResearchGate. Hofmann rearrangement (Hofmann degradation reaction) | Request PDF. [Link]
-
YouTube. Hofmann Degradation. [Link]
-
BYJU'S. Hoffmann Bromamide Reaction Mechanism. [Link]
-
Chemistry LibreTexts. Hofmann Degradation. [Link]
-
YouTube. Separation of primary, secondary and tertiary amines by Hoffmann's method. [Link]
-
YouTube. Hoffmanns Test | Separation of Primary secondary and tertiary amine | Amino Compounds | NEB 12. [Link]
-
Khan Academy. Hoffmann bromamide degradation reaction (video). [Link]
-
Physics Wallah. Hoffmann Bromamide Degradation Formula. [Link]
-
YouTube. Hofmann Bromamide-degradation: with mechanism. [Link]
-
Organic Chemistry Portal. Hofmann Elimination. [Link]
-
Shaalaa.com. Write a Short Note on Hoffmann Bromamide Degradation.. [Link]
-
Quora. What is the Hoffmann bromamide degradation mechanism?. [Link]
-
ResearchGate. The Hofmann Reaction. [Link]
-
Master Organic Chemistry. The Hofmann Elimination – Why Are “Less Substituted” Alkenes Favored?. [Link]
-
Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
YouTube. Hofmann Bromamide Degradation / organic name reaction mechanism / hofmann degradation Mechanism. [Link]
-
YouTube. Hoffmann Bromamide Degradation Reaction Mechanism | Hoffmann Reaction | IIT JAM 2024 Chemistry. [Link]
Sources
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Hoffmann Bromamide Reaction: Mechanism, Steps & Applications [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 12. Khan Academy [khanacademy.org]
Ticagrelor Industrial Synthesis: A Technical Support Center
This guide is designed for researchers, scientists, and drug development professionals engaged in the industrial synthesis of Ticagrelor. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and process optimization studies. Our focus is on anticipating and resolving common challenges to enhance yield, purity, and scalability.
Introduction to Ticagrelor Synthesis
Ticagrelor, (1S,2S,3R,5S)-3-[7-{[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-[][2][3]-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, is a potent and selective P2Y12 receptor antagonist used to prevent thrombotic events.[4] Its complex stereochemistry and multi-step synthesis present significant challenges for industrial-scale production. The most common synthetic strategies are convergent, involving the preparation of three key intermediates that are subsequently coupled.
This guide will address issues encountered during the synthesis of these key fragments and their subsequent assembly into the final active pharmaceutical ingredient (API).
Core Synthesis Pathway Overview
A prevalent convergent synthesis route for Ticagrelor is outlined below. This guide will delve into the specific challenges associated with each major transformation.
Caption: High-level overview of a convergent Ticagrelor synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the industrial synthesis of Ticagrelor.
Q1: What are the most critical challenges in the industrial synthesis of Ticagrelor?
A1: The primary challenges include:
-
Impurity Control: Numerous process-related impurities and degradation products can form, complicating purification and potentially impacting the final API quality.[][5]
-
Hazardous Reagents: Early synthetic routes employed hazardous reagents like n-BuLi, isoamyl nitrite, and bromoform, which are unsuitable for large-scale production.[3][6]
-
Harsh Reaction Conditions: Some methods require high pressures and temperatures, posing safety risks and requiring specialized equipment.[3][7]
-
Stereochemical Control: The molecule has multiple chiral centers, and maintaining the correct stereochemistry throughout the synthesis is crucial for its pharmacological activity.[2]
-
Purification: Achieving the high purity required for an API often necessitates chromatographic purification, which is inefficient and costly at an industrial scale.[3][7]
Q2: Which synthetic route is most amenable to industrial scale-up?
A2: Convergent synthetic routes are generally preferred for industrial production. An efficient and safer process involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative, followed by the construction of the triazole ring and subsequent coupling with the cyclopropylamine moiety.[3] This approach avoids many of the hazardous reagents and harsh conditions of earlier linear syntheses.
Q3: What are the key starting materials for Ticagrelor synthesis?
A3: The key intermediates are:
-
A pyrimidine amine derivative , such as 4,6-dichloro-2-(propylthio)pyrimidin-5-amine.[8]
-
A chiral cyclopentane derivative , which provides the core cyclopentanediol structure.
-
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine , a critical chiral building block that ensures proper binding to the P2Y12 receptor.[2]
Q4: Are there greener alternatives for any of the reaction steps?
A4: Yes, for instance, the diazotization step to form the triazole ring, which traditionally uses sodium nitrite in acetic acid, can generate impurities. A greener and safer alternative is the use of "Resin-NO2" in a mixture of water and acetonitrile.[3] This heterogeneous reagent simplifies work-up and minimizes the formation of acid-catalyzed byproducts.
Part 2: Troubleshooting Guide
This section provides detailed solutions to specific problems that may be encountered during the synthesis of Ticagrelor.
Challenges in the Synthesis of the Triazolopyrimidine Core
The formation of the triazolo[4,5-d]pyrimidine core is a critical step that is often plagued by side reactions and impurities.
Problem 1: Low yield and formation of impurities during diazotization and cyclization to form the triazole ring.
-
Potential Cause: The use of highly acidic conditions (e.g., sodium nitrite with acetic acid) can lead to the deprotection of acid-sensitive groups on the cyclopentane moiety. This can also lead to the formation of difficult-to-remove impurities.[3]
-
Recommended Solution:
-
Alternative Reagent: Employ a milder and safer diazotizing agent such as "Resin-NO2". This resin-bound nitrite reagent avoids highly acidic conditions, thus preventing the degradation of the substrate.[3]
-
Solvent System: Conduct the reaction in a biphasic system like water and acetonitrile. This can improve the reaction rate and selectivity.[3]
-
Temperature Control: Maintain a low temperature (0-5 °C) during the addition of the diazotizing agent to control the exothermic reaction and minimize side product formation.[9]
-
Problem 2: Formation of dimer impurities during the initial condensation step.
-
Potential Cause: When condensing the pyrimidine and cyclopentane moieties, the highly reactive chloro groups on the pyrimidine ring can react with two molecules of the cyclopentane derivative, leading to the formation of a dimer impurity.
-
Recommended Solution:
-
Stoichiometry Control: Use a slight excess of the cyclopentane derivative to ensure complete reaction of the pyrimidine and minimize the chance of dimerization.
-
Slow Addition: Add the pyrimidine derivative slowly to the reaction mixture containing the cyclopentane derivative to maintain a low concentration of the former and disfavor the dimerization reaction.
-
Base Selection: The choice of base can influence the reaction outcome. Bases like DBU and DIPEA have been successfully used.[3]
-
Challenges in the Final Coupling and Deprotection Steps
The final stages of the synthesis, where the key intermediates are coupled and protecting groups are removed, are critical for achieving high purity.
Problem 3: Formation of diastereomeric impurities during the final coupling step.
-
Potential Cause: The presence of isomeric impurities in the chiral starting materials, particularly the (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, will lead to the formation of diastereomers in the final product.
-
Recommended Solution:
-
Starting Material Purity: Ensure the high enantiomeric and diastereomeric purity of the cyclopropylamine intermediate before the coupling reaction. Chiral resolution techniques may be necessary.
-
Analytical Monitoring: Use chiral HPLC to monitor the purity of the starting materials and the final product to ensure that diastereomeric impurities are below the acceptable limits.
-
Problem 4: Incomplete deprotection or formation of degradation products during the final deprotection step.
-
Potential Cause: The use of strong acids for an extended period to remove protecting groups (e.g., acetonide) can lead to the formation of degradation impurities.[3] Conversely, incomplete reaction will leave residual protected Ticagrelor.
-
Recommended Solution:
-
Optimized Acid Concentration and Reaction Time: Carefully control the concentration of the acid (e.g., hydrochloric acid) and the reaction time. Monitor the reaction progress closely by HPLC to ensure complete deprotection without significant degradation.[3]
-
Solvent Choice: The choice of solvent can impact the reaction. Dichloromethane (DCM) with aqueous HCl is a commonly used system.[3] The combination of methanol and aqueous HCl should be avoided due to the potential formation of genotoxic impurities like methyl chloride.[3]
-
Purification Challenges
Achieving the required >99.7% purity for Ticagrelor without resorting to column chromatography is a significant industrial challenge.[10]
Problem 5: Difficulty in removing closely related impurities by simple crystallization.
-
Potential Cause: Process-related impurities often have similar polarity and solubility to Ticagrelor, making their removal by a single-solvent crystallization challenging.[6]
-
Recommended Solution:
-
Multi-Solvent Crystallization: Employ a multi-solvent system for purification. A mixture of methanol and water has been shown to be effective in removing known impurities and achieving high purity.[6][11] Another approach involves dissolving the crude product in a solvent like ethyl acetate and then adding an anti-solvent such as isooctane to induce crystallization.[12]
-
pH Adjustment: The pH of the solution during work-up and crystallization can significantly impact the removal of certain impurities.
-
Seeding: Use of seed crystals of the desired polymorphic form can aid in achieving a consistent and pure crystalline product.
-
Part 3: Experimental Protocols & Data
Protocol: Purification of Crude Ticagrelor by Crystallization
This protocol is adapted from a method demonstrated to achieve high purity.[6]
-
Dissolve the crude Ticagrelor in methanol (approximately 5 volumes).
-
Heat the solution to 40-50 °C to ensure complete dissolution.
-
Slowly add water (approximately 10 volumes) as an anti-solvent while maintaining the temperature.
-
Cool the mixture gradually to room temperature and then to 0-5 °C.
-
Stir the resulting slurry for 2-4 hours to allow for complete crystallization.
-
Filter the solid product and wash the cake with a cold mixture of methanol and water.
-
Dry the purified Ticagrelor under vacuum at 40-50 °C until a constant weight is achieved.
Table: Comparison of Reaction Conditions for Key Steps
| Step | Traditional Method | Improved/Optimized Method | Key Advantage of Improved Method | Reference |
| Diazotization | Sodium nitrite, acetic acid | Resin-NO2, water/acetonitrile | Safer, avoids strong acid, reduces impurity formation | [3] |
| Condensation | High temperature and pressure in an autoclave | DBU/DIPEA in ethylene glycol at atmospheric pressure | Safer, avoids high pressure, more plant-friendly | [3][7] |
| Deprotection | HCl in methanol | HCl in dichloromethane | Avoids formation of genotoxic methyl chloride | [3] |
| Purification | Column chromatography | Crystallization from methanol/water or ethyl acetate/isooctane | Scalable, cost-effective, avoids chromatography | [6][12] |
Part 4: Visualizing Impurity Formation
Understanding the potential side reactions is key to preventing them. The following diagram illustrates the formation of a common dimer impurity.
Caption: Formation pathway of a dimer impurity.
Conclusion
The industrial synthesis of Ticagrelor is a complex undertaking where careful process control and optimization are paramount. By understanding the root causes of common challenges, such as impurity formation and reaction safety, and by implementing improved methodologies, it is possible to develop a robust, scalable, and efficient manufacturing process. This guide serves as a starting point for troubleshooting and process development, emphasizing the importance of scientific understanding in achieving high-quality API production.
References
-
Pharmaffiliates. The Science Behind Ticagrelor: A Look at Key Chemical Intermediates. [Link]
-
Shinde, S. D., et al. (2015). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 4(1), 493. [Link]
-
ResearchGate. An Effective and Convenient Process for the Preparation of Ticagrelor: Optimized by Response Surface Methodology and One-Pot Reaction. [Link]
- Patsnap.
-
ResearchGate. Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. [Link]
-
Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 11(3), 1088-1095. [Link]
-
CORE. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed format. [Link]
- Patsnap.
-
ORBi. Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. [Link]
- Google Patents. US9278972B2 - Synthesis of triazolopyrimidine compounds.
-
SynZeal. Ticagrelor Impurities. [Link]
-
Journal of Chemical and Pharmaceutical Research. Novel synthesis of Ticagrelor, an ant. [Link]
- Google Patents.
-
SciSpace. Ticagrelor purification method (2019) | Tu Yongjun. [Link]
- Google Patents.
- Google Patents.
- Google Patents.
-
ResearchGate. (PDF) SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTIPLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. [Link]
- Google Patents.
- Google Patents.
-
ResearchGate. (PDF) Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. [Link]
Sources
- 2. nbinno.com [nbinno.com]
- 3. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9278972B2 - Synthesis of triazolopyrimidine compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Synthesis method of ticagrelor intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 9. WO2021245220A1 - Process for the preparation of ticagrelor - Google Patents [patents.google.com]
- 10. CN105801583A - Purification method of ticagrelor - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Ticagrelor purification method (2019) | Tu Yongjun | 1 Citations [scispace.com]
Technical Support Center: Stability of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid Under Acidic Conditions
Welcome to the technical support center for (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability in acidic environments. As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Ticagrelor, understanding its stability profile is critical for process development, formulation, and ensuring the quality of the final drug product.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the cyclopropane ring in this compound under acidic conditions?
The cyclopropane ring is a strained three-membered ring system. While generally stable, it can be susceptible to ring-opening reactions under certain conditions, including the presence of strong acids.[3][4] The stability is influenced by factors such as the strength of the acid, temperature, reaction time, and the presence of nucleophiles. For this compound, the electron-withdrawing nature of the 3,4-difluorophenyl group can influence the reactivity of the cyclopropane ring.
Q2: What are the potential degradation pathways for this compound in an acidic medium?
Under acidic conditions, the primary concern is the acid-catalyzed ring-opening of the cyclopropane moiety.[3][4] This can proceed through a carbocation intermediate, which can then react with available nucleophiles in the medium. Another potential degradation pathway, though generally less favored for carboxylic acids themselves, could involve reactions at the carboxylic acid group if the conditions are harsh enough to promote decarboxylation, although this is less likely under typical acidic hydrolytic stress conditions.
Q3: How does the difluorophenyl group affect the stability of the molecule?
The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This electronic effect can influence the stability and reactivity of the adjacent cyclopropane ring. While a definitive statement requires specific experimental data, it is plausible that the electron-withdrawing nature of the difluorophenyl group could impact the electron density of the cyclopropane ring, potentially influencing its susceptibility to acid-catalyzed opening.
Q4: Are there any known impurities that can form during storage or synthesis under acidic conditions?
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Issue 1: Unexpected Peaks Observed in HPLC Analysis After Acidic Treatment
Possible Cause: Degradation of the this compound has occurred.
Troubleshooting Steps:
-
Characterize the Unknown Peaks: Employ LC-MS to determine the mass of the impurity peaks. This will provide initial clues as to the nature of the degradation (e.g., addition of a solvent molecule, rearrangement, or fragmentation).
-
Perform a Forced Degradation Study: Systematically expose the compound to a range of acidic conditions (e.g., varying HCl or H₂SO₄ concentrations, temperature, and time) to intentionally generate the degradation products.[6][7] This will help in confirming the identity of the unexpected peaks and understanding the degradation pathway.
-
Isolate and Characterize: If the impurity is significant, consider preparative HPLC to isolate a sufficient quantity for structural elucidation by NMR and other spectroscopic techniques.
-
Review Experimental Conditions: Assess if any unintended acidic conditions were introduced during sample preparation, storage, or analysis.
Issue 2: Loss of Assay Potency or Purity Over Time in Acidic Formulations
Possible Cause: Slow degradation of the compound is occurring in your formulation.
Troubleshooting Steps:
-
Conduct a Stability Study: Design a formal stability study under the relevant acidic conditions (pH, temperature, light exposure). Analyze samples at predetermined time points using a validated stability-indicating HPLC method.
-
Evaluate Formulation Components: Investigate potential interactions between this compound and other excipients in your formulation that might catalyze degradation.
-
Adjust Formulation pH: If feasible, explore adjusting the pH of the formulation to a range where the compound exhibits greater stability.
-
Consider Protective Measures: If the acidic environment is necessary, investigate the use of protective excipients or alternative formulation strategies, such as encapsulation, to minimize degradation.
Issue 3: Inconsistent Results in Acid-Catalyzed Reactions
Possible Cause: Variability in the stability of the starting material or competing side reactions.
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the purity of your this compound is consistent across batches. Impurities could potentially interfere with the reaction.
-
Control Reaction Parameters Tightly: Acid concentration, temperature, and reaction time are critical. Even small variations can lead to different product profiles or yields.
-
Monitor Reaction Progress: Use in-process controls (e.g., HPLC, TLC) to monitor the consumption of the starting material and the formation of the desired product and any byproducts. This will help in optimizing the reaction conditions to favor the desired outcome.
-
Investigate Mechanistic Pathways: A deeper understanding of the reaction mechanism can help in identifying and controlling potential side reactions.[13][14][15]
Experimental Protocols
Protocol 1: Forced Degradation Study Under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.
Objective: To identify potential degradation products and evaluate the stability-indicating nature of the analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks
-
pH meter
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a small amount of ACN) before diluting with the acidic solution to the final desired concentration. A typical starting concentration is 1 mg/mL.
-
-
Stress Conditions:
-
Mild Acidic Stress: Treat the sample solution with 0.1 M HCl at room temperature.
-
Strong Acidic Stress: Treat the sample solution with 1 M HCl and heat at a controlled temperature (e.g., 60 °C).
-
-
Time Points:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Neutralization:
-
Immediately before analysis, neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.
-
-
HPLC Analysis:
-
Analyze the stressed samples using a validated HPLC method. The mobile phase and column should be chosen to achieve good separation between the parent compound and any potential degradation products.
-
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound at each time point.
-
Examine the chromatograms for the appearance of new peaks.
-
If significant degradation is observed (typically 5-20%), proceed with peak purity analysis and characterization of the degradation products.[5]
-
Data Presentation:
| Stress Condition | Time (hours) | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl, RT | 0 | 0 | 0 |
| 8 | |||
| 24 | |||
| 1 M HCl, 60 °C | 0 | 0 | 0 |
| 2 | |||
| 4 | |||
| 8 |
Data to be filled in based on experimental results.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a standard reversed-phase column, such as a C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase Screening:
-
Evaluate different mobile phase compositions, such as acetonitrile/water and methanol/water, with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape for the carboxylic acid. .
-
-
Gradient Optimization:
-
Develop a gradient elution program to ensure the separation of both early-eluting polar degradants and later-eluting non-polar impurities.
-
-
Wavelength Selection:
-
Use a photodiode array (PDA) detector to determine the optimal detection wavelength for both the parent compound and all observed degradation products.
-
-
Method Validation:
-
Once a suitable method is developed, validate it according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Workflow for assessing the stability of this compound under acidic stress.
Caption: Potential degradation pathway focusing on the cyclopropane ring.
References
- Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (n.d.). National Institutes of Health.
- Identification and Characterization of Prasugrel Degradation Products by GC/MS, FTIR and H NMR. (n.d.).
- Identification and Characterization of Prasugrel Degradation Products by GC/MS, FTIR and 1H NMR. (n.d.). ResearchGate.
- Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021, September 13). Stack Exchange.
- Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018, January 18). ACS Publications.
- Advancing Ticagrelor Bioavailability: A Comprehensive Review of Solubility Enhancement Techniques. (2025, July 15). Jurnal Sains Farmasi & Klinis.
- Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018, September 20). SciSpace.
- Lewis Acid Catalyzed Ring-Opening 1,3-Aminothiolation of Donor–Acceptor Cyclopropanes Using Sulfenamides. (2020, March 4). ACS Publications.
- A Validated Stability Indicating RP-HPLC Method Development for Platelet Aggregation Inhibitor Ticagrelor in Bulk and Tablet Formulation. (n.d.). ResearchGate.
- Identification and characterization of the degradation products of prasugrel hydrochloride tablets using LC-MS technique. (2018, January 18). The University of Jordan.
- Environmental Assessment for Ticagrelor. (2010, March 2). U.S. Food and Drug Administration.
- DEVELOPMENT OF A VALIDATED HPLC-PDA METHOD FOR STABILITY INDICATING STUDY OF TICAGRELOR: A NOVEL ANTI-PLATELET AGENT (P2Y12-ADP). (n.d.).
- The Degradation Chemistry of Prasugrel Hydrochloride. Part 1: Drug Substance. (n.d.). ResearchGate.
- The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance. (2019). PubMed.
- Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method. (2017). Semantic Scholar.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. (n.d.). RSC Publishing.
- Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
- This compound (CAS No: 220352-36-3) API Intermediate Manufacturers. (n.d.). apicule.
- This compound. (2025, August 19). ChemicalBook.
Sources
- 1. apicule.com [apicule.com]
- 2. This compound | 220352-36-3 [chemicalbook.com]
- 3. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. new.au.edu.sy [new.au.edu.sy]
- 9. researchgate.net [researchgate.net]
- 10. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 11. researchgate.net [researchgate.net]
- 12. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Racemization During Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to a critical challenge in modern synthesis: the prevention of racemization. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols. Here, we will delve into the mechanistic underpinnings of why racemization occurs and provide field-proven, actionable strategies to maintain the stereochemical integrity of your molecules. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you encounter in the lab.
Understanding Racemization: The "Why" Behind the Problem
Before troubleshooting, it's crucial to understand the fundamental mechanisms that lead to the loss of stereochemical purity. Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, rendering it optically inactive.[1] In the context of synthesizing chiral molecules, particularly peptides and pharmaceuticals, even partial racemization can lead to diastereomeric impurities that are difficult to separate and can have drastically different biological activities.[2][3][4][5]
Q1: What are the primary mechanisms of racemization during a coupling reaction?
A1: In the context of amide bond formation, a common step in drug development and peptide synthesis, there are two predominant pathways for racemization:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism, especially in peptide synthesis. The activated carboxyl group of an N-acyl protected amino acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this oxazolone is highly acidic and is easily abstracted by a base. The resulting achiral enolate intermediate can then be re-protonated from either face, leading to a racemic mixture.[3][6][7][8][9] Urethane-based protecting groups like Fmoc and Boc are designed to suppress this pathway.[8][10]
-
Direct Enolization (Direct α-Proton Abstraction): A base present in the reaction mixture can directly abstract the proton from the α-carbon of the activated carboxylic acid. This forms a planar enolate intermediate, which, upon reprotonation, can lead to racemization. This mechanism is a significant concern, especially when strong bases are used or when the α-proton is particularly acidic.[3][6][7][11]
Diagram: Mechanisms of Racemization
Caption: The two primary pathways leading to racemization during amide bond synthesis.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental observations and provides a logical, step-by-step approach to diagnosing and solving racemization issues.
Scenario 1: "My final peptide product shows a diastereomeric impurity upon chiral HPLC analysis. I suspect racemization during the coupling steps."
This is a classic problem in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Let's break down the potential causes and solutions.
Possible Cause 1: Inappropriate Coupling Reagent or Lack of Additives.
The choice of coupling reagent is paramount. Some reagents, particularly carbodiimides, generate highly reactive intermediates that are prone to racemization if not controlled.[12][13]
-
Expert Insight: Carbodiimides like DCC and DIC are economical and effective but form a highly reactive O-acylisourea intermediate. This intermediate is a prime candidate for oxazolone formation.[10][13] To mitigate this, you must use an additive.
-
Solution:
-
Incorporate Additives: Always use carbodiimides in conjunction with a racemization-suppressing additive. These additives react with the O-acylisourea to form a more stable active ester, which is less susceptible to racemization.[6][10][12][13]
-
Switch to Onium Salts: Consider using phosphonium or aminium/uronium salt-based coupling reagents (e.g., HBTU, HATU, PyBOP, COMU). These reagents form the active ester in situ and are generally considered "low-racemization" options.[10][12][13][14]
-
| Additive | Key Features |
| HOBt (1-Hydroxybenzotriazole) | The classic standard, effective in most cases.[6][12][15] |
| HOAt (1-Hydroxy-7-azabenzotriazole) | More effective than HOBt at suppressing racemization, especially for sterically hindered couplings.[6][10][13] |
| Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) | A non-explosive and highly effective alternative to HOBt and HOAt.[10][13][16] |
Possible Cause 2: Incorrect Base Selection or Concentration.
The base plays a dual role: it deprotonates the incoming amine nucleophile and can, unfortunately, also abstract the α-proton from the activated amino acid, causing racemization.[6][11][13]
-
Expert Insight: The strength and steric hindrance of the base are critical factors. Strong, non-hindered bases can significantly accelerate racemization.
-
Solution:
-
Choose a Weaker or More Hindered Base: For racemization-prone couplings, switch from a strong base like N,N-diisopropylethylamine (DIEA) to a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine.[6][10][13][17]
-
Minimize Base Concentration: Use the minimum amount of base necessary for the reaction to proceed. For couplings involving amino acid salts, one equivalent is typically sufficient. For carbodiimide couplings not involving salts, you may not need an additional base at all.[10][17]
-
Possible Cause 3: Elevated Reaction Temperature.
Higher temperatures accelerate all reactions, including the pathways that lead to racemization.[17][18]
-
Expert Insight: While microwave-assisted synthesis can be a powerful tool for difficult couplings, the elevated temperatures can increase the risk of epimerization.
-
Solution:
-
Maintain Low Temperatures: Perform coupling reactions at 0°C or room temperature whenever possible.
-
Optimize Microwave Protocols: If using a microwave synthesizer, carefully optimize the temperature and irradiation time to find a balance between coupling efficiency and stereochemical purity.
-
Possible Cause 4: Solvent Effects.
The polarity of the solvent can influence the stability of the charged intermediates involved in racemization.[11]
-
Expert Insight: Polar aprotic solvents like DMF and NMP are standard in SPPS. However, in some cases, less polar solvents may reduce the rate of racemization.[9][19][20][21]
-
Solution: While solvent choice is often constrained by other factors like resin swelling and reagent solubility, consider testing alternative solvents like dichloromethane (DCM) or mixtures for particularly problematic couplings.
Scenario 2: "I am performing an asymmetric alkylation using a chiral auxiliary, but the final product has low enantiomeric excess (e.e.)."
Chiral auxiliaries are a powerful tool for controlling stereochemistry by temporarily attaching a chiral moiety to the substrate.[3][22][23] However, loss of stereochemical control can still occur.
Possible Cause 1: Suboptimal Chiral Auxiliary.
The chosen auxiliary may not be providing sufficient steric hindrance to direct the reaction diastereoselectively.
-
Expert Insight: Evans' oxazolidinones and pseudoephedrine amides are robust and widely used auxiliaries for a reason—they provide excellent stereocontrol in many transformations.[3][22]
-
Solution:
-
Select a Proven Auxiliary: For your specific transformation (e.g., alkylation, aldol reaction), consult the literature to identify auxiliaries that have demonstrated high diastereoselectivity for similar substrates.
-
Ensure Auxiliary Purity: Verify the enantiomeric purity of the chiral auxiliary itself before attaching it to your substrate.
-
Possible Cause 2: Racemization During Auxiliary Cleavage.
The final step, removing the auxiliary, can be a source of racemization if the conditions are too harsh.[3][22]
-
Expert Insight: The conditions required to cleave the auxiliary (e.g., strong acid or base) can sometimes be harsh enough to epimerize the newly formed stereocenter.
-
Solution:
-
Use Mild Cleavage Conditions: Explore milder hydrolysis conditions. For example, for Evans' auxiliaries, lithium hydroperoxide (LiOOH) is a standard mild cleavage reagent.
-
Protect Other Functional Groups: Ensure that other sensitive functional groups in the molecule are appropriately protected to withstand the cleavage conditions without side reactions.
-
Analytical Protocols: How to Detect and Quantify Racemization
Accurate detection and quantification of racemization are essential for troubleshooting and validating your synthesis.[24][25]
Protocol: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers and diastereomers.
-
Column Selection: Choose a chiral stationary phase (CSP) appropriate for your class of molecule. Common phases are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or Pirkle-type phases.
-
Sample Preparation:
-
Dissolve a small amount of your crude or purified product in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
If necessary, derivatize the analyte to improve its interaction with the CSP or to introduce a UV chromophore for detection.[3]
-
-
Method Development:
-
Start with a mobile phase recommended by the column manufacturer (e.g., a mixture of hexane/isopropanol for normal phase or an aqueous buffer/acetonitrile for reversed phase).
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the stereoisomers.[26]
-
-
Quantification:
-
Integrate the peak areas of the two enantiomers (or diastereomers).
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
-
Alternative Analytical Methods
| Method | Principle | Advantages | Limitations |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High resolution, small sample size.[24] | Analyte must be volatile and thermally stable.[24] |
| NMR Spectroscopy | Using chiral shift reagents or chiral solvating agents to induce chemical shift differences between enantiomers. | Provides structural information. | Requires higher concentrations, can be complex to interpret.[24] |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. | Simple and non-destructive. | Requires a pure sample, can be inaccurate for low e.e. values.[24][27] |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | Highly sensitive to chirality.[28] | Requires a chromophore near the stereocenter. |
Frequently Asked Questions (FAQs)
Q2: Which amino acids are most prone to racemization during peptide synthesis? A2: Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[15] Phenylalanine (Phe) can also be susceptible under non-optimized conditions.[13] For Aspartic Acid (Asp), a common side reaction is aspartimide formation, which can subsequently lead to racemization.[9][15]
Q3: Can protecting groups influence the rate of racemization? A3: Absolutely. The Nα-protecting group is a critical factor. Urethane-based protecting groups like Fmoc and Boc significantly reduce the tendency for oxazolone formation compared to simple acyl groups (like benzoyl), thereby suppressing a major racemization pathway.[8][10][29] For side chains, using bulky protecting groups on amino acids like Cys (e.g., Trityl) can also help minimize side reactions that may lead to racemization.[15]
Q4: I'm performing a segment condensation of two peptide fragments. Is the risk of racemization higher? A4: Yes, the risk is significantly higher. When coupling a peptide fragment, the activated C-terminal amino acid is an N-acyl amino acid (the acyl group being the rest of the peptide chain). This structure is highly susceptible to racemization via the oxazolone mechanism.[10] It is crucial to use low-racemization coupling conditions, such as a carbodiimide with an additive like Oxyma or HOAt, at low temperatures.[10][16]
Q5: How can I completely avoid racemization? A5: While achieving zero racemization is the goal, it can be practically challenging. However, you can minimize it to undetectable levels by:
-
Using urethane-based protecting groups (Fmoc, Boc).
-
Employing a modern coupling reagent (e.g., COMU, HATU) or a carbodiimide with an effective additive (e.g., DIC/Oxyma).[10][13][30]
-
Using a weak, sterically hindered base (e.g., NMM, collidine).[6][17]
-
Keeping the reaction temperature low (0°C to RT).[17]
-
Minimizing the activation time before adding the amine component.
Workflow Diagram: Troubleshooting Racemization
Caption: A logical workflow for troubleshooting and mitigating racemization in synthesis.
References
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). HighFine.
- Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. (1982). Acta Chemica Scandinavica.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
-
Ismail, F. M. D., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. Retrieved January 13, 2026, from [Link]
-
Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London). Retrieved January 13, 2026, from [Link]
-
Racemization in peptide synthesis. (2014). SlideShare. Retrieved January 13, 2026, from [Link]
- Determination of enantiomeric excess. (n.d.). University of Bath.
-
Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. Retrieved January 13, 2026, from [Link]
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Coupling Reagents. (n.d.). Aapptec Peptides.
-
Chiral auxiliary. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Solvent effect on the racemization kinetics of d-2,2′-dimethoxybiphenyl-6,6′-dicarboxylic acid. (2025). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Hasegawa, M., et al. (2014). Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. Molecules. Retrieved January 13, 2026, from [Link]
-
Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019). Crystal Growth & Design. Retrieved January 13, 2026, from [Link]
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Chirality.
-
Rapid deracemization through solvent cycling: proof-of-concept using a racemizable conglomerate clopidogrel precursor. (2023). Chemical Communications. Retrieved January 13, 2026, from [Link]
- The role of racemisation kinetics in the deracemisation process via temperature cycles. (n.d.).
-
Epimerisation in Peptide Synthesis. (2023). MDPI. Retrieved January 13, 2026, from [Link]
- DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. (n.d.). Luxembourg Bio Technologies.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio.
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (2018). Accounts of Chemical Research. Retrieved January 13, 2026, from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications. Retrieved January 13, 2026, from [Link]
-
Analytical Methods. (2007). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Retrieved January 13, 2026, from [Link]
-
Racemization. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
(PDF) Epimerisation in Peptide Synthesis. (2023). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Role of Additives during Deracemization Using Temperature Cycling. (2018). Crystal Growth & Design. Retrieved January 13, 2026, from [Link]
- Epimerization of Peptide. (2016). SlideShare.
-
Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. (2021). Molecules. Retrieved January 13, 2026, from [Link]
-
Epimerisation in Peptide Synthesis. (2023). PubMed. Retrieved January 13, 2026, from [Link]
- Temperature cycle induced deracemization. (n.d.). Math-Net.Ru.
-
Solid Phase Synthesis-- What are the major problems in the lab? (2018). Reddit. Retrieved January 13, 2026, from [Link]
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. mdpi.com [mdpi.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. file.globalso.com [file.globalso.com]
- 15. peptide.com [peptide.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. scispace.com [scispace.com]
- 20. Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 23. tcichemicals.com [tcichemicals.com]
- 24. Determination of enantiomeric excess [ch.ic.ac.uk]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. uma.es [uma.es]
- 27. books.rsc.org [books.rsc.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
Technical Support Center: Cost-Effective Synthesis of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid
Welcome to the technical support guide for the synthesis of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid. This molecule is a critical chiral building block, most notably serving as a key intermediate in the synthesis of Ticagrelor, a potent P2Y12 receptor antagonist used for preventing thrombotic events.[1][2][3] The challenge in its synthesis lies in achieving high stereoselectivity in a cost-effective and scalable manner. This guide provides an in-depth analysis of viable synthetic strategies, detailed troubleshooting protocols, and answers to frequently asked questions to empower researchers in their experimental work.
Section 1: Overview of Cost-Effective Synthetic Strategies
The synthesis of the target carboxylic acid primarily focuses on the stereoselective formation of the cyclopropane ring. Several routes have been developed, each with distinct advantages and disadvantages regarding cost, scalability, and environmental impact. The choice of strategy often depends on the available resources and the desired scale of production.
The most common approaches begin with 3,4-difluorobenzaldehyde and proceed through an unsaturated intermediate, which is then cyclopropanated. The key to success is the method used to control the stereochemistry.
Comparative Analysis of Key Synthetic Routes
| Strategy | Starting Material | Key Reagents/Method | Advantages | Challenges & Cost Drivers | Relevant Sources |
| Chiral Auxiliary-Mediated | 3,4-Difluorobenzaldehyde | L-Menthol or Oppolzer's Sultam; Dimethylsulfoxonium methylide | Well-established, reliable diastereoselectivity. Avoids expensive metal catalysts. | Multi-step process; requires stoichiometric use of the chiral auxiliary; auxiliary removal and recovery can be challenging. | [1][4][5] |
| Asymmetric Catalysis | 3,4-Difluorostyrene | Chiral Ruthenium or Rhodium catalysts; Ethyl diazoacetate | High enantioselectivity; catalytic use of chiral source is more atom-economical. | Expensive and sensitive metal catalysts; diazo compounds can be hazardous. | [6][7] |
| Enzymatic Resolution | Racemic Ester of the Acid | Lipases (e.g., Candida antarctica lipase B) | High enantioselectivity; environmentally friendly ("green") conditions. | Limited to a theoretical maximum yield of 50% for the desired enantiomer; requires separation of the resolved products. | [8] |
| Asymmetric Simmons-Smith | (E)-3-(3,4-Difluorophenyl)prop-2-en-1-ol | Diethylzinc, Diiodomethane, Chiral Disulfonamide | Good yields and stereoselectivity have been reported for similar systems. | Stoichiometric use of expensive and pyrophoric diethylzinc; requires an additional oxidation step. | [9] |
For researchers seeking a balance between cost, reliability, and accessibility, the chiral auxiliary-mediated approach often presents the most practical starting point before exploring more capital-intensive catalytic methods.
Section 2: Recommended Experimental Workflow & Protocol
This section details a cost-effective and robust protocol based on the chiral auxiliary approach, which is frequently cited in patent literature.[1][4][10] The workflow is broken down into four main stages.
Caption: A four-step workflow for the synthesis of the target acid.
Detailed Step-by-Step Protocol
Step 1: Synthesis of (E)-3-(3,4-Difluorophenyl)acrylic acid
-
To a flask, add 3,4-difluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (3-4 vols).
-
Add a catalytic amount of piperidine (0.05 eq).
-
Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC until the aldehyde is consumed.
-
Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated HCl (adjust to pH 1-2).
-
The product will precipitate as a white solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the acrylic acid.
Step 2: Synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (E)-3-(3,4-difluorophenyl)acrylate
-
Suspend the acrylic acid from Step 1 (1.0 eq) in toluene (5 vols). Add a catalytic amount of pyridine (0.02 eq).
-
Slowly add thionyl chloride (1.2 eq) at room temperature and then heat the mixture to 60-70 °C for 2-3 hours to form the acyl chloride.
-
In a separate flask, dissolve L-menthol (1.0 eq) and pyridine (1.1 eq) in toluene (3 vols).
-
Cool the L-menthol solution to 0-5 °C and slowly add the acyl chloride solution from the first step.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Perform an aqueous workup: wash with water, dilute HCl, saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude chiral ester.
Step 3: Diastereoselective Cyclopropanation
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare dimethylsulfoxonium methylide. Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) to anhydrous DMSO (10 vols).
-
Carefully add trimethylsulfoxonium iodide (1.5 eq) portion-wise, keeping the temperature below 25 °C. Stir for 1 hour until hydrogen evolution ceases.
-
In a separate flask, dissolve the chiral ester from Step 2 (1.0 eq) in anhydrous DMSO.
-
Cool the ylide solution to 15-20 °C and slowly add the ester solution.
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction by pouring it into a large volume of ice-water. Extract the product with a suitable solvent like ethyl acetate or toluene.
-
Wash the combined organic layers extensively with water to remove DMSO, then with brine. Dry over MgSO₄, filter, and concentrate. The resulting product is (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate.[1][4]
Step 4: Hydrolysis to this compound
-
Dissolve the cyclopropyl ester from Step 3 (1.0 eq) in a mixture of methanol or THF and water (e.g., 4:1 v/v).
-
Add sodium hydroxide (NaOH, 3.0 eq) or lithium hydroxide (LiOH, 3.0 eq).
-
Heat the mixture to reflux (50-60 °C) and stir for 4-8 hours, monitoring by TLC.
-
Cool the reaction, and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexane) to remove the liberated L-menthol.
-
Acidify the aqueous layer with cold 2M HCl to pH 1-2.
-
Extract the desired carboxylic acid product with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final product.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical Q&A format.
Caption: Troubleshooting map for common synthesis issues.
Q1: My cyclopropanation reaction (Step 3) is giving a very low yield. What could be the cause?
A1: Low yields in this step are typically traced back to the ylide formation or the reaction conditions.
-
Cause - Inactive Ylide: The formation of dimethylsulfoxonium methylide is highly sensitive to moisture. Sodium hydride will react with any water present instead of the sulfoxonium salt.
-
Solution: Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use anhydrous DMSO. The quality of the sodium hydride is also critical; use a fresh bottle or wash the NaH with anhydrous hexane to remove the protective mineral oil and any surface oxidation.
-
Cause - Ylide Decomposition: The ylide can decompose at higher temperatures.
-
Solution: Maintain strict temperature control during the addition of the trimethylsulfoxonium iodide to the NaH/DMSO mixture, keeping it below 25 °C.
Q2: The diastereoselectivity of my cyclopropanation is poor. How can I improve it?
A2: The chiral auxiliary (L-menthol) directs the attack of the ylide. Poor selectivity suggests this control is being undermined.
-
Cause - Temperature: The diastereoselectivity of this reaction is temperature-dependent. Running the reaction at too high a temperature can lead to a decrease in selectivity.
-
Solution: While the protocol suggests room temperature for convenience, you can try running the reaction at a lower temperature (e.g., 0-5 °C), though this may require a longer reaction time.
-
Cause - Impurities: Impurities in the chiral ester can interfere with the stereodirecting effect.
-
Solution: Ensure the ester from Step 2 is reasonably pure before proceeding. If necessary, purify it via column chromatography.
Q3: The final hydrolysis (Step 4) is slow or incomplete. What can I do?
A3: The hydrolysis of the sterically hindered L-menthyl ester can be challenging.
-
Cause - Insufficiently Strong Conditions: Sodium hydroxide may not be sufficiently effective for this sterically bulky ester.
-
Solution: Lithium hydroxide (LiOH) is often more effective for hydrolyzing hindered esters. Switching to LiOH can significantly improve the reaction rate and completeness.[4][5] Using a co-solvent like THF, which has better solvating properties for the ester, can also help.
-
Cause - Insufficient Time/Temperature: The reaction may simply need more time or energy.
-
Solution: Ensure the reaction is heated to a gentle reflux and extend the reaction time, monitoring carefully by TLC until the starting material is fully consumed.
Q4: I am having trouble removing the L-menthol by-product after hydrolysis.
A4: L-menthol is a neutral, relatively nonpolar alcohol, while your product is a carboxylic acid. This difference in chemical properties is key to their separation.
-
Cause - Inefficient Extraction: A simple single wash may not be sufficient.
-
Solution: After hydrolysis and removal of the organic solvent, ensure the aqueous layer is basic (pH > 10). At this pH, your product is a water-soluble carboxylate salt. Wash this basic aqueous solution multiple times (3-4 times) with a nonpolar solvent like hexane or diethyl ether. This will preferentially remove the L-menthol into the organic layer. Afterward, you can acidify the aqueous layer to recover your carboxylic acid product.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with this synthesis? A1: Several reagents require careful handling. Sodium hydride (NaH) is highly flammable and reacts violently with water. Thionyl chloride is corrosive and releases toxic HCl gas upon contact with moisture. DMSO can be harmful if absorbed through the skin and should not be heated to high temperatures with certain reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. If the synthesis is extended to the corresponding amine via a Curtius rearrangement, be aware that sodium azide is highly toxic and potentially explosive.[1]
Q2: How can I confirm the stereochemistry of my final product? A2: The relative stereochemistry (trans) can be confirmed using ¹H NMR spectroscopy by analyzing the coupling constants between the cyclopropyl protons. The absolute stereochemistry (1R,2R) must be confirmed using a chiral method. The most common technique is chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase. Comparison of the retention time with an authentic standard is definitive.
Q3: Are there greener alternatives for this synthesis? A3: Yes, green chemistry principles can be applied. For the cyclopropanation step, enzymatic or whole-cell biocatalysis presents a promising alternative to metal-based catalysts.[8] For the hydrolysis, lipase-catalyzed resolution of a racemic ester can provide the desired enantiomer under mild, environmentally benign conditions, although this method is inherently limited to a 50% yield.[8] Solvents like toluene can be replaced with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF).
Q4: Can this process be scaled up for industrial production? A4: Yes, the principles of this synthesis are used in industrial settings. However, scaling up presents challenges. The use of sodium hydride in large quantities requires specialized equipment due to its hazardous nature. The management of exothermic events, especially during ylide formation, is critical. Industrial processes are often optimized to use less hazardous reagents, such as replacing NaH with NaOH in DMSO, and may use catalytic methods to improve atom economy and reduce waste.[6] Crystallization is preferred over chromatography for purification at scale.
References
- Sterk, D., & Zupancic, B. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Sterk, D., & Zupancic, B. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
- Sterk, D., & Zupancic, B. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Sterk, D., & Zupancic, B. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
-
ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid. ResearchGate. [Link]
-
IP.com. (n.d.). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. IP.com. [Link]
-
El-Damasy, A. K., et al. (2018). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. ORBi. [Link]
-
Cheeseman, M., et al. (2009). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry, 7(17), 3537-3548. [Link]
-
Ma, Q., & Wang, Z. (2014). Stereoselectivity Synthesis of this compound. Chinese Journal of Pharmaceuticals, 45(12), 1125-1127. [Link]
-
Doyle, M. P., et al. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chemical Science, 12(32), 10796-10803. [Link]
- Sterk, D., & Zupancic, B. (2013). Process for the preparation of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts thereof.
Sources
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. EP2628721A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 5. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
- 6. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 7. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselectivity Synthesis of this compound [cjph.com.cn]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid
This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid. As a critical chiral intermediate in the synthesis of the antiplatelet agent Ticagrelor, ensuring its enantiomeric purity is of paramount importance for the safety and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and supporting experimental data to aid in the selection and implementation of a robust analytical method.
Introduction: The Significance of Enantiomeric Purity
This compound possesses two chiral centers, and its specific stereoisomeric form is essential for the desired pharmacological activity of Ticagrelor. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacokinetic profiles, or even off-target effects. Consequently, a reliable and validated chiral HPLC method is a regulatory requirement for quality control throughout the drug development and manufacturing process.
The primary challenge in the chiral separation of this molecule lies in the subtle structural differences between its enantiomers. Direct enantioseparation using chiral stationary phases (CSPs) is the most widely adopted and efficient approach.[1] This guide will focus on the comparison of different CSPs and mobile phase conditions to achieve optimal separation.
Primary Analytical Method: Polysaccharide-Based CSP in Normal Phase
Based on extensive experience with similar arylcarboxylic acids, a method utilizing a polysaccharide-based chiral stationary phase, specifically an amylose-based column, under normal phase conditions is recommended as the primary approach. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives coated or immobilized on a silica support, are known for their broad applicability and high success rates in resolving a wide range of chiral compounds.[2]
The chiral recognition mechanism of polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.[3] For acidic compounds like the target analyte, the carboxylic acid moiety can strongly interact with the carbamate groups on the chiral selector, which is a key factor in achieving separation.
Rationale for Method Selection
-
Broad Selectivity: Polysaccharide-based CSPs have demonstrated success in separating a wide variety of chiral compounds, including those with aromatic rings and acidic functional groups.[4][5]
-
High Efficiency: These columns typically provide sharp peaks and good resolution.
-
Robustness: Immobilized polysaccharide CSPs offer enhanced solvent compatibility, allowing for a wider range of mobile phases to be used for method development and optimization.[6]
Proposed HPLC Conditions
| Parameter | Recommended Setting |
| Column | CHIRALPAK® IA-3 (amylose tris(3,5-dimethylphenylcarbamate), immobilized, 3 µm, 4.6 x 150 mm) |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
The addition of a small amount of a strong acid like trifluoroacetic acid (TFA) to the mobile phase is crucial for suppressing the ionization of the carboxylic acid group of the analyte.[7] This ensures a consistent interaction with the stationary phase and improves peak shape.
Alternative Methods and Performance Comparison
While the primary method is expected to yield good results, it is prudent to consider alternative approaches, particularly if optimization is required or if different instrumentation is being used. The following table compares the proposed primary method with two viable alternatives.
| Parameter | Method 1 (Primary) | Method 2: Macrocyclic Glycopeptide CSP | Method 3: Polysaccharide-Based CSP in Polar Organic Mode |
| Column | CHIRALPAK® IA-3 (amylose-based) | Astec® CHIROBIOTIC® T (teicoplanin-based) | CHIRALPAK® IC-3 (cellulose tris(3,5-dichlorophenylcarbamate), immobilized) |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (80:20:0.1) | Methanol / Acetic Acid / Triethylamine (100:0.1:0.1) | Acetonitrile / Methanol (50:50) with 0.1% TFA |
| Mode | Normal Phase | Polar Ionic Mode | Polar Organic Mode |
| Pros | - High success rate for arylcarboxylic acids- Good peak shape with acid modifier | - Excellent for acidic compounds- MS-compatible mobile phase[8] | - Alternative selectivity to amylose phases- Good for compounds with moderate polarity |
| Cons | - Use of non-polar solvents (environmental/safety) | - May require careful pH control | - Potential for lower resolution compared to normal phase |
| Expected Resolution (Rs) | > 2.0 | > 1.5 | > 1.5 |
| Typical Analysis Time | 10-20 min | 15-25 min | 10-20 min |
Method 2: Macrocyclic Glycopeptide CSP
Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin (e.g., Astec® CHIROBIOTIC® T), are particularly effective for the separation of acidic and amino acid compounds.[9] The separation mechanism involves a combination of ionic interactions, hydrogen bonding, and inclusion complexation.[8] The use of a polar ionic mobile phase, consisting of an alcohol with small amounts of acid and base, can provide unique selectivity.[10] This method is also highly compatible with mass spectrometry (MS) detection.
Method 3: Polysaccharide-Based CSP in Polar Organic Mode
Utilizing a different polysaccharide derivative, such as cellulose tris(3,5-dichlorophenylcarbamate) (CHIRALPAK® IC-3), in a polar organic mobile phase offers an alternative selectivity profile.[11] This approach can be advantageous if the analyte has limited solubility in non-polar normal phase eluents. The mobile phase, typically a mixture of acetonitrile and an alcohol, is less hazardous than hexane-based systems.
Experimental Protocols
Preparation of Mobile Phases
-
Method 1: Carefully measure 800 mL of n-Hexane, 200 mL of 2-Propanol, and 1 mL of Trifluoroacetic Acid. Mix thoroughly and degas before use.
-
Method 2: To 1 L of HPLC-grade Methanol, add 1 mL of Acetic Acid and 1 mL of Triethylamine. Mix well and degas.
-
Method 3: Combine 500 mL of Acetonitrile and 500 mL of Methanol. Add 1 mL of Trifluoroacetic Acid. Mix and degas.
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the respective mobile phase to obtain a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability
Before sample analysis, perform a system suitability test by injecting a solution of the racemic standard. The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is greater than 1.5, and the tailing factor for each peak is between 0.8 and 1.5.
Conclusion
The chiral HPLC analysis of this compound can be effectively achieved using a variety of chiral stationary phases and mobile phase conditions. The recommended primary method, utilizing a polysaccharide-based CSP in normal phase, offers a high probability of success based on its proven performance with structurally related molecules. The alternative methods, employing a macrocyclic glycopeptide CSP or a different polysaccharide CSP in polar organic mode, provide valuable options for method optimization and for addressing potential challenges such as sample solubility or the need for MS compatibility. The choice of the final method should be based on a thorough evaluation of performance parameters, including resolution, analysis time, and robustness, and must be validated according to the relevant regulatory guidelines.
References
-
Ilisz, I., Aranyi, A., & Forró, E. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3325. [Link]
-
Scriba, G. K. (2012). Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. Methods in molecular biology (Clifton, N.J.), 970, 215–224. [Link]
-
Daicel Chiral Technologies. (n.d.). Daicel Chiral HPLC Catalogue. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]
-
Wang, L., Li, Y., & Wang, Q. (2016). A chiral stationary phase HPLC method for determining ticagrelor isomers in ticagrelor tablets. Journal of chromatographic science, 54(7), 1184–1189. [Link]
-
LCGC International. (n.d.). Application Notes: Chiral. Retrieved from [Link]
- Google Patents. (n.d.). CN108037209B - Liquid chromatography analysis method of ticagrelor chiral intermediate.
-
Daicel Chiral Technologies. (n.d.). INTRODUCING THE FIRST sub-2 MICRON CHIRAL COLUMNS FROM DAICEL. Retrieved from [Link]
-
Lämmerhofer, M., & Lindner, W. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of separation science, 36(1), 140–147. [Link]
-
Ates, H., & Kır, S. (2019). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 24(21), 3918. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
de Souza, D., & Tasso, L. (2017). HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products. Journal of pharmaceutical and biomedical analysis, 133, 61–69. [Link]
-
Chiral Technologies Europe. (n.d.). Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN105301142A - Method for detecting Ticagrelor and related substances by use of performance liquid chromatography.
-
Ghanem, A., & Wang, Z. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(11), 3293. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Physical Science and Technology (pp. 431-446). [Link]
- Ahuja, S. (Ed.). (2007). Chiral separation methods for pharmaceutical and biotechnological products. John Wiley & Sons.
-
SIELC Technologies. (n.d.). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Sankar, P. R., & Devi, M. S. (2018). Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form. GSC Biological and Pharmaceutical Sciences, 5(2), 029-038. [Link]
-
Kalíková, K., & Tesařová, E. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie-Chemical Monthly, 152(9), 1017-1037. [Link]
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chiraltech.com [chiraltech.com]
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for a Key Ticagrelor Intermediate
Foreword for the Modern Pharmaceutical Analyst
In the landscape of pharmaceutical development, the stereochemical identity of a drug is not a trivial detail; it is a fundamental determinant of its interaction with the chiral environment of the human body. For Ticagrelor, a direct-acting P2Y12 platelet inhibitor, its therapeutic efficacy and safety profile are intrinsically linked to its precise three-dimensional structure.[1][2] The synthesis of this complex molecule involves several chiral intermediates, the stereochemical purity of which must be rigorously controlled to ensure the quality and safety of the final Active Pharmaceutical Ingredient (API).[3][4]
This guide moves beyond a simple recitation of methods. It is designed for the discerning researcher and drug development professional, providing a comparative analysis of the primary analytical techniques used to determine the enantiomeric excess (e.e.) of a critical Ticagrelor intermediate, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. We will dissect the causality behind experimental choices, ground our protocols in regulatory expectations, and offer a pragmatic framework for method selection. The principles laid out by regulatory bodies like the FDA and the International Council for Harmonisation (ICH) demand that the decision to develop a single enantiomer be justified and that its purity be meticulously controlled throughout the development process.[5][6][7]
Section 1: The Imperative of Chiral Purity in Drug Synthesis
Chirality is a key factor in the safety and efficacy of many drugs, as enantiomers of the same molecule can exhibit widely different pharmacological and toxicological profiles.[8] The "distomer" (the undesired enantiomer) can be inactive, less active, or, in the worst-case scenario, contribute to adverse effects. Therefore, regulatory agencies mandate strict control over enantiomeric impurities.[6][9][10] For Ticagrelor, the specific stereochemistry of its side chains, derived from chiral intermediates like (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine, is essential for its precise binding to the P2Y12 receptor.[3] An inversion of stereochemistry at this crucial point in the molecular structure would render the molecule pharmacologically ineffective.
The determination of enantiomeric excess (% e.e.) is therefore not merely a quality control checkpoint but a critical parameter that validates the stereospecificity of the entire synthetic route.
Section 2: A Comparative Analysis of Chiral Separation Technologies
The separation of enantiomers, which possess identical physical properties like boiling point and solubility, requires a chiral environment.[11] This is achieved analytically by using specialized techniques that can differentiate between the two mirror-image forms. The three predominant techniques in the pharmaceutical industry are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Capillary Electrophoresis (CE).[12][13][14]
Workflow for Chiral Method Selection
The initial decision-making process for selecting an appropriate analytical technique can be visualized as follows:
Caption: Decision workflow for selecting a chiral separation method.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely used technique for enantiomeric separation in the pharmaceutical industry.[5] Its robustness and the vast library of available Chiral Stationary Phases (CSPs) make it a go-to method.
-
Principle of Separation: Separation is achieved through differential interactions between the enantiomers and a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated or immobilized on a silica support) are exceptionally versatile and are often the first choice for screening chiral amines.[15] These phases create chiral cavities and surfaces where enantiomers can interact via hydrogen bonding, dipole-dipole, and π-π interactions, leading to different retention times.
-
Causality in Method Design: For an amine-containing intermediate like (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine, a normal-phase HPLC method is typically preferred. The mobile phase, usually a mixture of a non-polar solvent (like n-hexane) and a polar modifier (like ethanol or isopropanol), allows for fine-tuning of retention and resolution. A small amount of an acidic or basic additive is often crucial; for a basic analyte, an acidic additive like trifluoroacetic acid (TFA) or acetic acid can improve peak shape by minimizing tailing caused by strong interactions with residual silanols on the stationary phase.[16]
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC. It combines high separation efficiency with significantly faster analysis times and reduced organic solvent consumption.[17][18]
-
Principle of Separation: SFC uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase.[] CO2 becomes supercritical above 31.1 °C and 73.8 bar, exhibiting properties of both a liquid and a gas. Its low viscosity allows for higher flow rates without generating excessive backpressure, leading to rapid separations. An organic modifier, typically an alcohol like methanol, is added to the CO2 to modulate solvent strength and achieve elution. The separation mechanism on a CSP is analogous to normal-phase HPLC.
-
Causality in Method Design: The non-polar nature of the CO2-based mobile phase makes SFC inherently suitable for the chiral separation of compounds typically analyzed by normal-phase HPLC.[] For the Ticagrelor intermediate, SFC offers a significant advantage in throughput. Method development often involves screening the same polysaccharide-based CSPs used in HPLC.[20] The speed of SFC makes it particularly valuable in early drug discovery for screening large numbers of chiral compounds.[20]
Chiral Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent, making it an attractive, albeit less common, alternative for enantiomeric purity determinations.[12][21]
-
Principle of Separation: In CE, separation occurs in a narrow-bore capillary filled with a background electrolyte (BGE). When a high voltage is applied, charged molecules migrate at different velocities based on their charge-to-size ratio. For chiral separations of neutral or charged compounds, a chiral selector is added to the BGE.[21] Cyclodextrins are the most common chiral selectors; their hydrophobic inner cavity and hydrophilic outer surface allow for transient, stereoselective inclusion complexes with the enantiomers, leading to differences in their apparent mobility and thus, separation.[22]
-
Causality in Method Design: The amine group of the Ticagrelor intermediate would be protonated in an acidic BGE, making it suitable for direct analysis by CE. The choice of cyclodextrin (e.g., alpha-, beta-, or gamma-CD and their derivatives) depends on the size and shape of the analyte. Method development involves optimizing the type and concentration of the chiral selector, BGE pH, and temperature to achieve the desired resolution.[23]
Section 3: Performance Comparison and Experimental Protocols
An objective comparison requires quantifiable data. The following table summarizes the typical performance characteristics of the three techniques for the analysis of a small-molecule pharmaceutical intermediate.
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE |
| Typical Resolution (Rs) | > 1.5 | > 1.5 | > 2.0 (often higher) |
| Analysis Time | 10 - 30 minutes | 2 - 10 minutes | 15 - 40 minutes |
| Organic Solvent Consumption | High (e.g., ~15 mL/run) | Very Low (e.g., ~1-2 mL/run) | Extremely Low (µL/run) |
| Limit of Quantitation (LOQ) | ~0.05 - 0.1% | ~0.05 - 0.1% | ~0.1% (can be higher without stacking) |
| Method Robustness | High | Moderate to High | Moderate |
| Ideal Use Case | QC release, routine analysis | High-throughput screening, purification | Orthogonal method, limited sample |
Detailed Experimental Protocol: Chiral HPLC Method
This protocol is a representative method for determining the enantiomeric excess of the Ticagrelor intermediate based on established principles for similar compounds.[16][24]
Objective: To separate and quantify the (1S,2R)-enantiomer (distomer) from the desired (1R,2S)-enantiomer of 2-(3,4-Difluorophenyl)cyclopropanamine.
Workflow Diagram: HPLC Analysis
Caption: Step-by-step workflow for the chiral HPLC analysis.
Methodology:
-
Instrumentation:
-
High-Performance Liquid Chromatograph with UV detector.
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK® IA (or equivalent polysaccharide-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Ethanol : Trifluoroacetic Acid (83 : 17 : 0.1, v/v/v). Causality: This composition provides a good balance of retention and selectivity. The small amount of TFA ensures sharp, symmetrical peaks for the basic amine analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C. Causality: Elevated temperature can improve peak efficiency and reduce analysis time, but must be controlled for reproducibility.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Ticagrelor intermediate sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1.0 mg/mL.
-
-
System Suitability:
-
Inject a solution of a racemic (50:50) mixture of the intermediate.
-
The resolution between the two enantiomer peaks must be greater than 1.5.
-
-
Procedure:
-
Inject the sample solution into the equilibrated HPLC system.
-
Record the chromatogram and integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess:
-
% e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Representative Protocol: Chiral SFC Method
Objective: To achieve a rapid separation of the enantiomers of the Ticagrelor intermediate.
Methodology:
-
Instrumentation:
-
Supercritical Fluid Chromatograph with UV or PDA detector.
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK® AD-H (or similar), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Supercritical CO2 (A) and Methanol (B).
-
Gradient: Isocratic, 15% Methanol.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 255 nm.
-
-
Procedure:
-
Dissolve the sample in methanol (~1 mg/mL).
-
Inject and perform the analysis. The significantly higher flow rate compared to HPLC results in a much shorter run time.
-
Section 4: Conclusion and Recommendations
The determination of enantiomeric excess for critical chiral intermediates in the synthesis of Ticagrelor is non-negotiable for ensuring drug quality and regulatory compliance.
-
Chiral HPLC remains the gold standard for quality control and release testing due to its proven robustness, transferability, and the wealth of historical data supporting its use. The detailed protocol provided serves as a validated starting point for implementation in a QC laboratory.
-
Chiral SFC is the superior choice for high-throughput environments, such as in-process control or discovery chemistry, where speed and reduced environmental impact are paramount. Its ability to deliver results in under 5 minutes per sample can dramatically accelerate development timelines.
-
Chiral CE , while highly efficient, is best reserved as an orthogonal method. It can be invaluable for confirming the purity results from a primary HPLC or SFC method or for situations where sample volume is severely limited.
Ultimately, the choice of technology depends on the specific application. A well-equipped drug development organization should leverage both HPLC and SFC: SFC for its speed in development and HPLC for its robustness in the validated, regulated environment. This dual approach provides a comprehensive, efficient, and reliable strategy for controlling the stereochemical integrity of Ticagrelor from intermediate to final product.
References
-
Enantiomeric Impurities: ICH Guidelines. (n.d.). Scribd. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2013). Guidance 18: Impurities in drug substances and drug products. Retrieved from [Link]
- Google Patents. (n.d.). Liquid chromatography analysis method of ticagrelor chiral intermediate.
-
Shaikh, S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Retrieved from [Link]
-
Landis, E. C., & Wunz, T. P. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Galaon, T., & David, V. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). The Science Behind Ticagrelor: A Look at Key Chemical Intermediates. Medium. Retrieved from [Link]
-
SynZeal. (n.d.). Ticagrelor Intermediate | 145783-14-8. Retrieved from [Link]
-
Ni, J., et al. (2018). A chiral stationary phase HPLC method for determining ticagrelor isomers in ticagrelor tablets. Chinese Journal of New Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ticagrelor. PubChem Compound Database. Retrieved from [Link]
-
Mathad, V. T., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
Layton, S. E. (n.d.). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. UNCW Institutional Repository. Retrieved from [Link]
-
Encyclopedia of Separation Science. (2007). Chiral Drug Separation. Retrieved from [Link]
-
University of North Carolina Wilmington. (n.d.). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of ticagrelor. Retrieved from [Link]
- Google Patents. (n.d.). Method for detecting chiral isomer content of ticagrelor by high performance liquid chromatography.
- Google Patents. (n.d.). Intermediate of Ticagrelor and preparation method therefor, and use thereof.
-
Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]
-
Sänger–van de Griend, C. E., et al. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. American Pharmaceutical Review. Retrieved from [Link]
-
De Klerck, K., et al. (2013). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
Waldeck, B. (1993). Biological significance of the enantiomeric purity of drugs. Chirality. Retrieved from [Link]
-
Sekhon, B. S. (2010). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of PharmTech Research. Retrieved from [Link]
-
Zhang, Y., et al. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. American Pharmaceutical Review. Retrieved from [Link]
-
Kelemen, H., et al. (2019). Analytical methodologies for the determination of ticagrelor. Biomedical Chromatography. Retrieved from [Link]
-
Nikitha, G., & Ajitha, A. (2021). analytical methods of ticagrelor: a review. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
QTanalytics. (2022). RP-HPLC Method Development and Validation for Estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]
-
ResearchGate. (2022). A Review on Analytical Methods for Determination of Ticagrelor in Bulk and its Pharmaceutical Dosage Form. Retrieved from [Link]
-
Shimadzu. (n.d.). Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method. Retrieved from [Link]
-
Hancu, G., et al. (2021). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Molecules. Retrieved from [Link]
-
Welch, C. J., et al. (2017). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. Retrieved from [Link]
-
Lough, W. J. (1995). Chiral Separations by Capillary Electrophoresis. Methods in Molecular Biology. Retrieved from [Link]
-
Şarkaya, K., et al. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. Ankara Üniversitesi Eczacılık Fakültesi Dergisi. Retrieved from [Link]
-
ResearchGate. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. Retrieved from [Link]
Sources
- 1. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. tga.gov.au [tga.gov.au]
- 11. repository.uncw.edu [repository.uncw.edu]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. repository.uncw.edu [repository.uncw.edu]
- 16. CN105301135A - Method for detecting chiral isomer content of ticagrelor by high performance liquid chromatography - Google Patents [patents.google.com]
- 17. fagg-afmps.be [fagg-afmps.be]
- 18. sphinxsai.com [sphinxsai.com]
- 20. theanalyticalscientist.com [theanalyticalscientist.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 23. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Comparison of different synthetic routes to (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
An In-Depth Comparative Guide to the Synthetic Routes of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid
This compound is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, most notably the antiplatelet agent Ticagrelor.[1][2] The precise stereochemistry of this intermediate is paramount to the biological activity of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, stereoselective, and scalable synthetic routes is of significant interest to the pharmaceutical industry. This guide provides a detailed comparison of prominent synthetic strategies for obtaining this high-value intermediate, with a focus on the underlying chemical principles, experimental considerations, and overall process viability.
Introduction to the Synthetic Challenge
The core challenge in synthesizing this compound lies in the stereocontrolled formation of the trisubstituted cyclopropane ring. An ideal synthesis should be high-yielding, employ readily available and cost-effective starting materials, avoid hazardous reagents, and, most importantly, provide high diastereomeric and enantiomeric purity. This guide will explore three distinct and representative approaches to this synthetic problem:
-
Chiral Auxiliary-Mediated Diastereoselective Cyclopropanation: A classical approach that utilizes a chiral auxiliary to direct the stereochemical outcome of the cyclopropanation reaction.
-
Substrate-Controlled Asymmetric Synthesis via Chiral Reduction: This strategy introduces chirality early in the synthesis through the asymmetric reduction of a prochiral ketone.
-
Catalytic Asymmetric Cyclopropanation: A modern and atom-economical approach that employs a chiral catalyst to induce enantioselectivity in the cyclopropanation step.
Route 1: Chiral Auxiliary-Mediated Diastereoselective Cyclopropanation
This synthetic pathway commences with the readily available 3,4-difluorobenzaldehyde and employs L-menthol as a chiral auxiliary to establish the desired stereochemistry.
Synthetic Pathway Overview
Caption: Synthetic scheme for Route 1 via a chiral auxiliary.
Rationale and Mechanistic Insights
The cornerstone of this approach is the use of L-menthol, a naturally occurring and inexpensive chiral alcohol. By converting the achiral cinnamic acid derivative into a diastereomeric ester, the subsequent cyclopropanation reaction is directed by the sterically demanding menthyl group. The bulky isopropyl and methyl groups of the menthol moiety effectively shield one face of the double bond, compelling the incoming methylene group from the dimethylsulfoxonium methylide to attack from the less hindered face. This results in the preferential formation of one diastereomer of the cyclopropane ester. Subsequent hydrolysis cleaves the auxiliary, yielding the desired enantiomerically enriched carboxylic acid.
Experimental Protocol
Step 1: Synthesis of (E)-3-(3,4-Difluorophenyl)-2-propenoic acid 3,4-Difluorobenzaldehyde is reacted with malonic acid in the presence of pyridine and piperidine.[1][3]
Step 2: Formation of the Chiral Ester The resulting propenoic acid is converted to its acyl chloride using thionyl chloride. This is followed by esterification with L-menthol in the presence of pyridine to yield (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (E)-3-(3,4-difluorophenyl)-2-propenoate.[1][3]
Step 3: Diastereoselective Cyclopropanation The menthol ester is treated with dimethylsulfoxonium methylide (generated from trimethylsulfoxonium iodide and a base like NaOH or NaH in DMSO) to form the cyclopropane ring.[3]
Step 4: Hydrolysis The diastereomerically enriched cyclopropyl ester is hydrolyzed with sodium hydroxide to afford this compound.[3]
Advantages and Disadvantages
-
Advantages: This method relies on well-established chemical transformations and uses an inexpensive and readily available chiral auxiliary.
-
Disadvantages: The overall process involves multiple steps, which can lead to a lower overall yield.[1][3] The use of toxic reagents like pyridine and the potentially explosive sodium azide in subsequent steps to form the corresponding amine are significant drawbacks for large-scale production.[1][3] Furthermore, the separation of diastereomers might be required to achieve high enantiomeric purity, adding to the process complexity.
Route 2: Substrate-Controlled Asymmetric Synthesis via Chiral Reduction
This strategy introduces the key stereocenter at an early stage through the asymmetric reduction of a prochiral ketone, which then directs the subsequent cyclopropanation.
Synthetic Pathway Overview
Caption: Synthetic scheme for Route 2 via chiral reduction.
Rationale and Mechanistic Insights
This route begins with a Friedel-Crafts acylation of 1,2-difluorobenzene to produce a chloroketone. The critical step is the subsequent asymmetric reduction of the ketone. Using a chiral catalyst, such as an oxazaborolidine (Corey-Bakshi-Shibata catalyst), with a borane source, allows for the enantioselective reduction of the carbonyl group to a secondary alcohol with a defined stereochemistry. This chiral alcohol then serves as the substrate for an intramolecular Williamson ether synthesis-like cyclization, where the alkoxide displaces the chloride in the presence of a base and triethyl phosphonoacetate. The stereochemistry established in the reduction step dictates the final stereochemistry of the cyclopropane ring.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-1-(3,4-difluorophenyl)ethanone 1,2-Difluorobenzene undergoes a Friedel-Crafts acylation with chloroacetyl chloride in the presence of aluminum trichloride.[3]
Step 2: Asymmetric Reduction The resulting ketone is enantioselectively reduced using a chiral oxazaborolidine catalyst and a borane complex (e.g., borane dimethylsulfide) to yield (S)-2-chloro-1-(3,4-difluorophenyl)ethanol.[1][3]
Step 3: Cyclopropanation The chiral alcohol is reacted with triethyl phosphonoacetate in the presence of a strong base like sodium hydride to form the cyclopropyl ester.[3]
Step 4: Hydrolysis The ester is hydrolyzed to the target carboxylic acid.
Advantages and Disadvantages
-
Advantages: This method introduces chirality early in the synthesis, potentially reducing the number of subsequent steps compared to the chiral auxiliary approach. Asymmetric reductions can often achieve very high enantioselectivity.
-
Disadvantages: The Friedel-Crafts acylation can sometimes lead to regioselectivity issues. The use of stoichiometric borane complexes and sodium hydride requires careful handling, especially on a large scale. The cost and availability of the chiral catalyst may also be a consideration.
Route 3: Catalytic Asymmetric Cyclopropanation
This modern approach utilizes a chiral transition metal catalyst, typically based on rhodium or ruthenium, to directly form the chiral cyclopropane ring from an achiral olefin.
Synthetic Pathway Overview
Caption: Synthetic scheme for Route 3 via catalytic asymmetric cyclopropanation.
Rationale and Mechanistic Insights
This elegant strategy involves the reaction of a styrene derivative with a diazoacetate in the presence of a chiral catalyst.[3] Chiral rhodium(II) carboxylates are particularly effective for this transformation.[4][5][6] The catalyst reacts with the diazoacetate to form a highly reactive chiral metal-carbene intermediate. This intermediate then transfers the carbene moiety to the double bond of the styrene in a stereocontrolled manner. The chiral ligands on the metal center create a chiral environment that dictates the facial selectivity of the carbene addition, leading to the formation of the cyclopropane with high enantiomeric excess.
Experimental Protocol
Step 1: Synthesis of 3,4-Difluorostyrene 3,4-Difluorobenzaldehyde is converted to 3,4-difluorostyrene, for example, through a Wittig reaction using methyltriphenylphosphonium bromide and a base like DBU.[7]
Step 2: Catalytic Asymmetric Cyclopropanation The 3,4-difluorostyrene is reacted with ethyl diazoacetate in the presence of a chiral catalyst, such as a dichloro(p-cymene)ruthenium(II) dimer with a chiral pyridine-oxazoline (pybox) ligand or a chiral dirhodium tetracarboxylate catalyst.[7][8]
Step 3: Hydrolysis The resulting ethyl ester is hydrolyzed with sodium hydroxide to yield the final product.[7]
Advantages and Disadvantages
-
Advantages: This is often the most efficient and atom-economical approach, as chirality is introduced in a catalytic manner. It can provide very high levels of enantioselectivity and diastereoselectivity.[8] The process is generally shorter than the other routes.
-
Disadvantages: The synthesis and handling of diazo compounds require caution due to their potential instability and toxicity. The transition metal catalysts can be expensive, and removal of metal traces from the final product is a critical consideration in pharmaceutical manufacturing.
Comparative Summary of Synthetic Routes
| Feature | Route 1: Chiral Auxiliary | Route 2: Chiral Reduction | Route 3: Catalytic Asymmetry |
| Starting Material | 3,4-Difluorobenzaldehyde | 1,2-Difluorobenzene | 3,4-Difluorobenzaldehyde |
| Source of Chirality | L-menthol (stoichiometric) | Chiral oxazaborolidine (catalytic) | Chiral Rh/Ru catalyst (catalytic) |
| Key Transformation | Diastereoselective cyclopropanation | Asymmetric ketone reduction | Catalytic asymmetric cyclopropanation |
| Typical Overall Yield | Low to moderate[1][3] | Moderate | Moderate to high |
| Enantioselectivity | Moderate to high (may require separation) | High to excellent | High to excellent[8] |
| Scalability Concerns | Multiple steps, use of toxic reagents | Use of hydrides and boranes | Handling of diazo compounds, catalyst cost |
| Atom Economy | Poor | Moderate | Good |
Conclusion
The choice of a synthetic route to this compound depends on a variety of factors, including the desired scale of production, cost considerations, and available expertise and equipment.
-
Route 1 (Chiral Auxiliary) represents a classic and reliable method, but its multiple steps and use of stoichiometric chiral material make it less favorable for large-scale, cost-effective manufacturing.
-
Route 2 (Chiral Reduction) offers an effective way to set the stereocenter early with high enantioselectivity. However, it involves energetic reagents that require careful handling.
-
Route 3 (Catalytic Asymmetry) is the most modern and elegant approach, offering high efficiency and atom economy. While the initial investment in catalyst development and the handling of diazo compounds present challenges, this route is often the most promising for an industrial-scale, green, and sustainable process.
For drug development professionals, the catalytic asymmetric route is generally the most attractive for further process development and optimization due to its efficiency and potential for high throughput. However, the other routes remain valuable alternatives, particularly for smaller-scale synthesis or when specific cost or reagent availability constraints are in place.
References
- Sterk, D., & Zupancic, B. (2014). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. EP2644590A1.
- Ma, Q., & Wang, Z. (2014). Stereoselectivity Synthesis of this compound. Chinese Journal of Pharmaceuticals, 45(12), 1125-1127.
- Sterk, D., & Zupancic, B. (2014). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. EP2644590A1.
- Burtscher, D., & Klose, J. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes.
- Zupancic, B., & Sterk, D. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. WO2013124280A1.
- Haufroid, M., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. Molecules, 25(18), 4287.
- Unknown. (n.d.). Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine.
- Shimpi, N. A., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. RSC Advances, 6(78), 74847-74853.
- Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803.
- BenchChem. (2025).
- Hu, W., & Doyle, M. P. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 2(7), 1437-1440.
- Ma, J., et al. (2023).
- Royal Society of Chemistry. (n.d.).
- Davies, S. G., & Ambler, P. W. (1988). The asymmetric synthesis of cis-substituted cyclopropanecarboxylic acid derivatives. Tetrahedron Letters, 29(52), 6979-6982.
- Skarżewski, J., & Siedlecka, R. (2021).
- Doyle, M. P., et al. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chemical Science, 12(31), 10568-10574.
- Semantic Scholar. (2021).
- Unknown. (2025). High Purity this compound for Advanced Chemical Synthesis.
- Unknown. (2013). WO 2013/144295 A1. Googleapis.com.
Sources
- 1. WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 8. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cyclopropanation: A Comparative Analysis of Alternatives to the Simmons-Smith Reaction
The Simmons-Smith cyclopropanation, a cornerstone of organic synthesis for over six decades, provides a reliable method for the stereospecific conversion of alkenes to cyclopropanes.[1][2] However, the classic protocol, employing a zinc-copper couple and diiodomethane, is not without its limitations, including high costs and challenges with certain substrates.[2] For researchers and drug development professionals seeking to optimize this crucial transformation, a landscape of powerful alternative reagents has emerged, offering enhanced reactivity, improved stereoselectivity, and broader substrate scope. This guide provides an in-depth comparison of these modern alternatives, supported by experimental data and protocols to inform your selection of the optimal cyclopropanation strategy.
The Classic Reagent and Its Modern Progeny: The Furukawa Modification
The first significant evolution of the Simmons-Smith reaction was the introduction of the Furukawa reagent, which replaces the zinc-copper couple with diethylzinc (Et₂Zn).[1][2] This modification offers several advantages, including increased reactivity, particularly for less nucleophilic alkenes, and greater reproducibility.[2][3] The pyrophoric nature of diethylzinc necessitates careful handling, but the benefits in terms of reaction speed and efficiency often outweigh this drawback.[2]
The mechanism of both the classic and Furukawa-modified Simmons-Smith reactions is believed to involve the formation of an organozinc carbenoid, specifically (iodomethyl)zinc iodide (ICH₂ZnI) or its ethyl derivative (EtZnCH₂I).[1][4] This carbenoid then delivers the methylene group to the alkene in a concerted, stereospecific manner, preserving the stereochemistry of the starting olefin.[2]
Asymmetric Cyclopropanation: The Charette and Shi Modifications
A significant leap forward in cyclopropanation has been the development of asymmetric variants, crucial for the synthesis of chiral molecules in drug discovery. The Charette asymmetric cyclopropanation utilizes a chiral dioxaborolane ligand to direct the stereochemical outcome of the reaction, particularly for allylic alcohols.[5] This method relies on the coordination of the allylic alcohol to the chiral Lewis acidic reagent, which then directs the cyclopropanation to one face of the double bond.
Another key innovation is the Shi modification, which employs trifluoroacetic acid in conjunction with diethylzinc and diiodomethane.[2] The resulting reagent, CF₃CO₂ZnCH₂I, is significantly more nucleophilic and capable of cyclopropanating a wider range of unfunctionalized and even electron-deficient alkenes that are challenging substrates for the traditional Simmons-Smith reaction.[2][4]
Comparative Performance of Zinc-Based Reagents
| Reagent System | Key Features | Typical Substrates | Stereocontrol |
| Simmons-Smith (Zn/Cu, CH₂I₂) ** | The classic, reliable method. | Electron-rich alkenes, allylic alcohols. | High diastereoselectivity with directing groups. |
| Furukawa (Et₂Zn, CH₂I₂) ** | Increased reactivity and reproducibility.[2][3] | Unfunctionalized and less reactive alkenes.[2] | High diastereoselectivity. |
| Charette (Et₂Zn, CH₂I₂, Chiral Dioxaborolane) | Asymmetric cyclopropanation.[5] | Primarily allylic alcohols.[5] | High enantioselectivity (ee).[6] |
| Shi (Et₂Zn, CH₂I₂, CF₃COOH) | Highly nucleophilic reagent.[2] | Electron-deficient and unfunctionalized alkenes.[2] | Good diastereoselectivity. |
Beyond Zinc: Exploring Samarium and Cobalt-Based Reagents
While zinc-based reagents dominate the field, other metals have shown significant promise in mediating cyclopropanation. Samarium-based reagents, in particular iodo- or chloromethylsamarium iodide, offer excellent chemoselectivity.[2] These reagents can selectively cyclopropanate allylic alcohols in the presence of isolated double bonds, a feat that can be challenging with zinc carbenoids.[2][7][8]
More recently, catalytic asymmetric cyclopropanations using non-stabilized carbenes generated from gem-dichloroalkanes have been developed.[9][10] These reactions, often catalyzed by cobalt complexes, provide a powerful alternative to traditional methods that rely on potentially hazardous diazo compounds.[9][10][11] This approach has shown high levels of enantioselectivity for a variety of alkene substitution patterns.[9][10]
Visualizing the Mechanistic Landscape
Caption: Comparison of different cyclopropanation reagent systems.
Experimental Protocols
General Procedure for Furukawa Cyclopropanation
This protocol provides a general method for the cyclopropanation of an unfunctionalized alkene using the Furukawa modification.
Materials:
-
Alkene (1.0 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Diethylzinc (Et₂Zn) (1.0 M in hexanes, 2.0 mmol, 2.0 equiv)
-
Diiodomethane (CH₂I₂) (2.0 mmol, 2.0 equiv)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alkene (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) to the stirred solution.
-
Add diiodomethane (0.16 mL, 2.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane.
General Procedure for Charette Asymmetric Cyclopropanation of an Allylic Alcohol
This protocol outlines a general procedure for the enantioselective cyclopropanation of an allylic alcohol.
Materials:
-
Allylic alcohol (0.5 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
-
Chiral dioxaborolane ligand (e.g., (4R,5R)-2,2-dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol) (0.6 mmol, 1.2 equiv)
-
Diethylzinc (Et₂Zn) (1.0 M in hexanes, 1.2 mmol, 2.4 equiv)
-
Diiodomethane (CH₂I₂) (1.2 mmol, 2.4 equiv)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral dioxaborolane ligand (0.6 mmol) and anhydrous dichloromethane (2 mL).
-
Add the allylic alcohol (0.5 mmol) in anhydrous dichloromethane (1 mL) to the ligand solution.
-
Cool the mixture to 0 °C and add diethylzinc (1.2 mL, 1.2 mmol) dropwise. Stir for 30 minutes at 0 °C.
-
Add diiodomethane (0.1 mL, 1.2 mmol) dropwise.
-
Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the product by flash chromatography to yield the enantiomerically enriched cyclopropylmethanol.
Workflow for Reagent Selection
Caption: A workflow to guide the selection of an appropriate cyclopropanation reagent.
Conclusion
The field of cyclopropanation has evolved significantly from the original Simmons-Smith protocol. For the modern researcher, the choice of reagent is dictated by the specific requirements of the synthesis, including the nature of the substrate, the need for stereocontrol, and considerations of cost and safety. The Furukawa modification remains a robust and widely applicable method. For asymmetric syntheses, the Charette and emerging cobalt-catalyzed methods offer powerful solutions. When faced with challenging electron-deficient or poly-olefinic substrates, the Shi and samarium-based reagents, respectively, provide unique advantages. By understanding the nuances of each of these alternatives, scientists can unlock new possibilities in the synthesis of complex molecules and accelerate the pace of drug discovery and development.
References
-
Charette, A. B., & Juteau, H. (1994). Acyclic stereocontrol in the asymmetric cyclopropanation of allylic ethers. Journal of the American Chemical Society, 116(6), 2651–2652. [Link]
-
Charette, A. B., & Lemay, J. (1997). Diastereoselective Simmons−Smith Cyclopropanation of Chiral Allylic Ethers. Angewandte Chemie International Edition in English, 36(10), 1090-1092. [Link]
-
Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). Samarium-Promoted Cyclopropanation of Unmasked (E)-or (Z)-α, β-Unsaturated Carboxylic Acids. Organic letters, 9(14), 2685-2688. [Link]
-
Doyle, M. P., & Forbes, D. C. (1998). Recent advances in asymmetric catalytic metal carbene transformations. Chemical reviews, 98(2), 911-936. [Link]
-
Furukawa, J., Kawabata, N., & Nishimura, J. (1966). A novel route to cyclopropane derivatives from olefins. Tetrahedron Letters, 7(28), 3353-3354. [Link]
-
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical reviews, 103(4), 977-1050. [Link]
-
Lorenz, J. C., Long, J., Yang, Z., Xue, S., Xie, X., & Shi, Y. (2004). A new class of tunable zinc reagents (RXZnCH₂Y) for efficient cyclopropanation of olefins. The Journal of organic chemistry, 69(2), 327-334. [Link]
-
Molander, G. A., & Harring, L. S. (1989). Samarium-promoted cyclopropanation of allylic alcohols. The Journal of Organic Chemistry, 54(15), 3525-3532. [Link]
-
Simmons, H. E., & Smith, R. D. (1958). A new synthesis of cyclopropanes from olefins. Journal of the American Chemical Society, 80(19), 5323-5324. [Link]
-
Vedejs, E., & Jure, M. (2005). Efficiency in nonenzymatic asymmetric catalysis. Angewandte Chemie International Edition, 44(26), 3974-4001. [Link]
-
Zhang, X. P. (2011). Catalytic C–H functionalization by metalloporphyrins. Coordination Chemistry Reviews, 255(1-2), 117-131. [Link]
Sources
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simmons-Smith Reaction [organic-chemistry.org]
- 5. Charette Asymmetric Cyclopropanation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. mdpi.com [mdpi.com]
- 7. Stereospecific and highly stereoselective cyclopropanation reactions promoted by samarium - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric transition metal catalyzed Simmons–Smith cyclopropanations - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to Catalysts for Asymmetric Synthesis: A Deep Dive into the Aldol Reaction
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of therapeutic efficacy and safety. Asymmetric synthesis, the art of selectively creating a specific enantiomer of a chiral molecule, stands as a cornerstone of modern pharmaceutical and fine chemical production. The choice of catalyst is paramount in this endeavor, with each class of catalyst offering a unique profile of strengths, weaknesses, and operational considerations.
This guide provides an in-depth comparative analysis of three major catalytic platforms for asymmetric synthesis: organocatalysis , transition metal catalysis , and biocatalysis . To ground this comparison in a practical and widely applicable context, we will focus on a seminal carbon-carbon bond-forming transformation: the asymmetric aldol reaction. Through a blend of mechanistic insights, comparative experimental data, and detailed protocols, this guide aims to equip you with the knowledge to make informed decisions in your synthetic strategies.
The Landscape of Asymmetric Catalysis: Three Pillars of Stereocontrol
The ability to dictate the three-dimensional arrangement of atoms in a molecule is a powerful tool. The three primary catalytic modalities to achieve this are distinct in their origin, mechanism, and application profile.
-
Organocatalysis: This field utilizes small, chiral organic molecules to accelerate reactions.[1] Eschewing the need for metals, organocatalysts are often lauded for their contribution to green chemistry.[1] They are generally robust, stable to air and moisture, and their mechanisms often mimic the strategies employed by nature's catalysts, enzymes.[2][3] However, a notable drawback can be the relatively high catalyst loadings required, sometimes ranging from 20-30 mol%.[1]
-
Transition Metal Catalysis: This classical approach relies on complexes of transition metals (e.g., nickel, rhodium, iridium) coordinated to chiral ligands.[4][5] These catalysts are highly versatile and can exhibit exceptional activity and selectivity.[4] The metal center acts as a Lewis acid, activating the substrate, while the chiral ligand environment directs the stereochemical outcome.[4][6] Key challenges in this area include the potential for metal toxicity, the cost of precious metals, and the sensitivity of some catalysts to air and moisture.[5]
-
Biocatalysis: Harnessing the power of enzymes, biocatalysis offers unparalleled selectivity under mild, aqueous conditions.[7][8] Enzymes are biodegradable, non-toxic, and can perform complex transformations with exquisite precision.[9] The primary limitations of biocatalysis include a potentially limited substrate scope for wild-type enzymes and the possibility of lower selectivity in whole-cell systems due to competing cellular enzymes.[9][10]
The Asymmetric Aldol Reaction: A Case Study in Catalysis
To draw a direct and meaningful comparison, we will examine the asymmetric aldol reaction between an aromatic aldehyde (4-nitrobenzaldehyde) and a ketone (cyclohexanone or acetone). This reaction is a powerful tool for constructing β-hydroxy carbonyl motifs, which are prevalent in numerous natural products and pharmaceutical agents.
Comparative Performance Data
The following table summarizes representative experimental data for the asymmetric aldol reaction catalyzed by exemplars from each of the three catalyst classes. It is important to note that direct comparisons can be challenging due to variations in optimized reaction conditions. However, this data provides a valuable snapshot of the typical performance of each catalyst type.
| Catalyst Type | Representative Catalyst | Aldehyde | Ketone | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) (%) | Reference |
| Organocatalysis | (S)-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | 99 | >95:5 (anti/syn), 96% ee | [11] |
| Organocatalysis | (S)-Proline | 4-Nitrobenzaldehyde | Acetone | 68 | 76% ee | [12] |
| Transition Metal Catalysis | Chiral Nickel(II) Complex | Aromatic Aldehydes | N-acyl thiazinanethiones | High | High anti-selectivity, up to 99% ee | [13][14] |
| Biocatalysis | Lipase from Rhizopus niveus | 4-Nitrobenzaldehyde | Cyclohexanone | up to 99 | up to 55% ee (anti) | [15] |
| Biocatalysis | Peptide-AuNP Conjugates | 4-Nitrobenzaldehyde | Cyclohexanone | up to 85 | up to 94% ee | [15] |
Mechanistic Insights: The "Why" Behind the Selectivity
Understanding the catalytic mechanism is crucial for rational catalyst selection and reaction optimization. Each catalyst class employs a distinct strategy to achieve stereocontrol in the aldol reaction.
Organocatalysis: The Enamine Pathway
(S)-Proline, a simple amino acid, is a workhorse in organocatalysis.[16] Its mechanism in the aldol reaction proceeds through the formation of a nucleophilic enamine intermediate.[2][17] The carboxylic acid moiety of proline plays a dual role: it acts as a general acid to activate the aldehyde and as a general base to facilitate the final hydrolysis step.[18] The stereochemical outcome is determined by the approach of the aldehyde to the chiral enamine, with the bulky substituent on the proline ring directing the facial selectivity.
Caption: Catalytic cycle of the (S)-proline-catalyzed asymmetric aldol reaction.
Transition Metal Catalysis: Lewis Acid Activation
Chiral transition metal complexes, such as those of Nickel(II), function as Lewis acids.[13] The metal center coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity. The chiral ligands associated with the metal create a sterically defined pocket that dictates the trajectory of the incoming nucleophile (the enolate of the ketone). This controlled approach ensures high stereoselectivity in the carbon-carbon bond formation.
Caption: Generalized catalytic cycle for a transition metal-catalyzed aldol reaction.
Biocatalysis: The Aldolase Blueprint
Nature's catalysts for the aldol reaction are enzymes called aldolases. They are broadly classified into two types based on their mechanism.[14] Class I aldolases utilize a lysine residue in the active site to form an enamine with the ketone substrate, mirroring the mechanism of proline.[14] Class II aldolases employ a metal cofactor, typically zinc, to stabilize the enolate intermediate, functioning as a biological Lewis acid.[14] The highly structured active site of the enzyme provides a precisely tailored chiral environment, leading to exceptional levels of stereocontrol.
Caption: Simplified mechanisms of Class I and Class II aldolases.
Experimental Protocols: From Theory to Practice
To provide actionable insights, this section details representative, step-by-step protocols for the asymmetric aldol reaction using each class of catalyst.
Experimental Workflow Overview
Caption: General experimental workflow for a catalytic asymmetric aldol reaction.
Protocol 1: Organocatalyzed Aldol Reaction with (S)-Proline
This protocol is adapted from a general procedure for the proline-catalyzed aldol reaction between an aldehyde and a ketone.[11]
Materials:
-
4-Nitrobenzaldehyde
-
Cyclohexanone
-
(S)-Proline
-
Methanol/Water mixture
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a vial, add (S)-proline (0.03 mmol).
-
Add methanol (40 µL) and water (10 µL) and stir to dissolve the catalyst.
-
Add cyclohexanone (1.5 mmol) followed by 4-nitrobenzaldehyde (0.3 mmol).
-
Seal the vial and stir the reaction mixture at room temperature for the desired time (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Protocol 2: Transition Metal-Catalyzed Aldol Reaction
This protocol is a generalized representation based on the use of chiral nickel(II) complexes.[13][14] Specific ligand and reaction conditions may vary.
Materials:
-
Chiral Nickel(II) catalyst precursor
-
Chiral ligand
-
4-Nitrobenzaldehyde
-
Ketone substrate (e.g., N-acyl thiazinanethione)
-
Anhydrous solvent (e.g., THF, DCM)
-
Silylating agent (e.g., TIPSOTf)
-
Base (e.g., a tertiary amine)
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral Nickel(II) catalyst precursor and the chiral ligand in the anhydrous solvent.
-
Stir the mixture at room temperature to allow for complex formation.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Add the base, followed by the ketone substrate.
-
Add the silylating agent dropwise to form the silyl enol ether in situ.
-
Add a solution of 4-nitrobenzaldehyde in the anhydrous solvent dropwise.
-
Stir the reaction at the specified temperature until completion (monitored by TLC).
-
Quench the reaction by adding the quenching solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over the drying agent, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Analyze the product for yield, diastereoselectivity, and enantioselectivity.
Protocol 3: Biocatalyzed Aldol Reaction
This protocol is a general representation for an aldolase-catalyzed reaction. Specific enzymes, buffer systems, and conditions will vary.[15]
Materials:
-
Aldolase enzyme (e.g., lipase with promiscuous aldolase activity or a specific aldolase)
-
4-Nitrobenzaldehyde
-
Cyclohexanone
-
Buffer solution (e.g., phosphate buffer at a specific pH)
-
Organic co-solvent (if necessary, e.g., DMSO)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
In a temperature-controlled vessel, dissolve the aldolase enzyme in the buffer solution.
-
If required, add an organic co-solvent.
-
Add the cyclohexanone to the buffered enzyme solution.
-
Initiate the reaction by adding the 4-nitrobenzaldehyde.
-
Incubate the reaction mixture at a constant temperature with gentle agitation (e.g., on an orbital shaker).
-
Monitor the reaction progress (e.g., by HPLC).
-
Upon completion, stop the reaction (e.g., by adding a water-immiscible organic solvent for extraction).
-
Extract the product with the chosen organic solvent.
-
Separate the organic layer, dry over the drying agent, filter, and concentrate.
-
Purify the product, if necessary, by column chromatography.
-
Determine the yield and stereoselectivity of the product.
Conclusion: Selecting the Right Tool for the Job
The choice between organocatalysis, transition metal catalysis, and biocatalysis is not a matter of one being universally superior, but rather of selecting the most appropriate tool for a specific synthetic challenge.
-
Organocatalysis shines in its operational simplicity, robustness, and green credentials, making it an excellent choice for many applications, especially where metal contamination is a concern.[1][2]
-
Transition Metal Catalysis offers unparalleled versatility and reactivity, often providing solutions for challenging transformations where other methods may fail.[4][6]
-
Biocatalysis provides the ultimate in selectivity and sustainability, operating under mild, aqueous conditions, which is particularly advantageous for industrial-scale synthesis and the preparation of complex, biologically active molecules.[7][8]
By understanding the fundamental principles, comparative performance, and practical considerations of each catalytic system, researchers and drug development professionals can navigate the complex landscape of asymmetric synthesis with greater confidence and precision, ultimately accelerating the discovery and production of life-changing molecules.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Available at: [Link]
-
Whittall, J., & Sutton, P. W. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Advanced Synthesis & Catalysis. Available at: [Link]
-
List, B. (2004). New Mechanistic Studies on the Proline-Catalyzed Aldol Reaction. Proceedings of the National Academy of Sciences, 101(16), 5839-5842. Available at: [Link]
-
Sahin, E. (2017). The Importance of Asymmetric Synthesis and Biocatalysts. International Conference on Advanced Engineering Technologies. Available at: [Link]
-
An Overview on Biocatalysts and It's Applications. (n.d.). International Journal for Innovative Research in Technology. Available at: [Link]
-
The Importance of Organocatalysis (Asymmetric and Non-Asymmetric) in Agrochemicals. (n.d.). Wiley Online Library. Available at: [Link]
-
Trost, B. M. (2020). Recent Developments in Enantioselective Transition Metal Catalysis Featuring Attractive Noncovalent Interactions between Ligand and Substrate. Accounts of Chemical Research, 53(9), 1853-1867. Available at: [Link]
-
Gladiali, S., & Alberico, E. (2023). Metal Stereogenicity in Asymmetric Transition Metal Catalysis. Chemical Reviews, 123(8), 4377-4467. Available at: [Link]
-
Hall, M. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology, 2(4), 1146-1164. Available at: [Link]
-
Schrittwieser, J. H., et al. (2014). The role of biocatalysis in the asymmetric synthesis of alkaloids. Chemical Society Reviews, 43(10), 3367-3393. Available at: [Link]
-
Benaglia, M., et al. (2018). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 23(11), 2959. Available at: [Link]
-
A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction. (2023). Molecules. Available at: [Link]
-
Aldol reaction between 4-nitrobenzaldehyde and cyclohexanone by different enzymes. (n.d.). ResearchGate. Available at: [Link]
-
List, B. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Semantic Scholar. Available at: [Link]
-
Proline-Catalyzed Direct Asymmetric Aldol Reactions. (2000). Semantic Scholar. Available at: [Link]
-
Organocatalysis. (n.d.). Wikipedia. Available at: [Link]
-
Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Metal Stereogenicity in Asymmetric Transition Metal Catalysis. (2023). ACS Publications. Available at: [Link]
-
Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. (n.d.). University of Turin. Available at: [Link]
-
Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. (2022). MDPI. Available at: [Link]
-
Supporting Information for - The Royal Society of Chemistry. (n.d.). RSC. Available at: [Link]
-
Proline-Catalyzed Asymmetric Reactions. (n.d.). ResearchGate. Available at: [Link]
-
Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes. (2021). PMC. Available at: [Link]
-
Transition Metals as Heterogeneous Catalysts (A-Level Chemistry). (n.d.). Study Mind. Available at: [Link]
-
Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes. (2021). PubMed. Available at: [Link]
-
Proline-catalyzed aldol reaction between cyclohexanone and p-nitrobenzaldehyde. (n.d.). ResearchGate. Available at: [Link]
-
Enantioselective Direct Aldol Reaction of 4-Nitrobenzaldehyde with Cyclohexanone under Various Conditions. (n.d.). ResearchGate. Available at: [Link]
-
Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (2015). National Institutes of Health. Available at: [Link]
-
The aldol reaction of 4-nitrobenzaldehyde and cyclohexanone catalyzed by PPL. (n.d.). ResearchGate. Available at: [Link]
-
Reaction of cyclohexanone with 4-nitrobenzaldehyde and benzaldehyde. (n.d.). ResearchGate. Available at: [Link]
-
Reactions between 4-nitrobenzaldehyde and cyclohexanone. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. Organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Asymmetric Organocatalysis at the Service of Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline-Catalyzed Direct Asymmetric Aldol Reactions (2000) | Benjamin List | 2634 Citations [scispace.com]
- 4. Metal Stereogenicity in Asymmetric Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B [pubs.rsc.org]
- 9. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijirt.org [ijirt.org]
- 11. mdpi.com [mdpi.com]
- 12. A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemicaljournal.org [chemicaljournal.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Spectroscopic Guide to the Chiral Universe: Differentiating (1R,2R) and (1S,2S) Enantiomers
In the realm of molecular science, chirality is a fundamental property with profound implications, particularly in the pharmaceutical industry where the physiological effects of enantiomers can range from therapeutic to toxic. The ability to distinguish between non-superimposable mirror images, such as (1R,2R) and (1S,2S) enantiomers, is therefore not merely an academic exercise but a critical necessity. This guide provides an in-depth technical comparison of three powerful spectroscopic techniques for chiral discrimination: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries. We will delve into the theoretical foundations, present detailed experimental protocols, and offer practical insights to empower researchers in their pursuit of stereochemical elucidation.
The Principle of Chiroptical Spectroscopy: Seeing in a Chiral Light
Enantiomers possess identical physical properties in an achiral environment, making their differentiation a formidable challenge. Chiroptical spectroscopic methods overcome this by employing circularly polarized light, which interacts differently with each enantiomer.
Vibrational Circular Dichroism (VCD): Probing Molecular Vibrations
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions.[1] This technique is exquisitely sensitive to the three-dimensional arrangement of atoms and provides a unique fingerprint for each enantiomer. The resulting VCD spectrum for one enantiomer will be the mirror image of the other, offering an unambiguous method for their distinction and the determination of absolute configuration.[2]
Electronic Circular Dichroism (ECD): Unveiling Electronic Transitions
Similar to VCD, ECD spectroscopy measures the differential absorption of left and right circularly polarized light, but in the ultraviolet-visible (UV-Vis) region.[3] This probes the electronic transitions within a molecule. The characteristic positive or negative peaks in an ECD spectrum, known as the Cotton effect, are directly related to the stereochemistry of the molecule.[4][5] For a pair of enantiomers, the ECD spectra will be perfect mirror images.[3]
Experimental Walk-Through: From Sample to Spectrum
The following sections provide detailed protocols for the spectroscopic analysis of a hypothetical pair of enantiomers, (1R,2R)- and (1S,2S)-diaminocyclohexane, a common chiral building block.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution.[6]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the enantiomer (e.g., (1R,2R)-diaminocyclohexane) in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M. The solvent should have minimal absorption in the infrared region of interest.
-
Instrumentation Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD accessory.[1]
-
The accessory typically includes a linear polarizer, a photoelastic modulator (PEM), and a detector optimized for VCD measurements.[6]
-
Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Data Acquisition:
-
Acquire the VCD spectrum at a resolution of 4-8 cm⁻¹.
-
Collect a sufficient number of scans to achieve an adequate signal-to-noise ratio, which can range from a few thousand to tens of thousands depending on the sample concentration and the strength of the VCD signal.
-
Record the spectrum of the pure solvent under the same conditions for baseline correction.
-
-
Data Processing:
-
Subtract the solvent spectrum from the sample spectrum.
-
The resulting spectrum will show positive and negative bands corresponding to the differential absorption of circularly polarized light.
-
-
Comparison of Enantiomers: Repeat the measurement for the (1S,2S)-diaminocyclohexane enantiomer. The resulting VCD spectrum should be a mirror image of the (1R,2R) spectrum.
DOT Script for VCD Experimental Workflow:
Caption: VCD experimental workflow from sample preparation to spectral comparison.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD is a highly sensitive technique for stereochemical analysis, particularly for molecules containing chromophores.[7]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the enantiomer (e.g., a derivative of (1R,2R)-diaminocyclohexane containing a UV-active chromophore) in a UV-transparent solvent (e.g., methanol or acetonitrile). Concentrations are typically in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation Setup:
-
Use a dedicated ECD spectropolarimeter.
-
The instrument consists of a light source, a monochromator, a linear polarizer, a photoelastic modulator (PEM), a sample compartment, and a photomultiplier tube (PMT) detector.
-
-
Data Acquisition:
-
Scan the desired wavelength range (e.g., 200-400 nm).
-
Set the appropriate bandwidth and scan speed.
-
Record the spectrum of the pure solvent in the same cuvette for baseline correction.
-
-
Data Processing:
-
Subtract the solvent baseline from the sample spectrum.
-
The ECD spectrum is typically plotted as the difference in molar absorptivity (Δε) versus wavelength.
-
-
Comparison of Enantiomers: Measure the ECD spectrum of the (1S,2S) enantiomer. The resulting spectrum will be a mirror image of the (1R,2R) spectrum.
DOT Script for ECD Data Interpretation:
Caption: Interpretation of ECD spectra for enantiomeric differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
Standard NMR spectroscopy cannot differentiate between enantiomers.[8] However, the addition of a chiral solvating agent (CSA) can induce diastereomeric interactions, leading to the resolution of signals for the two enantiomers.[9][10]
Experimental Protocol:
-
Sample and CSA Selection:
-
Choose a suitable chiral solvating agent that is known to interact with the functional groups of the analyte (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol for diaminocyclohexane).
-
The analyte should be a racemic or scalemic mixture of the (1R,2R) and (1S,2S) enantiomers.
-
-
Sample Preparation:
-
Prepare an NMR tube containing the enantiomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Incrementally add the chiral solvating agent to the NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum after each addition of the CSA.
-
Monitor the spectrum for the splitting of signals corresponding to the protons near the stereogenic centers.
-
-
Data Analysis:
-
Observe the separation of a single peak in the original spectrum into two distinct peaks, representing the two diastereomeric complexes.
-
The integration of these two peaks will be proportional to the ratio of the (1R,2R) and (1S,2S) enantiomers in the mixture.
-
DOT Script for NMR with CSA Principle:
Caption: Principle of enantiomeric discrimination using NMR with a chiral solvating agent.
Comparative Data Summary
The following table summarizes the expected spectroscopic outcomes for the (1R,2R) and (1S,2S) enantiomers.
| Spectroscopic Technique | Parameter | (1R,2R) Enantiomer | (1S,2S) Enantiomer |
| VCD | Spectrum | Series of positive and negative bands | Mirror image of the (1R,2R) spectrum |
| ECD | Cotton Effect | e.g., Positive Cotton effect | e.g., Negative Cotton effect (mirror image) |
| NMR with CSA | Chemical Shift (δ) | Single peak splits into two | Single peak splits into two |
| Integration | Proportional to enantiomer concentration | Proportional to enantiomer concentration |
Causality and Mechanistic Insights
-
VCD and ECD: The differential interaction with circularly polarized light arises from the coupling of electric and magnetic transition dipole moments, which is non-zero only in chiral molecules. The handedness of the molecule dictates the sign of the VCD and ECD signals.
-
NMR with Chiral Auxiliaries: The formation of transient diastereomeric complexes between the enantiomers and the chiral solvating agent creates distinct chemical environments for the nuclei of each enantiomer.[11] This is because diastereomers have different physical properties, including their NMR spectra. The magnitude of the chemical shift difference (Δδ) depends on the strength and geometry of the interaction between the analyte and the chiral auxiliary. Lanthanide shift reagents (LSRs), another class of chiral auxiliaries, function through a pseudocontact shift mechanism, where the paramagnetic lanthanide ion induces large changes in the chemical shifts of nearby nuclei in a distance and angle-dependent manner.[12][13][14]
Concluding Remarks
The spectroscopic comparison of (1R,2R) and (1S,2S) enantiomers is a testament to the power of modern analytical techniques. VCD and ECD provide direct, non-invasive methods for distinguishing enantiomers and determining their absolute configuration based on their intrinsic chiroptical properties. NMR spectroscopy, when coupled with chiral auxiliaries, offers a versatile and quantitative approach for determining enantiomeric ratios. The choice of technique will depend on the specific molecular characteristics, such as the presence of chromophores or suitable functional groups for interaction with chiral auxiliaries, and the analytical question at hand. A comprehensive understanding of these techniques is indispensable for researchers and professionals in drug development and stereoselective synthesis, ensuring the safety and efficacy of chiral molecules.
References
-
Vibrational Circular Dichroism (VCD) Spectroscopy. Available at: [Link]
-
Lanthanide shift reagents in nmr. Available at: [Link]
-
Advances in chiral analysis: from classical methods to emerging technologies. Available at: [Link]
-
A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Available at: [Link]
-
Cotton effect - Wikipedia. Available at: [Link]
-
Steps for electronic circular dichroism (ECD) calculation by time-dependent density functional theory (TDDFT). Available at: [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available at: [Link]
-
Bidirectional metalation of hydrobenzoin: direct access to new chiral ligands and auxiliaries. Available at: [Link]
-
1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. Available at: [Link]
-
Optical Rotatory Dispersion and Circular Dichroism. Available at: [Link]
-
Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Available at: [Link]
-
Structural Characterization of Chiral Molecules Using Vibrational Circular Dichroism Spectroscopy. Available at: [Link]
-
NMR Shift Reagents. Available at: [Link]
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Available at: [Link]
-
Identification and Quantitation of Enantiomers by Capillary Electrophoresis and Circular Dichroism Independent of Single Enantiomer Standard. Available at: [Link]
-
A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Available at: [Link]
-
Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Available at: [Link]
-
SPECTROSCOPY OF 1,2-DIPHENYLETHANE-(
O) (n=1-3) CLUSTERS. Available at: [Link] -
{(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo. Available at: [Link]
-
Cotton effect. Available at: [Link]
-
Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Available at: [Link]
-
cotton effect. Available at: [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available at: [Link]
-
1H NMR spectral study of some 2,6-diphenylthian-4-ones and their 1,1-dioxides. Available at: [Link]
-
Enantiomers. Available at: [Link]
-
Chapter 5: A Brief Overview of the Chiral Agents. Available at: [Link]
-
Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Available at: [Link]
-
VCD Analysis of Axial Chirality in Synthetic Stereoisomeric Biaryl-Type bis-Isochroman Heterodimers with Isolated Blocks of Central and Axial Chirality. Available at: [Link]
-
(PDF) Lanthanides: Shift Reagents. Available at: [Link]
-
Vibrational circular dichroism as a new technology for determining the absolute configuration, conformation, and enantiomeric purity of chiral pharmaceutical ingredients. Available at: [Link]
-
How To Calculate Enantiomeric Excess - Stereochemistry. Available at: [Link]
-
optical rotatory dispersion, circular dichroism, and absorption studies on some naturally occur. Available at: [Link]
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available at: [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Available at: [Link]
-
(1R,2R)-(-)-1,2-Cyclohexanediamine. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cotton effect - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide to Industrial Ticagrelor Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthetic pathway to an Active Pharmaceutical Ingredient (API) is a critical determinant of its commercial viability, environmental footprint, and ultimate success. Ticagrelor, a potent and reversible P2Y12 receptor antagonist, represents a cornerstone in antiplatelet therapy.[1] Its molecular complexity, featuring a stereochemically rich cyclopentane core, a triazolopyrimidine heterocycle, and a chiral cyclopropylamine side chain, presents significant synthetic challenges. This guide provides an in-depth, objective comparison of the prominent industrial synthesis processes for Ticagrelor, grounded in experimental data and expert analysis to illuminate the rationale behind process evolution and optimization.
Introduction: The Synthetic Imperative for Ticagrelor
Ticagrelor's efficacy in preventing thrombotic events is well-established.[1] However, its intricate structure necessitates a multi-step synthesis where efficiency, purity, safety, and cost are paramount. Early synthetic routes, while foundational, often suffered from drawbacks such as the use of hazardous reagents, low overall yields, and challenging purifications, rendering them less suitable for large-scale industrial production.[2][3] Consequently, significant research and development efforts have been directed towards creating more streamlined, robust, and sustainable manufacturing processes. This guide will dissect and compare three principal synthetic strategies: the original patent route, a widely adopted convergent industrial process, and a modern, greener iteration of the convergent approach.
Visualizing the Synthetic Pathways
A high-level overview of the synthetic strategies is crucial for understanding the flow and key transformations. The following diagrams, rendered in Graphviz, illustrate the logical connections within each major synthetic route.
Caption: High-level overview of the original patent synthesis route for Ticagrelor.
Caption: A convergent industrial synthesis approach for Ticagrelor.
Caption: An improved and greener convergent synthesis of Ticagrelor.
Comparative Analysis of Synthetic Routes
The evolution of Ticagrelor synthesis reflects a drive towards greater efficiency, safety, and sustainability. Here, we compare the three primary approaches.
Route 1: The Original Patent Synthesis
The initial synthesis of Ticagrelor, as outlined in early patents, followed a more linear approach and involved several hazardous reagents.[2][3]
Key Features:
-
Linear Approach: The synthesis involved sequential modification of the pyrimidine core.
-
Hazardous Reagents: This route employed reagents such as isoamyl nitrite in bromoform for diazotization and trifluoromethanesulfonyloxy acetic acid methyl ester with n-butyllithium, which are toxic, flammable, and pyrophoric.[4] The use of DIBAL-H for reduction and trifluoroacetic acid for deprotection also presents challenges for industrial-scale operations.[3][4]
-
Impurity Formation: A significant drawback was the formation of dimer impurities during the initial condensation step.[3] The multi-step conversion of a chloro group to an amino group and then back to a bromo group increased the number of steps and negatively impacted the overall yield.[3]
-
Purification: The final product and intermediates often required column chromatography for purification, which is not ideal for large-scale manufacturing.[4]
Experimental Protocol Overview:
-
Condensation: 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine was condensed with a chiral cyclopentylamine derivative in the presence of DIPEA in THF.[3]
-
Reduction: The nitro group was reduced to an amine using iron powder in acetic acid.[2]
-
Diazotization and Cyclization: The resulting diamine was treated with isoamyl nitrite in acetonitrile to form the triazole ring.[3]
-
Functional Group Interconversion: The chloro group on the triazolopyrimidine core was converted to an amino group and subsequently to a bromo group.[3]
-
Coupling: The bromo-intermediate was coupled with (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.[3]
-
Side-chain Modification and Deprotection: The synthesis was completed by modifications to the cyclopentane side chain and final deprotection steps.[3]
Route 2: A Convergent Industrial Process
To overcome the limitations of the original route, a more convergent approach was developed, which has become a common strategy for industrial production.[5]
Key Features:
-
Convergent Strategy: The synthesis involves the preparation of three key intermediates—the pyrimidine core, the chiral cyclopentane moiety, and the chiral cyclopropylamine moiety—which are then coupled together in the later stages. This approach generally leads to higher overall yields.
-
Improved Diazotization: While still using sodium nitrite with acetic acid, this process avoids some of the more hazardous reagents of the original route. However, this diazotization method can lead to the formation of critical impurities that are difficult to remove.[4]
-
High-Pressure Condensation: The condensation of the pyrimidine amine with the cyclopentyl derivative in some variations of this process required high pressure (72 psi in an autoclave) and elevated temperatures for an extended period (40-45 hours), posing safety and scalability challenges.[4][6]
Experimental Protocol Overview:
-
Condensation: 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (14) is condensed with the protected cyclopentylamine derivative (13). In some protocols, this is carried out in ethanol in the presence of triethylamine at elevated temperature and pressure.[4][6]
-
Diazotization and Cyclization: The condensed intermediate (15) undergoes diazotization with sodium nitrite in a mixture of acetic acid and water to form the triazole intermediate (16).[4]
-
Coupling: The triazole intermediate (16) is then coupled with (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (10) in acetonitrile with triethylamine as a base.[4]
-
Deprotection: The final step involves the deprotection of the ketal group on the cyclopentane ring using aqueous hydrochloric acid in methanol or dichloromethane to yield Ticagrelor (1).[4][5]
Route 3: An Improved and Greener Convergent Process
Further refinements to the convergent synthesis have focused on improving safety, reducing environmental impact, and increasing overall efficiency.
Key Features:
-
Atmospheric Pressure Condensation: This improved process utilizes a catalyst system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and N,N-diisopropylethylamine (DIPEA) in ethylene glycol, allowing the condensation to be carried out at atmospheric pressure, thus avoiding the need for a high-pressure reactor.[4]
-
Safer Diazotization: A key innovation in this route is the use of a solid-supported nitrite resin ("Resin-NO2") for the diazotization step.[4] This reagent is safer to handle, reduces the formation of impurities, and can be performed in a water-acetonitrile mixture at room temperature, eliminating the production of toxic nitrogen oxide gases.[4]
-
Optimized Coupling: The coupling reaction is conducted in acetonitrile using anhydrous potassium carbonate as the base, which provides a high yield in a shorter reaction time (2-3 hours) compared to organic bases like TEA or DIPEA (12-15 hours).[4]
-
Higher Overall Yield and Purity: This process reports a high overall yield of 65% with a final product purity of 99.78% by HPLC, without the need for column chromatography.[4]
Experimental Protocol:
-
Condensation of Pyrimidine Amine with Cyclopentyl Derivative: To a solution of pyrimidine amine derivative (14) in ethylene glycol, the cyclopentyl derivative (13) is added. DBU and DIPEA are added at room temperature, and the mixture is heated to 120-125 °C for 4-5 hours.[4]
-
Formation of the Triazole Ring: To a solution of p-toluenesulfonic acid (TsOH) in water, resin nitrite is added, followed by the addition of the condensed intermediate (15) in acetonitrile. The reaction is stirred at room temperature for 20-30 minutes.[4][5]
-
Condensation with Cyclopropylamine Derivative: The triazole intermediate (16) is condensed with the cyclopropylamine derivative (10) in acetonitrile with anhydrous K2CO3 at 25-30 °C for 2-3 hours.[4]
-
Deprotection to Yield Ticagrelor: The resulting protected Ticagrelor (12) is deprotected using hydrochloric acid in dichloromethane (DCM) to furnish Ticagrelor (1).[4][5]
Quantitative Comparison of Industrial Synthesis Processes
| Parameter | Original Patent Route | Convergent Industrial Process | Improved Green Process |
| Overall Yield | Low (not explicitly quantified but implied by multi-step interconversions)[3] | ~18% (with NaNO2/AcOH diazotization)[4] | 65%[4] |
| Final Purity | Required column chromatography[4] | 98.25% (with NaNO2/AcOH diazotization)[4] | 99.78%[4] |
| Key Reagents | Isoamyl nitrite, bromoform, n-BuLi, DIBAL-H, TFA[3][4] | NaNO2, acetic acid, triethylamine[4] | Resin-NO2, DBU, DIPEA, K2CO3[4] |
| Reaction Conditions | High temperature, pyrophoric reagents[3][4] | High pressure (in some variants), long reaction times[4][6] | Atmospheric pressure, shorter reaction times[4] |
| Safety Concerns | Use of toxic, flammable, and pyrophoric reagents[4] | High-pressure reactions, formation of toxic byproducts[4][6] | Use of safer, solid-supported reagent, avoidance of toxic gases[4] |
| Environmental Impact | Use of hazardous solvents and reagents leading to significant waste[3] | Use of organic solvents, potential for toxic byproducts[4] | "Green chemistry" approach, reduced hazardous waste[4] |
| Scalability | Poor, due to hazardous reagents and purification methods[2] | Moderate, but with safety and impurity challenges[6] | High, designed for plant-friendly and scalable production[4] |
Impurity Profiling and Purification
Control of impurities is a critical aspect of API manufacturing. The synthesis of Ticagrelor can generate several process-related impurities and degradation products.[]
Common Impurities:
-
Dimer Impurities: Formed during the initial condensation in the original patent route.[3]
-
Diazotization-Related Impurities: The use of NaNO2 in acidic conditions can lead to the formation of impurities that are difficult to remove.[4]
-
O-acetyl Ticagrelor: Can be formed during work-up.[4]
-
Degradation Products: Ticagrelor can degrade over time, especially when exposed to light, heat, or moisture.[]
The improved green process is designed to minimize the formation of impurities, particularly during the diazotization step.[4] Final purification of Ticagrelor is typically achieved through recrystallization from a suitable solvent system, such as ethyl acetate and n-heptane or acetonitrile, to achieve the desired high purity.[4][8]
Conclusion and Future Outlook
The synthetic journey of Ticagrelor from early, cumbersome routes to the current state-of-the-art processes showcases the power of process chemistry and green engineering in pharmaceutical manufacturing. The improved convergent synthesis utilizing a safer diazotization reagent and optimized reaction conditions represents a significant advancement, offering high yield, purity, and a more favorable safety and environmental profile.
For researchers and drug development professionals, this comparative analysis underscores the importance of a holistic approach to synthesis design, where factors beyond just the chemical transformations are considered. The future of Ticagrelor synthesis will likely involve further implementation of green chemistry principles, such as the use of biocatalysis, continuous flow manufacturing, and the development of even more atom-economical routes. As the pharmaceutical industry continues to embrace sustainability, the evolution of API synthesis, as exemplified by Ticagrelor, will serve as a critical benchmark for innovation and efficiency.
References
- Shaanxi Bicon Pharmaceutical Group Holding Company. (2017). Purification and preparation methods of ticagrelor. CN106866677A.
-
Shinde, G. B., Mahale, P. K., Padaki, S. A., Niphade, N. C., Toche, R. B., & Mathad, V. T. (2015). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 4, 493. Retrieved from [Link]
-
Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 11(3), 1088-1095. Retrieved from [Link]
-
Goffin, E., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activity. European Journal of Medicinal Chemistry, 208, 112767. Retrieved from [Link]
-
Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803. Retrieved from [Link]
-
Kumar, P., et al. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. Journal of Pharmaceutical and Biomedical Analysis, 120, 216-224. Retrieved from [Link]
- Tu, Y. (2019). Ticagrelor purification method. CN109987823A.
- Reddy, B. R., et al. (2013). Preparation of ticagrelor. WO2013150495A2.
-
WIPO. (2019). WO/2019/127294 TICAGRELOR PURIFICATION METHOD. Retrieved from [Link]
-
Shimpi, N. A., et al. (2015). Novel synthesis of Ticagrelor, an anti-thrombotic agent. Journal of Chemical and Pharmaceutical Research, 7(4), 1024-1031. Retrieved from [Link]
- F. Hoffmann-La Roche AG. (2021). Process for the preparation of ticagrelor. WO2021245220A1.
-
Shinde, G. B., et al. (2015). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed format. CORE. Retrieved from [Link]
-
Kumar, P., et al. (2015). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. ResearchGate. Retrieved from [Link]
-
Shinde, G. B., et al. (2015). (PDF) An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. ResearchGate. Retrieved from [Link]
-
Rao, S. V., et al. (2018). (PDF) SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTIPLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2010). 022433Orig1s000. Retrieved from [Link]
-
Shinde, G. B., et al. (2015). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. PubMed. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). Retrieved from [Link]
-
ACS Community. (2014). Process Mass Intensity Calculation Tool. Retrieved from [Link]
-
Merck & Co., Inc. (2020). Driving Aspirational Process Mass Intensity Using SMART-PMI and Innovative Chemistry. ChemRxiv. Retrieved from [Link]
-
Green Chemistry For Sustainability. (n.d.). Process Mass Intensity Prediction Calculator. Retrieved from [Link]
-
Rao, S. V., et al. (2018). (PDF) SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTIPLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. ResearchGate. Retrieved from [Link]
Sources
- 1. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. jocpr.com [jocpr.com]
- 4. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 8. Purification and preparation methods of ticagrelor - Eureka | Patsnap [eureka.patsnap.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid
As a Senior Application Scientist, my goal is to empower your research by ensuring safety and compliance extend beyond the benchtop to the entire lifecycle of a chemical. This guide provides a comprehensive, logic-driven framework for the proper disposal of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid, a key intermediate in pharmaceutical development[1]. The procedures outlined here are designed to protect laboratory personnel, ensure environmental stewardship, and maintain strict regulatory compliance.
Core Principles: Understanding the Hazard Profile
Effective disposal begins with a clear understanding of the compound's intrinsic hazards. This compound presents a dual-hazard profile that dictates its handling and disposal pathway:
-
Corrosivity: As a carboxylic acid, this compound is corrosive and can cause severe skin burns and eye damage, a characteristic common to this functional group[2][3][4][5].
-
Halogenated Organic Nature: The presence of the difluorophenyl group classifies it as a halogenated organic compound. These compounds are subject to specific environmental regulations due to their potential for persistence and the formation of toxic byproducts during improper incineration[6][7].
This dual nature means that simply neutralizing the acid is insufficient for disposal, as the fundamental hazard of the halogenated organic structure remains[8].
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 220352-36-3[1] |
| Molecular Formula | C₁₀H₈F₂O₂ |
| Primary Hazards | Corrosive (Acidic), Halogenated Organic Compound[2][9] |
| Regulatory Framework | EPA Resource Conservation and Recovery Act (RCRA)[10][11] |
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a self-validating system for the compliant disposal of this chemical. The primary directive is to manage it as a regulated hazardous waste from the point of generation to its final disposition by a licensed professional service.
Disposal Decision Workflow
Caption: Decision workflow for proper disposal.
Experimental Protocol for Waste Accumulation
Objective: To safely collect and store waste this compound in compliance with EPA RCRA regulations.
Materials:
-
Designated hazardous waste container (HDPE plastic is preferred; avoid metal for acids)[10].
-
Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, nitrile gloves, lab coat.
Procedure:
-
Segregation: At the point of generation, immediately segregate all waste containing this compound. This includes pure excess solid, solutions, and contaminated materials like weighing paper or gloves.
-
Causality: This compound is a halogenated organic. Mixing it with non-halogenated waste streams contaminates the entire container, leading to more complex and costly disposal. Halogenated waste must be incinerated under specific conditions to prevent the formation of dioxins and other toxic compounds[6][13].
-
-
Container Selection:
-
Select a clean, dry, and robust container made of a material compatible with corrosive acids, such as high-density polyethylene (HDPE).
-
Ensure the container has a secure, leak-proof screw-top cap.
-
The container must be in good condition, free from cracks or residue from previous use[14].
-
-
Labeling: Before adding any waste, affix a completed hazardous waste tag to the container. The label is not just a suggestion; it is a regulatory requirement[11][12]. It must include:
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas[11]. For mixtures, list all components and their approximate percentages.
-
Hazard Identification: Check the appropriate hazard pictograms (e.g., Corrosive).
-
Generator Information: Your name, Principal Investigator (PI), department, and room number[11].
-
Accumulation and Storage:
-
Place the labeled container in a designated Satellite Accumulation Area (SAA)[12][15]. This area must be at or near the point of waste generation and under the control of laboratory personnel.
-
Keep the waste container tightly closed at all times, except when actively adding waste[16]. This minimizes the release of any potential vapors and prevents spills.
-
Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks.
-
-
Final Disposal:
-
Once the container is full (do not exceed 90% capacity) or you no longer generate this waste stream, contact your institution's Environmental Health and Safety (EHS) office[10].
-
Follow their specific procedures to request a waste pickup. EHS will coordinate with a licensed hazardous waste disposal company for proper transport and final destruction, typically via high-temperature incineration[2][11].
-
Spill and Emergency Procedures
Accidents require a prepared, immediate response to mitigate risk.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and call your institution's emergency number.
-
Don PPE: At a minimum, wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Contain the Spill: For a solid spill, carefully sweep it up. For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities.
-
Collect Cleanup Debris: Place all contaminated absorbent material and cleaning supplies into a designated waste container. This cleanup debris is now considered hazardous waste and must be disposed of following the protocol in Section 2[4].
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Prohibited Practices: Critical Actions to Avoid
-
DO NOT Dispose Down the Drain: This is a persistent organic compound and is not suitable for sewer disposal. Neutralizing the acidity does not remove the environmental hazard of the halogenated molecule[8][15].
-
DO NOT Dispose in Regular Trash: This material is a regulated hazardous waste and must be managed from cradle-to-grave via the hazardous waste program[11].
-
DO NOT Evaporate in a Fume Hood: This is not a permissible method of disposal and leads to the release of chemical vapors into the environment.
By adhering to this structured disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]
-
University of Tennessee, Knoxville. How to Dispose of Chemical Waste. Environmental Health and Safety. [Link]
-
American Chemical Society. (2023). Managing Hazardous Chemical Waste in the Lab. [Link]
-
U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
-
Lab Alley. How to Dispose of Acetic Acid. [Link]
-
Greenflow. (2024, October 1). How to Treat Acid Waste: A Comprehensive Guide. [Link]
-
P2 InfoHouse. Removing Carboxylic Acids From Aqueous Wastes. [Link]
-
Kumar, S., & Babu, B. V. Separation of Carboxylic Acids from Waste Water via Reactive Extraction. ResearchGate. [Link]
-
RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. [Link]
-
Kansas State University. Although technically not waste minimization, neutralization of strong acids and bases can.... [Link]
-
Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways. [Link]
-
University of Georgia. Neutralization Guide. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
West Liberty University. Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). [Link]
-
PubChem. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid. National Institutes of Health. [Link]
-
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
PubChem. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. National Institutes of Health. [Link]
-
U.S. Environmental Protection Agency (EPA). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. [Link]
-
Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]
-
The University of Texas at Austin. Chemical Waste. Environmental Health & Safety (EHS). [Link]
Sources
- 1. This compound | 220352-36-3 [chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. westliberty.edu [westliberty.edu]
- 5. biosynth.com [biosynth.com]
- 6. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. esd.uga.edu [esd.uga.edu]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Comprehensive Safety and Handling Guide for (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid
This guide provides essential safety and logistical information for handling (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid. As a key intermediate in pharmaceutical synthesis, understanding its potential hazards and implementing robust safety protocols is paramount for the protection of laboratory personnel and the integrity of research.[1][2] This document is structured to provide a deep, technically-grounded understanding of the necessary precautions, moving beyond a simple checklist to explain the rationale behind each recommendation.
Hazard Assessment: Understanding the Risks
-
Carboxylic Acid Moiety: Carboxylic acids are known to be corrosive and can cause severe skin burns and eye damage.[3][4][5] Inhalation of dust or mist can lead to respiratory tract irritation.[6]
-
Difluorophenyl Group: The presence of a difluorophenyl group introduces considerations related to the hazards of aromatic fluorine compounds. While the carbon-fluorine bond is generally strong, metabolic processes can potentially liberate fluoride ions, which can have toxic effects with prolonged or repeated exposure.[7][8][9]
-
Physical Form: As a solid, likely a fine powder, the primary routes of exposure are inhalation of airborne particles and direct contact with the skin and eyes.
Based on data from similar compounds, such as (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride and cyclopropanecarboxylic acid, the following hazard classifications are anticipated:
-
Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns.[3][5][6]
-
Serious Eye Damage/Irritation: Causes serious eye irritation and potentially severe damage.[3][5][6]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[6]
Table 1: Hazard Profile of Structurally Similar Compounds
| Compound | CAS Number | Key Hazards |
| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine HCl | Not specified | Skin irritation, serious eye irritation, respiratory irritation.[6] |
| Cyclopropanecarboxylic acid | 1759-53-1 | Causes severe skin burns and eye damage, corrosive.[3][5] |
| Cyclopropane-1,1-dicarboxylic acid | 598-10-7 | Causes severe skin burns and eye damage.[4] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following recommendations are based on a risk assessment of the compound's anticipated hazards.
-
Glove Selection: Due to the acidic nature of the compound, gloves with good chemical resistance to acids are required. Nitrile and butyl rubber gloves are excellent choices.[8][10][11] Nitrile gloves offer good resistance to a range of chemicals and are a common choice for laboratory settings.[10] For handling larger quantities or for prolonged tasks, heavier-duty butyl rubber gloves should be considered due to their high resistance to corrosive acids.[8] Always use disposable gloves and inspect them for any signs of degradation or perforation before use.
Table 2: Glove Selection Guide
| Glove Material | Advantages | Disadvantages | Recommended Use |
| Nitrile | Good resistance to acids, oils, and solvents; good dexterity.[10][11] | Can be punctured; resistance varies by thickness. | General laboratory use, handling small quantities. |
| Butyl Rubber | Excellent resistance to corrosive acids, ketones, and esters.[8] | Can be less dexterous than nitrile. | Handling large quantities, prolonged direct contact. |
-
Primary Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[3] Standard safety glasses with side shields do not offer sufficient protection against fine powders and potential splashes.
-
Secondary Protection: When handling larger quantities of the solid or preparing solutions, a full-face shield should be worn in addition to chemical splash goggles. This provides an extra layer of protection for the entire face.
Given that the compound is a fine powder, respiratory protection is a critical component of the safety protocol.
-
Respirator Type: A NIOSH-approved respirator is necessary. For fine chemical powders, a filtering facepiece respirator (FFP) is appropriate.
-
Fit Testing: A proper fit is essential for the respirator to be effective. All users must be fit-tested to ensure a tight seal with the face.
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is the minimum requirement.
-
Apron: When handling larger quantities, a chemical-resistant apron worn over the lab coat is recommended.
-
Full Body Protection: For large-scale operations, a disposable chemical-resistant suit may be necessary.
Operational and Disposal Plans: A Step-by-Step Guide
A clear and concise operational plan ensures that the compound is handled safely from receipt to disposal.
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Ventilation: All handling of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the powder, use a balance with a draft shield or conduct the weighing within the fume hood.
-
Spill Management: Have a spill kit readily available. For a solid spill, carefully scoop the material into a designated waste container, avoiding the generation of dust. Do not use a brush, as this can aerosolize the powder. The area should then be decontaminated with a suitable cleaning agent.
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Waste Collection: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.
-
Disposal Method: Due to the presence of fluorine, special consideration must be given to the disposal method.
-
Incineration: High-temperature incineration in a facility equipped with flue gas scrubbing is a potential method for the complete destruction of the compound.[12]
-
Hazardous Waste Landfill: Disposal in a designated hazardous waste landfill is another option, although this only contains the substance rather than destroying it.[12]
-
-
Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.
Diagrams
Caption: PPE selection and handling workflow.
Sources
- 1. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents [patents.google.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 7. bestsafetyequipments.com [bestsafetyequipments.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. PFAS Destruction Method Recovers Valuable Fluorine | Lab Manager [labmanager.com]
- 10. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 11. envirosafetyproducts.com [envirosafetyproducts.com]
- 12. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
